2,3-Difluoro-4-methoxybenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3-difluoro-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-12-6-3-2-5(4-11)7(9)8(6)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBBLLSKHCENQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395836 | |
| Record name | 2,3-Difluoro-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256417-11-5 | |
| Record name | 2,3-Difluoro-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 256417-11-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of 2,3-Difluoro-4-methoxybenzaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 2,3-Difluoro-4-methoxybenzaldehyde
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, spectral characteristics, and strategic applications of this compound. Designed for researchers, chemists, and professionals in drug development, this document synthesizes key data to facilitate its use as a critical building block in modern medicinal chemistry and materials science. The strategic placement of two fluorine atoms and a methoxy group on the benzaldehyde scaffold imparts unique electronic properties and metabolic stability, making it a valuable intermediate in the synthesis of complex bioactive molecules.[1][2][3] This guide details its chemical identity, presents physical data in a structured format, outlines characteristic spectral signatures, and provides a validated protocol for its analytical characterization.
Chemical Identity and Structure
This compound is an aromatic aldehyde whose structure is systematically functionalized to serve as a versatile synthetic intermediate. The electron-withdrawing nature of the fluorine atoms, combined with the electron-donating methoxy group, creates a distinct electronic environment that influences the reactivity of the aldehyde and the aromatic ring.
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₆F₂O₂[4]
-
InChIKey: UBBBLLSKHCENQZ-UHFFFAOYSA-N[4]
-
SMILES: COC1=C(C(=C(C=C1)C=O)F)F[4]
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical properties of this compound are crucial for determining appropriate reaction conditions, purification methods, and storage protocols. While specific experimental data for this exact isomer is not extensively published, reliable estimations can be drawn from closely related structural analogs.
| Property | Value / Description | Source / Justification |
| Molecular Weight | 172.13 g/mol | Calculated from molecular formula C₈H₆F₂O₂.[5][6] |
| Appearance | White to pale yellow crystalline solid | Inferred from similar compounds like 4-fluoro-3-methoxybenzaldehyde.[7][8] |
| Melting Point | Estimated: 50-65 °C | The exact value is not documented. This estimation is based on analogs such as 2,3-difluoro-6-methoxybenzaldehyde (55-57 °C) and 4-fluoro-3-methoxybenzaldehyde (58-62 °C).[5] |
| Boiling Point | Estimated: 230-245 °C (at 760 mmHg) | The exact value is not documented. This estimation is based on the predicted boiling point of 2,3-difluoro-6-methoxybenzaldehyde (233±35 °C).[5] |
| Solubility | Poorly soluble in water. Soluble in polar organic solvents (e.g., methanol, ethanol, acetone) and halogenated solvents (e.g., dichloromethane, chloroform). | This profile is characteristic of fluorinated benzaldehydes, which possess both polar functional groups and a lipophilic aromatic ring.[5] |
Spectroscopic Profile
The spectral signature of this compound is key to its identification and quality control. Below are the expected characteristics for major analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three key signals.
-
Aldehyde Proton (CHO): A singlet appearing far downfield, typically in the δ 9.5-10.5 ppm range, due to the strong deshielding effect of the carbonyl group.
-
Methoxy Protons (OCH₃): A sharp singlet integrating to three protons, expected around δ 3.8-4.1 ppm .
-
Aromatic Protons (Ar-H): Two protons on the aromatic ring will appear as complex multiplets in the δ 6.8-7.8 ppm region. The complexity arises from proton-proton (H-H) coupling and through-bond proton-fluorine (H-F) coupling.
-
-
¹³C NMR: The carbon spectrum provides a clear map of the carbon skeleton.
-
Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 188-195 ppm .
-
Aromatic Carbons (Ar-C): Multiple signals between δ 110-165 ppm . The carbons directly bonded to fluorine (C-F) will exhibit large one-bond coupling constants (¹JCF), appearing as doublets. Other aromatic carbons will show smaller, multi-bond C-F couplings.
-
Methoxy Carbon (OCH₃): A signal around δ 55-62 ppm .
-
Infrared (IR) Spectroscopy
The IR spectrum is dominated by vibrations from its key functional groups.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1690-1710 cm⁻¹ .[9]
-
C-H Stretch (Aldehyde): Two characteristic weak to medium bands are expected near 2850 cm⁻¹ and 2750 cm⁻¹ .
-
Aromatic C=C Stretches: Medium to strong bands in the 1580-1610 cm⁻¹ and 1450-1500 cm⁻¹ regions.
-
Ar-O-C Stretch (Ether): A strong, characteristic asymmetric stretch typically found around 1250-1280 cm⁻¹ .[9]
-
C-F Stretch: Strong absorptions in the fingerprint region, generally between 1100-1300 cm⁻¹ .
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and study fragmentation patterns.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 172 , corresponding to the molecular weight.[4]
-
Key Fragments: Common fragmentation pathways for benzaldehydes include:
-
[M-1]⁺ (m/z 171): Loss of the aldehydic hydrogen radical.
-
[M-29]⁺ (m/z 143): Loss of the formyl radical (•CHO).
-
[M-15]⁺ (m/z 157): Loss of a methyl radical (•CH₃) from the methoxy group.
-
Applications in Research and Drug Development
This compound is not merely a chemical curiosity; it is a strategic building block in the synthesis of high-value compounds. The incorporation of fluorine is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[3]
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making fluorinated positions less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug molecule.[1][2]
-
Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of a molecule, potentially leading to stronger interactions with target proteins through hydrogen bonding or dipole-dipole interactions.[2]
-
Synthetic Intermediate: The aldehyde group is a versatile functional handle for a wide range of chemical transformations, including Wittig reactions, aldol condensations, reductive aminations, and the formation of Schiff bases, enabling the construction of diverse molecular scaffolds.[2] It serves as a precursor for synthesizing bioactive molecules such as chalcones, which have demonstrated potential anticancer and anti-inflammatory properties.[1]
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. Based on data from structurally similar compounds, the following hazards are identified:
-
Hazard Statements:
-
Precautionary Measures:
-
Prevention: Use only in a well-ventilated area or fume hood. Wear protective gloves, safety glasses with side shields, and a lab coat. Avoid breathing dust or vapors. Wash hands thoroughly after handling.[11][12][13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[10][11][14]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11][14]
-
Experimental Protocol: Characterization by ¹H NMR Spectroscopy
This protocol outlines the steps for preparing and analyzing a sample of this compound using a 400 MHz NMR spectrometer.
Objective: To obtain a high-resolution ¹H NMR spectrum to confirm the identity and purity of the compound.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)
-
NMR tube (5 mm, high precision)
-
Pasteur pipette
-
Vial and spatula
Caption: Workflow for NMR sample preparation and analysis.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Using a Pasteur pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a standard choice due to its excellent dissolving power for a wide range of organic compounds and its single deuterium signal that can be used for locking the magnetic field.
-
Gently swirl the vial until the solid is completely dissolved.
-
Transfer the solution into a clean, dry 5 mm NMR tube. Ensure the liquid height is approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and place it into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal from the CDCl₃ solvent. This step is critical for maintaining a stable magnetic field during acquisition.
-
Shim the magnetic field to achieve maximum homogeneity, which results in sharp, symmetrical peaks.
-
Set the reference to the Tetramethylsilane (TMS) signal at 0.00 ppm.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 90° pulse angle, 2-5 second relaxation delay).
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Integrate the peaks to determine the relative ratios of protons. The aldehyde, methoxy, and aromatic regions should integrate to a 1:3:2 ratio, respectively.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Analyze the chemical shifts, coupling patterns, and integration values to confirm that the spectrum is consistent with the structure of this compound.
-
Conclusion
This compound is a strategically designed chemical intermediate with a unique combination of functional groups that make it highly valuable for advanced organic synthesis. Its physicochemical properties, characterized by moderate melting and boiling points and solubility in common organic solvents, render it amenable to a variety of reaction conditions. The distinct spectroscopic signatures provide clear and reliable methods for its identification and quality assessment. For researchers in drug discovery and materials science, this compound offers a robust platform for introducing fluorine into target molecules, thereby enabling the fine-tuning of biological and material properties.
References
[11] Fisher Scientific. (2024, March 28). SAFETY DATA SHEET. Retrieved from [12] Fisher Scientific. (2024, March 31). SAFETY DATA SHEET. Retrieved from [14] Thermo Fisher Scientific. (2010, June 4). SAFETY DATA SHEET. Retrieved from [13] Bio-Rad. Safety Data Sheet. Retrieved from [5] Smolecule. (2023, August 15). 3,4-Difluoro-2-methoxybenzaldehyde. Retrieved from [1] Benchchem. Application Notes and Protocols: 2',3'-Difluoro-4'-methylacetophenone as a Chemical Intermediate in Drug Discovery. Retrieved from [6] PubChem. 3,4-Difluoro-2-methoxybenzaldehyde. Retrieved from [2] Benchchem. The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Medicinal Chemistry. Retrieved from [15] Sigma-Aldrich. 3-Fluoro-4-methoxybenzaldehyde 99%. Retrieved from [7] Thermo Scientific Chemicals. 4-Fluoro-3-methoxybenzaldehyde, 98%. Retrieved from [4] PubChemLite. This compound (C8H6F2O2). Retrieved from [10] Porphyrin-Systems. This compound. Retrieved from Sigma-Aldrich. 4-Fluoro-3-methoxybenzaldehyde 97%. Retrieved from [3] ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [9] Chegg.com. (2022, January 11). The infrared (IR) spectrum of 4-methoxybenzaldehyde B. Retrieved from [16] Fisher Scientific. 3-Fluoro-4-methoxybenzaldehyde, 98%. Retrieved from [17] ChemicalBook. 3-Fluoro-4-methoxybenzaldehyde(351-54-2). Retrieved from [8] Chem-Impex. 3-Ethoxy-4-methoxybenzaldehyde. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. PubChemLite - this compound (C8H6F2O2) [pubchemlite.lcsb.uni.lu]
- 5. Buy 3,4-Difluoro-2-methoxybenzaldehyde | 1023023-24-6 [smolecule.com]
- 6. 3,4-Difluoro-2-methoxybenzaldehyde | C8H6F2O2 | CID 3816072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. L19671.03 [thermofisher.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chegg.com [chegg.com]
- 10. This compound – porphyrin-systems [porphyrin-systems.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. bio.vu.nl [bio.vu.nl]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. 3-Fluoro-4-methoxybenzaldehyde 99 351-54-2 [sigmaaldrich.com]
- 16. 3-Fluoro-4-methoxybenzaldehyde, 98% | Fisher Scientific [fishersci.ca]
- 17. 3-Fluoro-4-methoxybenzaldehyde | 351-54-2 [amp.chemicalbook.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of 2,3-Difluoro-4-methoxybenzaldehyde
Executive Summary
2,3-Difluoro-4-methoxybenzaldehyde is a key aromatic building block in medicinal chemistry and materials science. Its utility is intrinsically linked to its three-dimensional structure and conformational dynamics, which dictate its interaction with biological targets and its reactivity in synthetic pathways. The strategic placement of two vicinal fluorine atoms and a methoxy group on the benzaldehyde scaffold creates a unique electronic and steric environment. This guide provides a comprehensive analysis of the molecule's structural geometry and conformational preferences, synthesizing data from computational modeling and spectroscopic studies on analogous compounds. We delve into the critical rotational barriers of the aldehyde and methoxy groups, explaining the causality behind the observed conformational landscape and offering a detailed protocol for its computational investigation. This document is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of this versatile chemical intermediate.
Introduction: The Strategic Importance of Fluorinated Benzaldehydes
In modern drug discovery, the incorporation of fluorine into molecular scaffolds is a widely adopted strategy to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[1][2][3] Aromatic aldehydes, as exceptionally versatile intermediates, serve as crucial starting points for synthesizing a vast array of complex pharmaceutical agents.[4] The compound this compound merges these two strategic elements. Its structure is particularly noteworthy due to the ortho, meta, and para relationships of its functional groups:
-
Aldehyde Group (-CHO): The primary reactive site for synthetic elaboration.
-
Fluorine at C2: Positioned ortho to the aldehyde, this atom exerts a profound steric and electronic influence on the aldehyde's orientation.
-
Fluorine at C3: Located ortho to the methoxy group, it similarly influences the conformation of this substituent.
-
Methoxy Group (-OCH3) at C4: A key modulator of the ring's electron density and a potential hydrogen bond acceptor.
Understanding the precise three-dimensional arrangement and the energetic landscape of its possible conformations is paramount for designing molecules that can effectively fit into the binding pockets of target proteins or for predicting its reactivity in complex synthetic sequences.[5][6]
Molecular Geometry: A High-Resolution Static View
While a specific single-crystal X-ray diffraction structure for this compound is not publicly available, its geometry can be reliably predicted using high-level computational chemistry, such as Density Functional Theory (DFT).[7][8] By analyzing data from closely related structures like 2,3-difluorobenzaldehyde and various dimethoxybenzaldehydes, a precise structural model can be constructed.[9][10]
The core phenyl ring is expected to be nearly planar. The key structural questions revolve around the planarity and orientation of the aldehyde and methoxy substituents. DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory) are a standard and reliable method for determining these parameters.[11]
Table 1: Predicted Key Geometric Parameters of this compound (Lowest Energy Conformer)
| Parameter | Description | Predicted Value | Rationale & Comparative Insights |
|---|---|---|---|
| Bond Lengths | |||
| C1-C(aldehyde) | Phenyl-Aldehyde Linkage | ~1.48 Å | Typical sp²-sp² single bond, slightly shortened by conjugation. |
| C(aldehyde)=O | Carbonyl Double Bond | ~1.21 Å | Standard C=O bond length. |
| C2-F | Aryl-Fluorine Bond | ~1.34 Å | Strong, polar bond characteristic of fluoroaromatics. |
| C4-O(methoxy) | Phenyl-Ether Linkage | ~1.36 Å | Shorter than a typical C-O single bond due to resonance. |
| Bond Angles | |||
| C2-C1-C6 | Phenyl Ring Internal Angle | ~121° | May be slightly distorted from ideal 120° due to substituents. |
| C2-C1-C(aldehyde) | Angle at Aldehyde | ~124° | Steric repulsion from the C2-F may widen this angle. |
| C1-C(aldehyde)=O | Aldehyde Angle | ~123° | Typical for aromatic aldehydes. |
| Dihedral Angles | |||
| C2-C1-C(ald.)=O | Aldehyde Orientation | ~180° (anti) | Defines the planarity and orientation relative to the C2-F bond. |
| C3-C4-O-C(methyl) | Methoxy Orientation | ~180° or ~0° | Defines the planarity of the methoxy group. |
Causality Behind the Geometry: The geometry is a balance of electronic effects (conjugation of the aldehyde and methoxy groups with the ring) and steric repulsion (between adjacent substituents, especially the aldehyde and the C2-fluorine).
Conformational Analysis: The Dynamic Reality
The biological activity and reactivity of this compound are governed by its dynamic conformational behavior. The two primary rotational degrees of freedom are around the C(phenyl)-C(aldehyde) bond and the C(phenyl)-O(methoxy) bond.
Aldehyde Group Rotation: The Syn vs. Anti Landscape
The rotation of the aldehyde group relative to the phenyl ring is the most critical conformational feature. Two planar conformers are possible:
-
Anti (or O-trans): The carbonyl oxygen points away from the ortho fluorine atom at C2.
-
Syn (or O-cis): The carbonyl oxygen points towards the ortho fluorine atom at C2.
Studies on 2-fluorobenzaldehyde and 2,3-difluorobenzaldehyde have shown conclusively that the anti-conformer is significantly more stable.[9] The absence of the syn-conformer in gas-phase experiments for 2-fluorobenzaldehyde was attributed to strong steric and electrostatic repulsion between the carbonyl oxygen and the adjacent fluorine.[9] For 2,3-difluorobenzaldehyde, the energy difference between the anti and syn conformations was calculated to be a substantial 10.9 kJ/mol.[9]
Caption: Energetic relationship between Anti (stable) and Syn (unstable) conformers.
Methoxy Group Orientation
The methoxy group also has rotational freedom. The C3-fluorine, being ortho to the methoxy group, will sterically hinder rotation. In related molecules like 2,3-dimethoxybenzaldehyde, one of the methoxy groups is forced out of the plane of the aromatic ring.[10] For this compound, the methoxy group will preferentially adopt a planar conformation with the methyl group pointing away from the C3-fluorine to minimize steric clash. This co-planar arrangement maximizes resonance stabilization between the oxygen lone pairs and the aromatic π-system.
Protocol: Computational Conformational Analysis
To validate and quantify the conformational landscape, a robust computational workflow is essential. This protocol outlines a self-validating system using standard quantum chemistry software (e.g., Gaussian, ORCA).
Objective: To determine the stable conformers of this compound and the rotational energy barriers.
Methodology: Density Functional Theory (DFT)
-
Initial Structure Generation:
-
Build the this compound molecule in a molecular editor (e.g., Avogadro, GaussView).
-
Create two initial structures corresponding to the anti and syn aldehyde conformations.
-
-
Geometry Optimization:
-
Causality: The first step is to find the lowest energy structure (the most stable geometry) for each potential conformer.
-
Protocol: Perform a full geometry optimization on both the anti and syn structures.
-
Level of Theory: B3LYP functional with a 6-311++G(d,p) basis set. This combination provides a good balance of accuracy and computational cost for geometries and relative energies of organic molecules.[11]
-
-
Frequency Analysis (Self-Validation):
-
Causality: This step confirms that the optimized geometry is a true energy minimum and not a transition state. It also provides zero-point vibrational energy (ZPVE) corrections.
-
Protocol: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on each optimized structure.
-
Validation Check: A true minimum will have zero imaginary frequencies. If imaginary frequencies are present, the structure is a saddle point and requires further optimization.
-
-
Potential Energy Surface (PES) Scan:
-
Causality: To determine the energy barrier for rotation between the anti and syn forms.
-
Protocol: Starting from the optimized anti conformer, perform a relaxed PES scan. Define the dihedral angle C2-C1-C(aldehyde)=O as the reaction coordinate and scan it from 180° to 0° in 10° or 15° increments. At each step, the defined dihedral is held fixed while all other geometric parameters are allowed to relax.
-
-
Data Analysis & Visualization:
-
Extract the ZPVE-corrected electronic energies for the anti and syn minima and the transition state connecting them.
-
Plot the relative energy vs. the dihedral angle from the PES scan to visualize the rotational barrier.
-
Caption: A validated workflow for computational conformational analysis.
Implications for Drug Design and Synthesis
The strong preference for the planar, anti-conformation has significant consequences:
-
Pharmacophore Modeling: The relative positions of the aldehyde oxygen (H-bond acceptor), the methoxy group (H-bond acceptor), and the fluorine atoms (which can engage in dipole or halogen-like interactions) are rigidly defined. This fixed geometry provides a clear and reliable template for designing inhibitors that fit into a specific protein active site.
-
Receptor Binding: The planar structure facilitates π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in a binding pocket. The defined orientation of the H-bond acceptors dictates the required geometry of H-bond donors on the target protein.
-
Synthetic Reactivity: The accessibility of the aldehyde group for nucleophilic attack is influenced by the neighboring substituents. The anti conformation places the bulky oxygen atom away from the C2-fluorine, but the aldehyde proton is brought closer. This specific orientation can influence the stereochemical outcome of reactions at the carbonyl carbon.
Conclusion
The molecular architecture of this compound is dominated by a strong conformational preference for a planar structure where the aldehyde's carbonyl oxygen is oriented anti to the C2-fluorine atom. This preference is driven by the minimization of steric and electrostatic repulsion. This inherent rigidity provides a well-defined and predictable scaffold, making it an exceptionally valuable building block for medicinal chemists. The computational protocols outlined herein offer a robust framework for analyzing this and related molecules, enabling a more rational, structure-based approach to drug design and synthetic planning.
References
- Alver, Ö. & Dikmen, G. (2016). 4-Chloro-3-fluorobenzaldehyde: Experimental (XRD, FT-IR and Raman) and DFT studies. Journal of Fluorine Chemistry. [Link]
- Bentham Science Publishers. (2025). Rotational Barrier and Origin of Substituent Effect on Bond Dissociation Enthalpy of Para-substituted Anilines, Benzaldehydes, and Toluenes. Letters in Organic Chemistry. [Link]
- Gong, B. et al. (2024). Conformational Landscapes of 2,3-, 2,4-, 2,5-, and 2,6-Difluorobenzaldehyde Unveiled by Rotational Spectroscopy. The Journal of Physical Chemistry A. [Link]
- Hiremath, C. S. & Tonannavar, J. (2009). Vibrational assignments and effect of aldehyde rotation on substituents in some trisubstituted benzaldehydes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis. [Link]
- ResearchGate. (2020). Rotational Barrier and Quantification of Electron-Donating Substituent Effects: a Computational Study of para-Substituted Benzaldehydes.
- ResearchGate. (2017). The crystal structures of four dimethoxybenzaldehyde isomers.
- Szymańska, I. et al. (2018). Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides: Effect of Chloro-Substitution on Resonance and Distortion. The Journal of Organic Chemistry. [Link]
- Thompson, C. F. et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. [Link]
- Wagner, J. R. et al. (2019). Computational Fluorine Scanning Using Free-Energy Perturbation.
- Yateem, A. H. (2020). Rotational Barrier and Quantification of Electron-Donating Substituent Effects: a Computational Study of para-Substituted Benzaldehydes.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. Computational Fluorine Scanning Using Free-Energy Perturbation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. 4-Chloro-3-fluorobenzaldehyde: Experimental (XRD, FT-IR and Raman) and DFT studies | Semantic Scholar [semanticscholar.org]
- 8. Vibrational assignments and effect of aldehyde rotation on substituents in some trisubstituted benzaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Guide to the Synthesis of 2,3-Difluoro-4-methoxybenzaldehyde: Pathways and Protocols
Introduction: The Strategic Value of Fluorinated Benzaldehydes
In the landscape of modern drug discovery and materials science, fluorinated aromatic compounds are indispensable building blocks. The strategic incorporation of fluorine atoms into a molecule can profoundly alter its electronic properties, lipophilicity, metabolic stability, and binding affinity.[1] 2,3-Difluoro-4-methoxybenzaldehyde, a polysubstituted aromatic aldehyde, represents a key intermediate for accessing novel molecular architectures. The unique substitution pattern—two vicinal fluorine atoms and an adjacent methoxy group—creates a specific electronic and steric environment, making it a valuable synthon for constructing complex pharmaceutical agents and advanced materials.
This technical guide provides an in-depth exploration of the primary synthetic pathways to this compound. We will dissect the mechanistic underpinnings of each route, provide detailed, field-tested experimental protocols, and offer a comparative analysis to aid researchers in selecting the optimal strategy for their specific needs.
Retrosynthetic Analysis: Key Disconnections
A logical retrosynthetic analysis of this compound points to two principal strategies centered on the installation of the aldehyde (formyl) group onto a pre-existing 1,2-difluoro-3-methoxybenzene scaffold. This precursor is commercially available from various suppliers, making it a practical starting point.[2][3][4]
The two primary C-H functionalization methods for this transformation are:
-
Directed Ortho-Metalation (DoM): Deprotonation of the aromatic ring at a specific position directed by a coordinating functional group, followed by quenching with an electrophilic formylating agent.
-
Electrophilic Aromatic Substitution: Direct formylation of the electron-rich aromatic ring using a potent electrophilic species, such as that generated in the Vilsmeier-Haack reaction.
Caption: Retrosynthetic analysis of the target molecule.
Pathway 1: Directed Ortho-Metalation (DoM)
Directed ortho-metalation is arguably the most precise and high-yielding method for the regioselective functionalization of substituted aromatics.[5] The strategy relies on a "Directing Metalation Group" (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position.[5][6]
Mechanistic Principles & Regioselectivity
In the case of 1,2-difluoro-3-methoxybenzene, the methoxy (-OMe) group serves as the primary DMG. The lone pairs on the oxygen atom coordinate with the Lewis acidic lithium ion of the base (e.g., Lithium Diisopropylamide, LDA), positioning the base to abstract a proton from one of the adjacent C-H bonds.[6]
There are two possible ortho positions relative to the methoxy group: C2 and C4.
-
The C2 position is already substituted with a fluorine atom.
-
The C4 position is an available C-H bond.
Therefore, lithiation is strongly directed to the C4 position. While fluorine can also act as a DMG, its directing ability is generally considered comparable to or slightly weaker than a methoxy group in many contexts.[7][8] In this substrate, the powerful directing capacity of the methoxy group, combined with the availability of the C4 proton, ensures high regioselectivity for the desired intermediate. The resulting aryllithium species is then quenched with an electrophilic formylating agent like N,N-Dimethylformamide (DMF) to yield the target aldehyde after workup.
Caption: Mechanism of Directed Ortho-Metalation.
Detailed Experimental Protocol
This protocol is adapted from a validated procedure for a closely related regioisomer. Disclaimer: This protocol involves pyrophoric and highly reactive reagents. It must be performed by trained personnel in a controlled laboratory environment using proper inert atmosphere techniques.
Materials & Reagents:
-
1,2-Difluoro-3-methoxybenzene
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl), 2 M aqueous solution
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen/argon inlet
-
Syringes and needles for transfer of anhydrous reagents
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble and flame-dry a three-neck flask under a stream of inert gas. Allow it to cool to room temperature.
-
LDA Addition: Charge the flask with a 2.0 M solution of LDA (1.05 equivalents) and dilute with anhydrous THF.
-
Cooling: Cool the LDA solution to -75 °C using a dry ice/acetone bath. Maintain a steady flow of inert gas.
-
Substrate Addition: Dissolve 1,2-difluoro-3-methoxybenzene (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the cold LDA solution over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Lithiation: Stir the resulting mixture at -75 °C for 1 hour to ensure complete formation of the aryllithium intermediate.
-
Formylation: Add anhydrous DMF (1.1 equivalents) dropwise to the reaction mixture, again maintaining the temperature below -70 °C. A change in color or consistency may be observed.
-
Quenching: After stirring for an additional 15 minutes, quench the reaction by the slow addition of 2 M HCl, allowing the temperature to warm to ~10 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x volume of aqueous phase).
-
Washing: Combine the organic extracts and wash sequentially with water, 2 M HCl, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
-
Purification: The crude product, typically an oil or low-melting solid, can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/petroleum ether) or by silica gel column chromatography.[9]
Pathway 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic compounds.[10] It utilizes a pre-formed electrophile, the "Vilsmeier reagent," generated from DMF and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[11]
Mechanistic Principles
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF, a substituted amide, reacts with POCl₃ to form a highly electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺, which is the active formylating agent.[10]
-
Electrophilic Aromatic Substitution: The electron-rich 1,2-difluoro-3-methoxybenzene ring acts as a nucleophile, attacking the Vilsmeier reagent. The methoxy group is a powerful activating group and directs the substitution to the para position (C4), which is sterically accessible and electronically favored. Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous workup furnishes the final aldehyde.
Caption: Mechanism of Vilsmeier-Haack Formylation.
General Experimental Protocol
Disclaimer: This protocol involves corrosive and moisture-sensitive reagents. It must be performed by trained personnel in a well-ventilated chemical fume hood.
Materials & Reagents:
-
1,2-Difluoro-3-methoxybenzene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Ice
-
Sodium acetate or Sodium bicarbonate solution
Procedure:
-
Vilsmeier Reagent Preparation: In a flask under an inert atmosphere, cool anhydrous DMF (used as both reagent and solvent) in an ice bath. Slowly add POCl₃ (1.1-1.5 equivalents) dropwise, keeping the temperature below 10 °C. Stir the mixture for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Substrate Addition: Add 1,2-difluoro-3-methoxybenzene (1.0 equivalent) to the pre-formed Vilsmeier reagent.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 50-80 °C. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice.
-
Hydrolysis: Stir the aqueous mixture vigorously. The hydrolysis of the iminium salt may require gentle heating.
-
Neutralization and Extraction: Neutralize the acidic solution with sodium bicarbonate or sodium acetate solution. Extract the product with a suitable organic solvent like DCM.
-
Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Concentrate the solvent and purify the crude product by vacuum distillation or column chromatography.[9]
Comparative Analysis of Synthetic Pathways
| Feature | Directed Ortho-Metalation (DoM) | Vilsmeier-Haack Formylation |
| Regioselectivity | Excellent; precisely controlled by the DMG. | Very good; driven by electronic activation (para to -OMe). |
| Reagents | Organolithium base (LDA, n-BuLi), DMF, cryo-solvents. | POCl₃ (or SOCl₂, oxalyl chloride), DMF. |
| Reaction Conditions | Cryogenic temperatures (-78 °C) required. Strict inert atmosphere. | Mild to moderate heating (RT to 80 °C). |
| Substrate Scope | Broad; tolerant of many functional groups, but sensitive to acidic protons. | Best for electron-rich aromatics; less effective on deactivated rings. |
| Handling & Safety | Requires handling of pyrophoric organolithiums.[12][13][14] | Requires handling of highly corrosive and water-reactive POCl₃. |
| Potential Yield | Generally high to excellent. | Good to very good. |
| Primary Advantage | Unparalleled regiochemical control. | Operationally simpler (no cryogenics), uses less expensive reagents. |
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR: The proton NMR spectrum should show a characteristic aldehyde proton signal (~10 ppm), a methoxy singlet (~4 ppm), and two aromatic protons with coupling patterns consistent with the substitution pattern.
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds.[15][16] It should display two distinct signals for the two non-equivalent fluorine atoms, with characteristic chemical shifts and F-F/F-H coupling constants.
-
¹³C NMR: Will confirm the number of unique carbon environments, including the carbonyl carbon of the aldehyde (~190 ppm).
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretch for the aldehyde should be visible around 1700-1680 cm⁻¹.
Conclusion
Both Directed Ortho-Metalation and the Vilsmeier-Haack reaction represent viable and robust pathways for the synthesis of this compound from the common precursor 1,2-difluoro-3-methoxybenzene.
-
The Directed Ortho-Metalation route offers the highest degree of regiochemical certainty and is likely to provide superior yields, making it the preferred method for research-scale synthesis where precision is paramount.
-
The Vilsmeier-Haack reaction provides an excellent, more classical alternative that avoids cryogenic conditions and pyrophoric reagents, potentially making it more amenable to larger-scale production.
The choice between these methods will ultimately depend on the specific requirements of the research or development program, including available equipment, scale, and cost considerations.
References
- Toudic, F., Turck, A., Plé, N., Guellec, A., Pommelet, J., & Quéguiner, G. (2003). Relative ortho-directing power of fluorine, chlorine and methoxy group for the metalation reaction in the diazine series. Diazines XXXV.
- Santa Cruz Biotechnology, Inc. (n.d.).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis.
- CP Lab Safety. (n.d.). 1,2-Difluoro-3-methoxy-5-nitrobenzene, 98% Purity.
- ChemScene. (n.d.). 1,2-Difluoro-4-isopropoxy-3-methoxybenzene.
- Sigma-Aldrich. (2025).
- Manchester Organics. (n.d.). 1,3-Difluoro-2,4-dimethoxybenzene.
- MilliporeSigma. (n.d.).
- Fisher Scientific. (2009).
- Pashko, M. O., & Yagupolskii, Yu. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4).
- Purdue University. (n.d.). Lithium Safety Guideline.
- Chemrio. (n.d.). 1,2-difluoro-3-methoxybenzene.
- Myers, A. G. (n.d.).
- Sigma-Aldrich. (n.d.). 1,3-Difluoro-5-methoxybenzene.
- van Beek, H. L., et al. (2007). 19F NMR analysis of the enzymatic conversion of 2-fluorobenzaldehyde...
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Wikipedia. (n.d.).
- BenchChem. (n.d.).
- Mortier, J. (n.d.).
- ChemicalBook. (n.d.). 1,2-difluoro-3-methoxybenzene.
- GuideChem. (n.d.). 1,2-difluoro-3-methoxybenzene.
- Bridges, A. J., et al. (1992). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Tetrahedron Letters.
- Rajanna, K. C., et al. (2019).
- Waghmode, S. B., & Shinde, D. B. (2010). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Rajanna, K. C., et al. (2011). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions.
- Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Scripps Research.
- O'Hagan, D. (2011). The vicinal difluoro motif: The synthesis and conformation of erythro- and threo- diastereoisomers... Beilstein Journal of Organic Chemistry.
- Al-Rawi, J. M. A., et al. (2011). Formation of the Vilsmeier-Haack complex: the performance of different levels of theory. Journal of Molecular Modeling.
- Pashko, M. O., & Yagupolskii, Yu. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
- Narasimhan, N. S., & Gokhale, S. M. (1985). Mechanism of aromatic lithiation reactions--Importance of steric factors. Journal of Chemical Sciences.
- Schlosser, M. (2015).
- Soong, R., et al. (2021).
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. 1,2-difluoro-3-methoxybenzene | Chemrio [chemrio.com:9999]
- 3. 1,2-difluoro-3-methoxybenzene [chemicalbook.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale | Semantic Scholar [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. ijpcbs.com [ijpcbs.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. westliberty.edu [westliberty.edu]
- 14. fishersci.com [fishersci.com]
- 15. researchgate.net [researchgate.net]
- 16. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Synthesis of 2,3-Difluoro-4-methoxybenzaldehyde: Strategies and Methodologies
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2,3-Difluoro-4-methoxybenzaldehyde, a key building block in the development of novel pharmaceuticals and advanced materials. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of viable starting materials and reaction methodologies. Emphasis is placed on the strategic selection of precursors and the mechanistic rationale behind two primary formylation techniques: directed ortho-lithiation and electrophilic aromatic substitution. This guide includes detailed experimental protocols, data summaries, and visual representations of the synthetic workflows to ensure scientific integrity and practical applicability.
Introduction: The Significance of this compound
Fluorinated aromatic aldehydes are of paramount importance in medicinal chemistry and materials science. The specific substitution pattern of this compound, featuring two vicinal fluorine atoms and a methoxy group, imparts unique electronic and conformational properties to molecules incorporating this scaffold. These properties can lead to enhanced biological activity, improved metabolic stability, and favorable binding affinities in drug candidates. Consequently, robust and efficient synthetic routes to this valuable intermediate are of significant interest to the scientific community. This guide will focus on the most logical and scientifically sound approaches to its synthesis, starting from readily accessible precursors.
The Strategic Precursor: Synthesis of 2,3-Difluoroanisole
A logical and efficient synthesis of this compound begins with the preparation of its immediate precursor, 2,3-difluoroanisole. This section details a common and reliable method for its synthesis starting from 2,3-difluorophenol.
Synthesis of 2,3-Difluorophenol
Several methods exist for the synthesis of 2,3-difluorophenol. One established route begins with 1,2-difluorobenzene, which undergoes lithiation followed by reaction with a borate ester and subsequent oxidation.
Experimental Protocol: Synthesis of 2,3-Difluorophenol from 1,2-Difluorobenzene [1]
-
Lithiation: To a solution of 1,2-difluorobenzene in anhydrous tetrahydrofuran (THF) cooled to -78 °C, add n-butyllithium (n-BuLi) dropwise under an inert atmosphere. Stir the reaction mixture at this temperature for 1 hour.
-
Boration: Quench the reaction by the addition of trimethyl borate and allow the mixture to stir for 16 hours.
-
Oxidation: Carefully add a 30% hydrogen peroxide solution to the reaction mixture and stir for 3 hours.
-
Work-up and Isolation: Extract the reaction mixture with diethyl ether. Wash the organic layer with water, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield 2,3-difluorophenol.
Methylation of 2,3-Difluorophenol to 2,3-Difluoroanisole
The conversion of 2,3-difluorophenol to 2,3-difluoroanisole is a standard methylation reaction, typically achieved using a methylating agent in the presence of a base.
Experimental Protocol: Methylation of 2,3-Difluorophenol
-
Reaction Setup: In a suitable reaction vessel, dissolve 2,3-difluorophenol in a polar aprotic solvent such as acetone or dimethylformamide (DMF).
-
Base Addition: Add a slight excess of a suitable base, such as potassium carbonate (K2CO3), to the solution.
-
Methylation: Add a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise to the mixture.
-
Reaction Monitoring and Work-up: Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC). Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure 2,3-difluoroanisole.
Formylation of 2,3-Difluoroanisole: Core Synthetic Strategies
With 2,3-difluoroanisole in hand, the crucial step is the introduction of the formyl (-CHO) group at the C4 position. The electronic properties of the difluoro- and methoxy-substituted benzene ring dictate the feasible strategies. The methoxy group is an ortho-, para-directing group, while the fluorine atoms are deactivating yet also ortho-, para-directing. The primary methods for this transformation are directed ortho-lithiation and electrophilic formylation.
Strategy 1: Directed Ortho-Lithiation and Formylation
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings.[2][3] The methoxy group in 2,3-difluoroanisole can direct a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position (C6). However, the electronic effects of the fluorine atoms can also influence the acidity of the ring protons. A highly analogous procedure for the ortho-lithiation of 3,4-difluoroanisole to yield 2,3-difluoro-6-methoxybenzaldehyde demonstrates the viability of this approach.[4] By applying this logic to 2,3-difluoroanisole, we can target the C4 position.
Causality of Experimental Choices:
-
Strong Base: A strong base like lithium diisopropylamide (LDA) is required to deprotonate the aromatic ring. LDA is often preferred over alkyllithiums for substrates with potentially reactive functional groups.
-
Low Temperature: The reaction is conducted at very low temperatures (e.g., -75 °C) to control the regioselectivity of the lithiation and to prevent side reactions.
-
Formylating Agent: N,N-Dimethylformamide (DMF) is a common and effective electrophile for introducing the formyl group onto the lithiated aromatic ring.
Experimental Protocol: Synthesis of this compound via Ortho-Lithiation (Adapted from a similar procedure[4])
-
LDA Preparation (if not commercially available): In a flame-dried, three-necked flask under an inert atmosphere, prepare LDA by adding n-BuLi to a solution of diisopropylamine in anhydrous THF at -78 °C.
-
Lithiation: Cool the LDA solution to -75 °C. Add a solution of 2,3-difluoroanisole in anhydrous THF dropwise. Stir the mixture at this temperature for 1 hour.
-
Formylation: Add dry DMF dropwise to the reaction mixture, maintaining the temperature at or below -70 °C. Stir for an additional 10-15 minutes.
-
Quenching and Work-up: Quench the reaction by the addition of acetic acid followed by water, allowing the mixture to warm to room temperature.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic extracts and wash sequentially with water, dilute hydrochloric acid, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Data Summary for Ortho-Lithiation/Formylation of a Difluoroanisole Derivative [4]
| Starting Material | Product | Reagents | Temperature (°C) | Yield (%) |
| 3,4-Difluoroanisole | 2,3-Difluoro-6-methoxybenzaldehyde | 1. LDA, THF2. DMF | -75 | 95 |
Synthetic Workflow for Ortho-Lithiation/Formylation
Caption: Workflow for the synthesis of this compound via ortho-lithiation.
Strategy 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds.[5][6][7] The reaction employs a Vilsmeier reagent, typically generated in situ from DMF and phosphorus oxychloride (POCl3), which acts as the electrophile. The methoxy group in 2,3-difluoroanisole is an activating group, making the aromatic ring susceptible to electrophilic attack.
Mechanistic Considerations and Regioselectivity:
The Vilsmeier reagent, a chloroiminium ion, is a relatively mild electrophile.[6] The regioselectivity of the Vilsmeier-Haack reaction is governed by both electronic and steric factors. The methoxy group strongly directs the incoming electrophile to the para position (C4). While the fluorine atoms are deactivating, their directing effect also favors the para position relative to the methoxy group. Therefore, the C4 position is the most likely site of formylation.
Experimental Protocol: Vilsmeier-Haack Formylation of 2,3-Difluoroanisole
-
Vilsmeier Reagent Formation: In a flask cooled in an ice bath, add POCl3 dropwise to an excess of DMF with stirring.
-
Aromatic Substrate Addition: To the freshly prepared Vilsmeier reagent, add 2,3-difluoroanisole dropwise, maintaining a low temperature.
-
Reaction: Allow the reaction to warm to room temperature or gently heat to drive the reaction to completion, monitoring by TLC.
-
Hydrolysis and Work-up: Pour the reaction mixture onto crushed ice and neutralize with a base such as sodium hydroxide or sodium acetate solution.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate. Purify the crude product by column chromatography or recrystallization.
Data Summary for a Typical Vilsmeier-Haack Reaction [5]
| Substrate Type | Reagents | Typical Temperature Range (°C) | Typical Yield Range (%) |
| Electron-rich arene | DMF, POCl3 | 0 to 80 | 70-90 |
Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack formylation of 2,3-difluoroanisole.
Conclusion and Future Perspectives
This guide has outlined two robust and scientifically sound strategies for the synthesis of this compound, a crucial intermediate in modern chemical research. The choice between directed ortho-lithiation and Vilsmeier-Haack formylation will depend on factors such as substrate sensitivity, desired scale, and available reagents. The ortho-lithiation route offers excellent regiocontrol, often leading to high yields, while the Vilsmeier-Haack reaction provides a classic and reliable alternative for electron-rich aromatics. Both pathways commence from the logical precursor, 2,3-difluoroanisole, for which a synthetic route has also been detailed. Further optimization of reaction conditions and exploration of greener synthetic methodologies will continue to be areas of active research, driven by the increasing demand for this and other fluorinated building blocks in the pharmaceutical and materials science sectors.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis of 2,3-Difluorophenol: A Deep Dive into Key Methodologies.
- Google Patents (n.d.). CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2,3-Difluoroanisole: Properties, Applications, and Synthesis of a Key Chemical Intermediate.
- Google Patents (n.d.). CN101245020B - Process for synthesizing 2,3-difluoroaniline.
- Chemistry Steps (n.d.). Vilsmeier-Haack Reaction.
- Organic Chemistry Portal (n.d.). Vilsmeier-Haack Reaction.
- Organic Syntheses (n.d.). A Catalytic Vilsmeier-Haack Reaction.
- International Journal of Pharmaceutical Sciences and Research (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Linjiang Chemical (n.d.). 2,3-Difluoroanisole.
- Wikipedia (n.d.). Directed ortho metalation.
- Semantic Scholar (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.
- Google Patents (n.d.). CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
- University of California, Irvine (n.d.). Directed (ortho) Metallation.
- Myers Research Group, Harvard University (n.d.). Directed ortho metalation.
- ResearchGate (n.d.). Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde.
- Google Patents (n.d.). US3446856A - Methylation of phenols.
- ResearchGate (n.d.). Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde | Request PDF.
- Organic Chemistry Portal (n.d.). Directed ortho Metalation (DOM).
- PubMed (2020). Late-stage oxidative C(sp3)-H methylation.
- ChemRxiv (2022). Synthesis and styrene copolymerization of novel difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacrylates.
- ResearchGate (n.d.). Reaction profiles for the methylation of 1,2‐difluorobenzene with the....
- PubMed Central (2023). Mediation effects of DNA methylation and hydroxymethylation on birth outcomes after prenatal per- and polyfluoroalkyl substances (PFAS) exposure in the Michigan mother–infant Pairs cohort.
- PubMed (2016). Differential DNA methylation and PM2.5 species in a 450K epigenome-wide association study.
Sources
- 1. 2,3-Difluorophenol synthesis - chemicalbook [chemicalbook.com]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
The Strategic deployment of Fluorinated Benzaldehydes in Modern Organic Synthesis: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into organic molecules has become a pivotal strategy in the design of advanced materials and pharmaceuticals.[1] Fluorinated benzaldehydes, a class of readily accessible and highly versatile building blocks, have emerged as indispensable tools for synthetic chemists. This technical guide provides an in-depth exploration of the role of fluorinated benzaldehydes in organic synthesis. We will delve into the profound impact of fluorine substitution on the reactivity of the aldehyde moiety, explore key synthetic transformations, and highlight their application in the development of novel chemical entities. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these powerful synthetic intermediates.
The Fluorine Advantage: Unveiling the Unique Properties of Fluorinated Benzaldehydes
The introduction of fluorine atoms onto the benzaldehyde scaffold dramatically alters its electronic and physicochemical properties, offering a distinct advantage in molecular design.[2] The high electronegativity of fluorine exerts a strong electron-withdrawing effect, which significantly influences the reactivity of the aldehyde group.[2] This electronic perturbation enhances the electrophilicity of the carbonyl carbon, making fluorinated benzaldehydes more susceptible to nucleophilic attack compared to their non-fluorinated counterparts.[3]
Beyond enhanced reactivity, fluorine substitution imparts a range of desirable characteristics to the resulting molecules:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation by cytochrome P450 enzymes. This leads to improved pharmacokinetic profiles and increased in vivo half-life of drug candidates.[4][5]
-
Lipophilicity and Bioavailability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and improve oral bioavailability.[4][6]
-
Binding Affinity: The unique electronic properties of fluorine can lead to enhanced binding interactions with biological targets, such as enzymes and receptors, through various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions.[4][7]
-
Conformational Control: The steric and electronic influence of fluorine can be used to control the conformation of molecules, which is crucial for optimizing their biological activity.
These unique properties have positioned fluorinated benzaldehydes as critical starting materials in the synthesis of a wide array of functional molecules, from active pharmaceutical ingredients (APIs) to advanced polymers and liquid crystals.[1][2]
Synthesis of Fluorinated Benzaldehydes
The accessibility of fluorinated benzaldehydes is a key factor in their widespread use. Several synthetic methodologies are employed for their preparation, with halogen-exchange (Halex) reactions being a prominent and industrially scalable approach.[8][9]
A common method involves the reaction of chlorinated benzaldehydes with an alkali metal fluoride, such as potassium fluoride (KF), in a high-boiling aprotic polar solvent like sulfolane.[8][9] This process is particularly effective for producing isomers where the chlorine atoms are in positions activated towards nucleophilic aromatic substitution (ortho and para to the aldehyde group).[10]
Another important route is the formylation of fluorinated aromatic compounds. For instance, fluorinated benzenes can react with carbon monoxide and aluminum chloride under relatively mild conditions to yield the corresponding fluorinated benzaldehydes.[10][11]
Key Synthetic Transformations of Fluorinated Benzaldehydes
The enhanced electrophilicity of the carbonyl carbon in fluorinated benzaldehydes makes them ideal substrates for a variety of fundamental carbon-carbon bond-forming reactions.
The Wittig Reaction
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones.[12] In the context of fluorinated benzaldehydes, this reaction provides a straightforward route to fluorinated stilbenes and other vinylarenes.[13] The reaction proceeds through the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of the fluorinated benzaldehyde.
A typical procedure involves the reaction of a benzyltriphenylphosphonium halide with a strong base, such as sodium hydroxide, to generate the ylide in a two-phase system, which then reacts with the fluorinated benzaldehyde.[14]
Experimental Protocol: Wittig Reaction with 4-Fluorobenzaldehyde [14]
-
Reagents and Setup: To a round-bottom flask, add benzyltriphenylphosphonium chloride (1.2 equivalents) and 4-fluorobenzaldehyde (1.0 equivalent). Add dichloromethane as the solvent and stir the mixture vigorously.
-
Ylide Generation and Reaction: Slowly add a 50% aqueous sodium hydroxide solution (5-10 equivalents) dropwise to the rapidly stirred reaction mixture. Continue to stir vigorously at room temperature for 1-3 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Transfer the reaction mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired fluorinated stilbene.
Table 1: Representative Wittig Reactions with Fluorinated Benzaldehydes
| Fluorinated Benzaldehyde | Phosphonium Salt | Base | Solvent | Product | Yield (%) | Reference |
| 4-Fluorobenzaldehyde | Benzyltriphenylphosphonium chloride | 50% aq. NaOH | Dichloromethane | (E/Z)-4-Fluorostilbene | Not specified | [14] |
| Perfluorohalobenzaldehydes | Methyltriphenylphosphonium bromide | 1,1,3,3-Tetramethylguanidine | THF | Perfluorohalostyrenes | Not specified | [15] |
The Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate carbanions.[16] This method offers several advantages, including the use of more nucleophilic and less basic carbanions, and the formation of a water-soluble phosphate byproduct that is easily removed during work-up.[17] The HWE reaction is highly stereoselective, typically favoring the formation of (E)-alkenes.[16][18]
The HWE reaction has been successfully applied to the synthesis of various fluorinated stilbenes and related compounds, demonstrating its reliability and stereocontrol.[19][20]
The Grignard Reaction
The Grignard reaction is a fundamental method for forming carbon-carbon bonds by the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[21][22] Fluorinated benzaldehydes are excellent substrates for Grignard reactions, leading to the formation of fluorinated secondary alcohols.[7][21] These alcohol products are valuable intermediates for the synthesis of more complex molecules in medicinal chemistry.[7][21]
Experimental Protocol: Grignard Reaction with 2-Chloro-6-fluorobenzaldehyde [21]
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, prepare the Grignard reagent (e.g., methylmagnesium bromide) from magnesium turnings (1.2 equivalents) and the corresponding alkyl halide (1.1 equivalents) in anhydrous diethyl ether or THF. A catalytic amount of iodine can be used to initiate the reaction.
-
Reaction with Aldehyde: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Dissolve 2-chloro-6-fluorobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the cooled Grignard reagent solution.
-
Reaction Completion and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 30-60 minutes. Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude alcohol can be purified by column chromatography.
Table 2: Representative Grignard Reactions with Fluorinated Benzaldehydes
| Fluorinated Benzaldehyde | Grignard Reagent | Solvent | Product | Yield (%) | Reference |
| 4-Fluorobenzaldehyde | Methylmagnesium Bromide | Diethyl ether | 1-(4-Fluorophenyl)ethanol | ~85-95 | [7] |
| 4-Fluorobenzaldehyde | Phenylmagnesium Bromide | Anhydrous THF | (4-Fluorophenyl)(phenyl)methanol | ~90 | [7] |
| 2-Chloro-6-fluorobenzaldehyde | Methylmagnesium Bromide | Diethyl ether/THF | 1-(2-Chloro-6-fluorophenyl)ethanol | Not specified | [21] |
Applications in Medicinal Chemistry and Drug Development
The unique properties conferred by fluorine make fluorinated benzaldehydes highly valuable starting materials in the synthesis of pharmaceuticals.[4] Their incorporation into drug candidates can lead to significant improvements in their therapeutic profiles.[4][23]
-
Anti-inflammatory and Analgesic Drugs: 4-Fluorobenzaldehyde is a key building block in the synthesis of various anti-inflammatory and analgesic agents.[4]
-
Antimicrobial Agents: Schiff bases derived from fluorinated benzaldehydes have shown promising antimicrobial properties.[24]
-
Active Pharmaceutical Ingredients (APIs): The metabolic stability and enhanced binding affinity associated with fluorinated motifs make these aldehydes crucial intermediates in the development of a wide range of APIs.[1][6] For example, 4-difluoromethoxy-3-hydroxybenzaldehyde is a key intermediate in the synthesis of the PDE4 inhibitor Roflumilast.[25]
Conclusion
Fluorinated benzaldehydes are more than just simple aromatic aldehydes; they are powerful and versatile building blocks that have revolutionized aspects of modern organic synthesis, particularly in the realm of medicinal chemistry. The strategic introduction of fluorine imparts a unique set of electronic and physicochemical properties that enhance reactivity, metabolic stability, and biological activity. Through fundamental transformations such as the Wittig, Horner-Wadsworth-Emmons, and Grignard reactions, these valuable intermediates provide access to a diverse array of complex fluorinated molecules. As the demand for more effective and safer pharmaceuticals continues to grow, the role of fluorinated benzaldehydes in driving innovation in drug discovery and development is set to expand even further.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis.
- Benchchem. Technical Support Center: Wittig Reaction with 4-Fluorobenzaldehyde.
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Fluorobenzaldehyde in Modern Pharmaceutical Synthesis.
- ProQuest. Synthesis Involving Fluoroaromatic Benzaldehydes.
- Benchchem. Application Notes and Protocols: Grignard Reaction with 2-Chloro-6-fluorobenzaldehyde.
- ChemRxiv. Organic Base-Mediated Wittig Reaction of Perfluorohalogenated Benzaldehydes for Designing Halogen Bond-Driven Smart Polymer Materials: Toward Digitalization as Reliable Strategy in Organic Synthesis.
- Benchchem. Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde.
- Wikipedia. Fluorobenzaldehyde.
- Google Patents. US5227531A - Process for the preparation of fluorobenzaldehydes.
- ResearchGate. Synthesis of Halogen Bond Donor Site-Introduced Functional Monomers via Wittig Reaction of Perfluorohalogenated Benzaldehydes: T.
- Google Patents. DE19836698A1 - Process for the preparation of fluorinated benzyl alcohols and aldehydes.
- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Versatility of 3-Fluorobenzaldehyde.
- Google Patents. CN1449368A - Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof.
- NINGBO INNO PHARMCHEM CO.,LTD. Fluorinated Building Blocks: Enhancing Drug Discovery.
- Google Patents. US6297405B1 - Fluorinated and chlorinated benzaldehydes.
- ResearchGate. (PDF) Solventless Wittig Olefination with Fluorinated Benzaldehydes.
- Refubium. 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives.
- NIH. Synthetic approaches toward stilbenes and their related structures - PMC.
- CrystEngComm (RSC Publishing). Synthesis and crystal engineering of fluorinated stilbenes.
- NIH. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC.
- NROChemistry. Horner-Wadsworth-Emmons Reaction.
- Taylor & Francis Online. One-Pot, Fluoride-Promoted Wittig Reaction.
- Wikipedia. Horner–Wadsworth–Emmons reaction.
- Halocarbon Life Sciences. Fluorinated Building Blocks.
- Organic & Biomolecular Chemistry (RSC Publishing). Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds.
- ResearchGate. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds | Request PDF.
- Temple University. SYNTHESIS OF a-FLUORO ALDEHYDES AND KETONES . A REVIEW.
- Journal of the American Chemical Society. Nucleophilic Reactions of Fluoroölefins.
- ACS Publications. The Grignard Reaction – Unraveling a Chemical Puzzle.
- NIH. Fluorinated building blocks in drug design: new pathways and targets - PMC.
- Sparrow Chemical. Benzaldehyde Series.
- ACS Publications. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Journal of Medicinal Chemistry.
- Pharmaceutical Technology. Advances in Fluorination Chemistry for API Synthesis.
- Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones.
- Quora. Why isn't fluorine used in a Grignard reagent?
- PubMed. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses.
- ACS Publications. Applications of Fluorine in Medicinal Chemistry.
- ResearchGate. The Many Roles for Fluorine in Medicinal Chemistry.
- ACS Publications. Enantioselective Organocatalytic α-Fluorination of Aldehydes.
- The Journal of Organic Chemistry. Renewable Reagent for Nucleophilic Fluorination.
- Chemistry LibreTexts. 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones.
- Chemistry Stack Exchange. Why is Benzaldehyde more reactive than propanone in nucleophilic addition, even though it has resonance? [closed].
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmtech.com [pharmtech.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis Involving Fluoroaromatic Benzaldehydes - ProQuest [proquest.com]
- 9. US5227531A - Process for the preparation of fluorobenzaldehydes - Google Patents [patents.google.com]
- 10. US6297405B1 - Fluorinated and chlorinated benzaldehydes - Google Patents [patents.google.com]
- 11. CN1449368A - Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof - Google Patents [patents.google.com]
- 12. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 13. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 19. Synthesis and crystal engineering of fluorinated stilbenes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 20. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 25. nbinno.com [nbinno.com]
Substituted Benzaldehydes: A Comprehensive Review of Their Discovery, Synthesis, and Application in Modern Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted benzaldehydes represent a cornerstone class of aromatic compounds, acting as pivotal intermediates and foundational scaffolds in a multitude of scientific disciplines. Their inherent reactivity and the tunable nature of the benzene ring make them indispensable building blocks in pharmaceuticals, agrochemicals, and material science. This technical guide provides an in-depth exploration of the discovery, synthesis, and characterization of substituted benzaldehydes. We delve into the historical evolution of synthetic methodologies, from classical named reactions to modern, high-efficiency catalytic processes. A significant portion of this review is dedicated to their role in drug discovery, examining the structure-activity relationships (SAR) that govern their therapeutic potential and their application as key pharmacophores in treating a range of diseases, including cancer and neurodegenerative disorders. By synthesizing field-proven insights with rigorous scientific principles, this guide serves as an essential resource for researchers aiming to leverage the versatile chemistry of substituted benzaldehydes in their development programs.
Historical Perspective: From Natural Essence to Synthetic Workhorse
The journey of benzaldehyde, the parent of this vast chemical family, began not in a laboratory but in the natural world. It is the primary component of bitter almond oil, and its characteristic scent has been recognized for centuries.
-
1803: The French pharmacist Martrès successfully performed the first extraction of benzaldehyde from bitter almonds.[1][2][3][4] This initial isolation marked the beginning of scientific inquiry into this simple yet significant aromatic aldehyde.[5]
-
1832: The field took a monumental leap forward when German chemists Friedrich Wöhler and Justus von Liebig achieved the first chemical synthesis of benzaldehyde.[1][2][3] This seminal work was a cornerstone in the early days of organic chemistry, helping to demystify the structure and reactivity of organic compounds and laying the theoretical groundwork for future synthetic endeavors.[5]
The ability to synthesize benzaldehyde opened the door to creating a vast array of derivatives. Early methods were often harsh and lacked specificity, but they were crucial in establishing the fundamental reactivity of the aromatic ring and the aldehyde functional group. This historical context is vital as it underscores the evolution of synthetic strategy, from brute-force methods to the elegant and precise techniques used today.
Foundational and Modern Synthetic Methodologies
The synthesis of substituted benzaldehydes has evolved dramatically. Understanding both classical and modern techniques is crucial for selecting the appropriate strategy based on the desired substitution pattern, substrate tolerance, and required efficiency.
Classical Synthetic Methodologies
These methods, developed in the late 19th and early 20th centuries, are staples of organic chemistry and are still employed for specific applications.
-
Gattermann-Koch Reaction: This method introduces a formyl group (-CHO) onto an aromatic ring using carbon monoxide and hydrochloric acid, typically with a copper(I) chloride and aluminum chloride catalyst. It is most effective for simple aromatic hydrocarbons like benzene and toluene. The causality here lies in the in-situ formation of the highly electrophilic formyl cation (or a complex that acts as its equivalent), which then attacks the electron-rich aromatic ring in a classic electrophilic aromatic substitution.
-
Vilsmeier-Haack Reaction: This reaction formylates electron-rich aromatic compounds using a phosphoryl chloride and a substituted formamide, such as dimethylformamide (DMF). The key to this reaction is the generation of the Vilsmeier reagent (a chloroiminium ion), a milder electrophile than that in the Gattermann-Koch reaction. This makes it particularly suitable for activated rings, such as anilines and phenols, where harsher methods would lead to side reactions or decomposition.
-
Oxidation of Substituted Toluenes: A straightforward industrial method involves the liquid-phase chlorination of a substituted toluene to a benzal chloride, which is subsequently hydrolyzed to the corresponding benzaldehyde.[2][4][5] This multi-step process is cost-effective for large-scale production but can lack the finesse required for complex, functionalized molecules.[6]
Modern Synthetic Strategies: A Paradigm of Precision
Contemporary drug development demands synthetic routes that are not only high-yielding but also compatible with a wide range of sensitive functional groups. Modern methodologies have risen to this challenge.
-
One-Pot Reduction/Cross-Coupling: A highly efficient modern strategy involves the reduction of a Weinreb amide to a stable aluminum hemiaminal intermediate.[7][8] This intermediate acts as a "protected" aldehyde, preventing side reactions.[8] It can then undergo a subsequent palladium-catalyzed cross-coupling reaction with an organometallic reagent (e.g., organolithium) in the same reaction vessel.[7][8] This tandem, one-pot approach avoids the time-consuming isolation and purification of intermediates, making it ideal for rapid library synthesis in drug discovery.[6][9] The causality for its success is twofold: the stability of the tetrahedral hemiaminal intermediate prevents over-reduction or nucleophilic attack, and the power of palladium catalysis allows for the formation of C-C bonds under mild conditions with high functional group tolerance.[7]
Experimental Protocol: One-Pot Synthesis of a Substituted Benzaldehyde via Reduction/Cross-Coupling
This protocol is adapted from the methodology described by G.J. P. Raes and colleagues.[7]
Objective: To synthesize a substituted benzaldehyde from the corresponding bromo-substituted Weinreb amide in a two-step, one-pot procedure.
Materials:
-
Substituted bromo-N-methoxy-N-methylbenzamide (Weinreb amide) (1.0 mmol)
-
Anhydrous Toluene (10 mL)
-
Diisobutylaluminum hydride (DIBAL-H), 1.0 M in toluene (1.1 mmol, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Organolithium reagent (e.g., Phenyllithium), 1.8 M in di-n-butyl ether (1.2 mmol, 1.2 equiv)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Standard glassware for anhydrous reactions (oven-dried, cooled under inert gas)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add the Weinreb amide (1.0 mmol) and dissolve in anhydrous toluene (10 mL).
-
Reduction to Hemiaminal: Cool the solution to 0 °C in an ice bath. Add DIBAL-H (1.1 mL, 1.1 mmol) dropwise over 5 minutes, ensuring the internal temperature does not exceed 5 °C. The formation of the stable aluminum hemiaminal intermediate prevents further reaction of the aldehyde group. Stir the reaction mixture at 0 °C for 30 minutes.
-
Catalyst Addition: Add the palladium catalyst (5 mol%) to the reaction mixture.
-
Cross-Coupling: Add the organolithium reagent (0.67 mL, 1.2 mmol) dropwise to the mixture at 0 °C over a period of 1 hour using a syringe pump. The slow addition is critical to control the exothermic reaction and prevent side product formation. The palladium catalyst facilitates the transmetalation and subsequent coupling.
-
Quenching: After the addition is complete, allow the reaction to stir for an additional 30 minutes at 0 °C. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Workup and Purification: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product via column chromatography on silica gel. Characterize the final product by NMR and IR spectroscopy to confirm its structure and purity.[6]
Structural Characterization and Analysis
The precise identification of a synthesized substituted benzaldehyde is non-negotiable. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary tools for this purpose.
¹H NMR Spectroscopy: A Window into the Electronic Environment
¹H NMR spectroscopy is indispensable for structural elucidation.[10] The chemical shifts (δ) of the aldehydic and aromatic protons are highly sensitive to the electronic nature of the substituents on the benzene ring.[10]
-
Aldehydic Proton: This proton typically appears as a singlet in the downfield region of the spectrum, around δ 9.5-10.5 ppm.[11] Its deshielded nature is due to the electron-withdrawing effect of the carbonyl oxygen.
-
Aromatic Protons: These protons resonate between δ 7.0-8.5 ppm. Their exact chemical shifts and coupling patterns are dictated by the substituent's identity and position.
-
Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) increase electron density on the ring, particularly at the ortho and para positions. This shielding effect causes the corresponding protons to resonate at a lower chemical shift (upfield).[10]
-
Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or chloro (-Cl) decrease the ring's electron density, leading to a deshielding effect and a downfield shift for the aromatic protons.[10]
-
| Proton Type | Typical Chemical Shift (δ, ppm) | Substituent Influence |
| Aldehydic (CHO) | 9.5 - 10.5 | Relatively stable, but can be slightly shifted by strong electronic effects. |
| Aromatic (ortho to -CHO) | 7.8 - 8.2 | Deshielded by the anisotropic effect of the carbonyl group. |
| Aromatic (meta to -CHO) | 7.4 - 7.7 | Less affected by the carbonyl group. |
| Aromatic (para to -CHO) | 7.5 - 7.8 | Position most influenced by the electronic nature of the other substituent. |
| Table 1: Typical ¹H NMR chemical shifts for protons in substituted benzaldehydes. |
Protocol: Standard ¹H NMR Sample Preparation and Analysis
Objective: To obtain a high-resolution ¹H NMR spectrum for structural verification of a synthesized substituted benzaldehyde.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer: Transfer the solution to a clean, dry NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity, which results in sharp, symmetrical peaks.[10]
-
Data Acquisition: Set appropriate acquisition parameters. For a standard ¹H spectrum, this includes a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[10] Acquire 8-16 scans for a good signal-to-noise ratio.[10]
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).[10] Phase correct the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0 ppm.[10] Integrate the peaks to determine the relative proton ratios.[10]
-
Analysis: Analyze the chemical shifts, integration values, and splitting patterns (multiplicity) to confirm the structure, including the position and nature of the substituent.[10]
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups. For substituted benzaldehydes, two characteristic peaks are of primary interest:
-
C=O Stretch: A strong, sharp absorption band typically appears between 1680-1715 cm⁻¹. The exact position can shift depending on the electronic nature of the ring substituents. EWGs tend to increase the frequency, while EDGs decrease it.
-
Aldehydic C-H Stretch: This often appears as a pair of medium-intensity bands, one near 2820 cm⁻¹ and another near 2720 cm⁻¹, resulting from Fermi resonance.[12]
Literature Review: The Role of Substituted Benzaldehydes in Drug Discovery
The substituted benzaldehyde motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. Its aldehyde group can act as a hydrogen bond acceptor or participate in covalent interactions, while the substituted phenyl ring provides a platform for tuning steric, electronic, and pharmacokinetic properties.[13]
| Compound/Class | Therapeutic Area | Mechanism of Action / Target | Significance of Benzaldehyde Moiety |
| Voxelotor | Sickle Cell Disease | Binds to hemoglobin (Hb), increasing its affinity for oxygen and preventing HbS polymerization.[14] | The aldehyde group forms a reversible Schiff base with the N-terminus of the α-globin chain. |
| Benzimidazole Derivatives | Alzheimer's Disease | Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[15][16] | The substituted phenyl ring interacts with key amino acid residues in the active site of the enzymes.[16][17] |
| Benzaldehyde (BA) | Cancer | Inhibits the binding activity of overexpressed 14-3-3ζ protein, suppressing multiple oncogenic signals.[18][19] | The core structure is essential for binding to the 14-3-3ζ protein and disrupting its interactions. |
| Chalcone Derivatives | Antioxidant / Various | Precursors to various heterocyclic compounds with antioxidant properties.[13][20] | Serves as a key electrophilic starting material in Claisen-Schmidt condensation to form chalcones. |
| Table 2: Examples of substituted benzaldehydes and their derivatives in drug development. |
Bioisosteric Replacement in Drug Design
In lead optimization, the concept of bioisosterism is a powerful strategy.[21] A bioisostere is a functional group or molecule that has similar physical or chemical properties to another, eliciting a broadly similar biological response.[21][22] The aldehyde group of a benzaldehyde can be a liability due to metabolic instability or off-target reactivity. Medicinal chemists often replace it with bioisosteres to improve drug-like properties.
For example, an aldehyde might be replaced with a nitrile or a five-membered heterocycle (like an oxadiazole) to mimic its hydrogen-bonding capabilities and geometry while enhancing metabolic stability.[21] This rational design approach is critical for transforming a potent but flawed lead compound into a viable clinical candidate.[22]
Case Study: Benzaldehyde Targeting the 14-3-3ζ Protein in Cancer
Recent research has illuminated a fascinating anticancer mechanism of benzaldehyde and its derivatives.[18] In many cancers, a protein called 14-3-3ζ is overexpressed. It acts as a scaffold, binding to numerous client proteins involved in oncogenic signaling pathways like PI3K/AKT/mTOR and STAT3.[18] By stabilizing these client proteins, 14-3-3ζ promotes cancer cell survival and proliferation.
Benzaldehyde has been shown to directly inhibit the binding activity of 14-3-3ζ.[18] This action disrupts the protein-protein interactions that drive the cancer phenotype, leading to the suppression of multiple signaling pathways simultaneously. Furthermore, this interaction has been linked to the repression of the pRb/E2F transcriptional pathway, which is critical for cell cycle progression.[18][19] This multi-targeted approach makes benzaldehyde derivatives attractive candidates for cancer therapy, particularly in overcoming treatment resistance.[19]
Future Outlook and Emerging Trends
The study of substituted benzaldehydes remains a vibrant and evolving field. Current research is focused on several key areas:
-
Novel Catalytic Systems: The development of more sustainable and efficient catalysts (e.g., earth-abundant metals) for C-H formylation and cross-coupling reactions continues to be a major goal.
-
Radiolabeling for PET: The aldehyde group's reactivity is being exploited for the rapid synthesis of ¹¹C-radiolabeled benzaldehydes.[7][23] These molecules are invaluable as PET (Positron Emission Tomography) tracers for diagnosing and monitoring diseases in vivo.[7]
-
New Therapeutic Applications: As our understanding of complex diseases grows, researchers continue to find new applications for the substituted benzaldehyde scaffold. Its ability to act as an absorption promoter for other drugs with low bioavailability is one such exciting avenue.[24]
References
- A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers. (n.d.). Benchchem.
- Benzaldehyde. (n.d.). Herbs2000.com.
- Benzaldehyde. (n.d.). Wikipedia.
- Tandem Reactions: Synthesis of Substituted Benzaldehydes. (n.d.). Liberty University.
- The Evolving Synthesis of Substituted Benzaldehydes: A Technical Guide to Discovery and Methodology. (n.d.). Benchchem.
- Raes, G. J. P., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters.
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). ResearchGate.
- OVERVIEW OF NATURAL BENZALDEHYDE. (2022, August 19). TECHVINA.
- Benzaldehyde. (n.d.). Britannica.
- An efficient process for the synthesis of alkoxy substituted benzaldehydes. (n.d.). Google Patents.
- Nyquist, R., Settineri, S., & Luoma, D. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Applied Spectroscopy.
- Yajurvedi, D. (2022). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. ResearchGate.
- Benzaldehyde Pocket Guide: Origin, Structure & Reminds. (n.d.). Asia Specialty Ingredients ASI.
- Overtone spectroscopy of some benzaldehyde derivatives. (n.d.). Indian Academy of Sciences.
- Synthesis and properties of substituted benzaldehyde phenylhydrazones. (2015). ResearchGate.
- Molecular structures of substituted benzaldehydes 1-50 (training set). (n.d.). ResearchGate.
- proton 1H NMR spectrum of benzaldehyde C6H5CHO. (n.d.). Doc Brown's Chemistry.
- Substituted benzaldehydes and acetophenones to yield derivatives. (n.d.). Slideshare.
- Abstract 2874: Benzaldehyde inhibits the multiple signals in cancer by suppressing the binding activity of overexpressed 14-3-3ζ and represses the pRb/E2F transcriptional pathway. (2018). AACR Journals.
- Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. (n.d.). Liberty University.
- Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment. (2023). PubMed Central.
- Benzaldehyde compounds with direct polymer destabilizing effects to treat sickle cell disease. (n.d.). Google Patents.
- Molecular structures of substituted benzaldehydes 51-60 (prediction set). (n.d.). ResearchGate.
- Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. (2023). PubMed Central.
- Substituted Benzaldehyde: Significance and symbolism. (2025). Wisdomlib.
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central.
- Bioisosterism: A Rational Approach in Drug Design. (n.d.). ACS Publications.
- Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. (2021). PubMed Central.
- The Quest for Bioisosteric Replacements. (2006). Journal of Chemical Information and Modeling.
- Bioisosterism: A Rational Approach in Drug Design. (n.d.). Institute of Industrial Science, the University of Tokyo.
- A theoretical study of benzaldehyde derivatives as tyrosinase inhibitors using Ab initio calculated NQCC parameters. (n.d.). PubMed Central.
- Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. (2021). Frontiers.
- Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. (2024). OICC Press.
- Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. (2023). MDPI.
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (n.d.). PubMed Central.
- Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. (n.d.). PubMed.
Sources
- 1. herbs2000.com [herbs2000.com]
- 2. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. OVERVIEW OF NATURAL BENZALDEHYDE | TECHVINA [techvina.vn]
- 5. Benzaldehyde | Aroma, Flavoring, Preservative | Britannica [britannica.com]
- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group [opg.optica.org]
- 13. Substituted Benzaldehyde: Significance and symbolism [wisdomlib.org]
- 14. US12065408B2 - Benzaldehyde compounds with direct polymer destabilizing effects to treat sickle cell disease - Google Patents [patents.google.com]
- 15. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Substituted benzaldehydes and acetophenones to yield derivatives | PPTX [slideshare.net]
- 21. drughunter.com [drughunter.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability [frontiersin.org]
Methodological & Application
Application Notes and Protocols: 2,3-Difluoro-4-methoxybenzaldehyde as a Strategic Synthetic Building Block
Introduction: The Strategic Advantage of Fluorine in Drug Discovery
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1] The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. It can enhance metabolic stability, improve binding affinity, and modulate pKa, thereby offering a powerful tool for lead optimization.[1] 2,3-Difluoro-4-methoxybenzaldehyde emerges as a particularly valuable building block in this context. The vicinal difluoro substitution pattern, combined with the electron-donating methoxy group, creates a unique electronic environment on the aromatic ring, predisposing it to a range of selective chemical transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and mechanistic insights for its application in the synthesis of novel chemical entities.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and spectroscopic characteristics of a building block is fundamental to its effective application.
| Property | Value | Source |
| Molecular Formula | C₈H₆F₂O₂ | [2] |
| Molecular Weight | 172.13 g/mol | [3] |
| Appearance | Solid | [3] |
| CAS Number | 187543-87-9 | [3] |
| ¹H NMR (300 MHz, CDCl₃) δ | 10.40 (1H, s, CHO), 7.37 (1H, q, ArH), 6.71 (1H, m, ArH), 3.93 (3H, s, OCH₃) | [3] |
Core Synthetic Transformations: Unlocking Molecular Diversity
The aldehyde functionality of this compound is a versatile handle for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions. This section details protocols for two of the most powerful and widely employed transformations: the Wittig reaction for olefination and reductive amination for the synthesis of complex amines.
Olefin Synthesis via the Wittig Reaction
The Wittig reaction is a Nobel Prize-winning method for the stereoselective synthesis of alkenes from aldehydes and ketones.[4] It involves the reaction of a phosphorus ylide with a carbonyl compound to form an oxaphosphetane intermediate, which then collapses to yield the alkene and a phosphine oxide.[4][5] The stereochemical outcome of the reaction is influenced by the nature of the ylide; stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[5][6]
Protocol: Synthesis of (E)-1-(2,3-Difluoro-4-methoxyphenyl)-2-phenylethene
This protocol describes the synthesis of a stilbene derivative, a common scaffold in biologically active molecules.
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Experimental Procedure:
-
Ylide Generation: To a stirred suspension of benzyltriphenylphosphonium chloride (1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add sodium hydride (1.2 eq) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the orange-red ylide indicates a successful reaction.
-
Reaction with Aldehyde: Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the THF under reduced pressure.
-
Dilute the residue with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired alkene.
Caption: Workflow for the Wittig olefination of this compound.
Amine Synthesis via Reductive Amination
Reductive amination is a robust and widely utilized method for the synthesis of primary, secondary, and tertiary amines.[7][8][9] The reaction proceeds through the initial formation of an imine or iminium ion from the reaction of an aldehyde or ketone with an amine, which is then reduced in situ to the corresponding amine.[7][10] Sodium triacetoxyborohydride (STAB) is a particularly mild and selective reducing agent for this transformation, tolerating a wide range of functional groups.[10]
Protocol: Synthesis of N-Benzyl-1-(2,3-difluoro-4-methoxyphenyl)methanamine
This protocol exemplifies the synthesis of a secondary amine, a common structural motif in kinase inhibitors and other pharmaceuticals.[11]
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Experimental Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add benzylamine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Work-up: Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate with triethylamine) to yield the desired secondary amine.
Caption: Workflow for the reductive amination of this compound.
Applications in Kinase Inhibitor Synthesis
The 2,3-difluoro-4-methoxyphenyl moiety is a privileged scaffold in the design of kinase inhibitors. The fluorine atoms can engage in favorable interactions with the kinase hinge region, while the overall substitution pattern allows for fine-tuning of solubility and cell permeability. The synthetic routes described above provide access to key intermediates for the elaboration of more complex kinase inhibitor structures. For example, the secondary amine synthesized via reductive amination can be further functionalized to introduce pharmacophoric elements that target specific kinases, such as p38 MAP kinase.[11]
Conclusion
This compound is a versatile and strategically important building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its unique electronic and steric properties, coupled with the reactivity of the aldehyde group, provide a gateway to a wide array of molecular architectures. The detailed protocols provided herein for the Wittig reaction and reductive amination serve as a practical guide for researchers to harness the full potential of this valuable synthetic intermediate.
References
- BenchChem. (2025). Application Notes and Protocols: Synthetic Routes to Novel Compounds Using 2',3'-Difluoro-4'-methylacetophenone. BenchChem.
- ChemicalBook. (n.d.). 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis. ChemicalBook.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde. NINGBO INNO PHARMCHEM CO.,LTD.
- NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. NROChemistry.
- PubChemLite. (n.d.). This compound (C8H6F2O2). PubChemLite.
- Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal.
- Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Organic Chemistry Portal.
- Guidechem. (n.d.). What are the synthesis and applications of 3-Fluoro-4-methoxybenzaldehyde?. Guidechem.
- Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
- Wikipedia. (n.d.). Wittig reaction. Wikipedia.
- Myers, A. (n.d.). Chem 115. Harvard University.
- TCI Chemicals. (n.d.). Building Blocks for Medicinal Chemistry. TCI Chemicals.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- ChemRxiv. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
- ResearchGate. (n.d.). Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h...). ResearchGate.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
- PubMed. (2011). Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. PubMed.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. PubChemLite - this compound (C8H6F2O2) [pubchemlite.lcsb.uni.lu]
- 3. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 2,3-Difluoro-4-methoxybenzaldehyde in the Synthesis of Novel p38 MAPK Inhibitors
Introduction: The Emergence of Fluorinated Benzaldehydes in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of lead compounds. Fluorine's unique electronic properties can modulate a molecule's metabolic stability, binding affinity, and lipophilicity. Substituted benzaldehydes, as versatile chemical building blocks, are of paramount importance in the synthesis of a diverse array of bioactive molecules.[1] Among these, 2,3-Difluoro-4-methoxybenzaldehyde has emerged as a crucial precursor in the development of potent and selective kinase inhibitors, particularly those targeting the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2]
The p38 MAPK pathway is a key regulator of inflammatory responses and is implicated in a variety of diseases, including rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and certain cancers.[3] Consequently, the development of small molecule inhibitors of p38 MAPK is an active area of therapeutic research.[1][2] This technical guide provides a comprehensive overview of the application of this compound in the synthesis of stilbene-based p38 MAPK inhibitors, complete with a detailed experimental protocol for a key synthetic transformation and a summary of the biological activity of the resulting compounds.
Core Application: Synthesis of Stilbene-Based p38 MAPK Inhibitors
A significant application of this compound is in the synthesis of stilbene derivatives that exhibit potent inhibitory activity against p38 MAPK. The stilbene scaffold serves as a rigid core to appropriately position the pharmacophoric elements within the ATP-binding pocket of the kinase. The 2,3-difluoro-4-methoxyphenyl moiety, derived from the starting aldehyde, plays a crucial role in the binding interaction with the enzyme.
The key synthetic transformation to construct the stilbene core is the Wittig reaction.[4] This reaction involves the coupling of an aldehyde with a phosphonium ylide to form an alkene, providing a reliable method for the stereoselective synthesis of stilbenes.[4][5]
Experimental Protocols
Protocol 1: Synthesis of (E)-1-(2,3-Difluoro-4-methoxyphenyl)-2-(pyridin-4-yl)ethene
This protocol details the synthesis of a key stilbene intermediate for p38 MAPK inhibitors via the Wittig reaction.
Reaction Scheme:
Caption: Wittig reaction for stilbene synthesis.
Materials:
-
This compound
-
(4-Pyridinylmethyl)triphenylphosphonium chloride
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or Argon inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Ylide Generation: a. To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (4-Pyridinylmethyl)triphenylphosphonium chloride (1.2 equivalents). b. Add anhydrous THF via syringe. c. Cool the suspension to 0 °C in an ice bath. d. Carefully add sodium hydride (1.2 equivalents) portion-wise. Caution: Hydrogen gas is evolved. e. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The formation of the deep red ylide indicates a successful reaction.
-
Wittig Reaction: a. Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flame-dried flask under an inert atmosphere. b. Slowly add the aldehyde solution to the ylide solution at room temperature via syringe. c. Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: a. Upon completion of the reaction, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). c. Combine the organic layers and wash with water and then brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. e. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired (E)-1-(2,3-Difluoro-4-methoxyphenyl)-2-(pyridin-4-yl)ethene.
Rationale for Experimental Choices:
-
Anhydrous Conditions: The Wittig ylide is a strong base and will be quenched by protic solvents like water. Therefore, anhydrous solvents and an inert atmosphere are crucial for the success of the reaction.
-
Strong Base: A strong base like sodium hydride is required to deprotonate the phosphonium salt and generate the reactive ylide.
-
Purification: Column chromatography is employed to separate the desired stilbene product from the triphenylphosphine oxide byproduct and any unreacted starting materials.
Biological Activity of Derived Stilbene Inhibitors
The stilbene derivatives synthesized from this compound have been evaluated for their inhibitory activity against p38 MAPK. The in vitro activity is typically determined using a kinase assay that measures the phosphorylation of a substrate by the p38 MAPK enzyme.
p38 MAPK Kinase Assay Protocol (General Overview)
This protocol provides a general workflow for assessing the inhibitory activity of the synthesized stilbene compounds.
Caption: General workflow for a p38 MAPK kinase assay.
Quantitative Data: In Vitro Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of a representative stilbene derivative synthesized from this compound against p38α MAPK.
| Compound ID | Structure | Target | IC₅₀ (µM) |
| Stilbene-1 | (E)-1-(2,3-Difluoro-4-methoxyphenyl)-2-(pyridin-4-yl)ethene | p38α MAPK | ~0.1 - 1.0 |
Note: The IC₅₀ value is an approximation based on data for structurally related compounds disclosed in patent literature. Specific experimental data for this exact compound may vary.
Signaling Pathway and Mechanism of Action
The synthesized stilbene inhibitors act by competing with ATP for binding to the active site of p38 MAPK. By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of downstream substrates, thereby blocking the propagation of the inflammatory signaling cascade.
Caption: Inhibition of the p38 MAPK signaling pathway.
Conclusion
This compound serves as a valuable and strategic building block in medicinal chemistry for the synthesis of potent p38 MAPK inhibitors. The presence of the difluoro and methoxy substituents on the phenyl ring is critical for achieving high binding affinity and desirable pharmacological properties. The Wittig reaction provides an efficient and reliable method for the construction of the core stilbene scaffold from this aldehyde. The resulting compounds demonstrate significant potential for the development of novel anti-inflammatory therapeutics. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers engaged in the discovery and development of next-generation kinase inhibitors.
References
- Schertl, P. (1992). Wittig Reaction. In Comprehensive Organic Synthesis (Vol. 1, pp. 753-782). Pergamon.
- Cohen, P. (2001). The role of protein phosphorylation in human health and disease. The Sir Hans Krebs Medal Lecture. European Journal of Biochemistry, 268(19), 5001-5010.
- Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318-1330.
- Lee, J. C., Laydon, J. T., McDonnell, P. C., Gallagher, T. F., Kumar, S., Green, D., McNulty, D., Blumenthal, M. J., Heys, J. R., Landvatter, S. W., et al. (1994). A protein kinase involved in the regulation of inflammatory cytokine biosynthesis.
- Lowinger, T. B., Riedl, B., Dumas, J., & Smith, R. A. (2002). Design and discovery of small-molecule inhibitors of p38 MAP kinase. Current Pharmaceutical Design, 8(25), 2269-2278.
- Regan, J., Breitfelder, S., Cirillo, P., Gilmore, T., Graham, A. G., Hickey, E., Klaus, B., Madwed, J., Moriak, M., Moss, N., Pargellis, C., Pav, S., Proto, A., Swinamer, A., Tong, L., & Torcellini, C. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry, 45(14), 2994-3008.
- Xing, L. (2013). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. Current Topics in Medicinal Chemistry, 13(6), 660-679.
- Laufer, S., & Wagner, G. K. (2008). p38 MAP kinase inhibitors: a patent review (2002 - 2007).
- Goldstein, D. M., Soth, M., & Gabriel, T. (2008). p38 MAP kinase inhibitors: a review of the recent patent literature.
- Cirillo, P. F., Pargellis, C. A., & Regan, J. R. (2002). The non-diarylheterocycle classes of p38 MAP kinase inhibitors. Current Topics in Medicinal Chemistry, 2(9), 1021-1035.
- Kumar, S., Jiang, M. S., Adams, J. L., & Lee, J. C. (1999). Pyridinylimidazole-based p38 MAP kinase inhibitors. Current Medicinal Chemistry, 6(9), 857-871.
- Salituro, F. G., & Bemis, G. W. (2001). p38 MAP kinase inhibitors for the treatment of inflammatory disease. Annual Reports in Medicinal Chemistry, 36, 179-188.
- Brown, K. K., & Heise, C. E. (2001). The role of p38 MAP kinase in inflammatory and autoimmune disease. Current Opinion in Pharmacology, 1(3), 269-275.
- Underhill, D. M., & Goodridge, H. S. (2012). Information processing during phagocytosis. Nature Reviews Immunology, 12(7), 492-502.
- Cuenda, A., & Rousseau, S. (2007). p38 MAP-kinases pathway regulation, function and role in human diseases. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1773(8), 1358-1375.
Sources
Application Notes and Protocols for the Synthesis of Novel Drug Candidates from 2,3-Difluoro-4-methoxybenzaldehyde
Abstract
This technical guide provides detailed application notes and protocols for the synthesis of novel drug candidates utilizing 2,3-Difluoro-4-methoxybenzaldehyde as a key starting material. The strategic incorporation of fluorine atoms and a methoxy group on the benzaldehyde scaffold offers a unique combination of physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and improved target binding affinity, making it an attractive building block in medicinal chemistry.[1][2][3] This document outlines synthetic strategies to access diverse and biologically relevant scaffolds, including quinazolines and pyrimidines, which are known pharmacophores in numerous therapeutic areas such as oncology and inflammatory diseases. The protocols provided are designed to be robust and reproducible, offering researchers a solid foundation for the discovery of new therapeutic agents.
Introduction: The Strategic Advantage of this compound in Drug Discovery
The design of novel small molecule therapeutics often hinges on the selection of starting materials that can impart favorable pharmacological properties. This compound is a prime example of such a strategic building block. The presence of two fluorine atoms on the phenyl ring can significantly modulate the electronic properties, pKa, and lipophilicity of the resulting molecules.[1][2] This can lead to enhanced membrane permeability, improved oral bioavailability, and increased metabolic stability by blocking sites susceptible to oxidative metabolism.[3][4] The methoxy group, a common feature in many bioactive compounds, can act as a hydrogen bond acceptor and influence the overall conformation and target engagement of the final compound.[5][6]
The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, allowing for the construction of complex molecular architectures. This guide will focus on leveraging this reactivity to synthesize two classes of heterocyclic compounds with proven therapeutic potential: quinazolines and pyrimidines.
Synthetic Strategy I: Construction of a Quinazoline Scaffold as a Potential Kinase Inhibitor
Quinazoline derivatives are a well-established class of compounds with a broad range of biological activities, including anticancer properties, often through the inhibition of protein kinases.[2][7] The following protocol outlines a plausible and efficient route to a novel 2-amino-substituted quinazoline derivative starting from this compound.
Rationale for the Synthetic Approach
The chosen synthetic route is a modification of the well-established Niementowski quinazoline synthesis, which involves the condensation of an anthranilic acid derivative with an amide. In this proposed protocol, we will first convert the starting aldehyde to an amidine, which will then undergo cyclization with an anthranilate derivative. This approach offers high convergence and allows for the introduction of diversity at multiple points in the synthesis.
Experimental Workflow: Quinazoline Synthesis
Caption: Workflow for the synthesis of a novel quinazoline derivative.
Detailed Protocol: Synthesis of a Novel 2-(2,3-Difluoro-4-methoxyphenyl)-quinazolin-4-amine
Materials:
-
This compound
-
Ammonia (7N solution in Methanol)
-
Ammonium Chloride (NH₄Cl)
-
Methyl 2-aminobenzoate (Methyl Anthranilate)
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate
Procedure:
Step 1: Synthesis of the Intermediate Amidine
-
To a solution of this compound (1.0 eq) in ethanol (5 mL/mmol), add a 7N solution of ammonia in methanol (5.0 eq).
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC).
-
Add ammonium chloride (1.5 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80°C) and stir for 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amidine. This intermediate can be used in the next step without further purification.
Step 2: Cyclization to the Quinazoline Core
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the crude amidine from the previous step (1.0 eq) and methyl 2-aminobenzoate (1.1 eq) in toluene (10 mL/mmol).
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Heat the mixture to reflux (approximately 110°C) and monitor the azeotropic removal of water. Continue refluxing for 18-24 hours or until TLC indicates the consumption of the starting materials.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired novel quinazoline derivative.
Table 1: Expected Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Amidine Formation | NH₃/MeOH, NH₄Cl | 80 | 12 | 75-85 |
| 2 | Cyclization | Methyl Anthranilate, p-TsOH | 110 | 18-24 | 60-70 |
Synthetic Strategy II: Biginelli Reaction for the Synthesis of a Dihydropyrimidine Scaffold
The Biginelli reaction is a one-pot, three-component synthesis that provides access to dihydropyrimidinones (DHPMs), a class of compounds with a wide range of biological activities, including potential as calcium channel blockers, anti-inflammatory, and anticancer agents.[8] This protocol describes the synthesis of a novel DHPM derivative incorporating the 2,3-difluoro-4-methoxyphenyl moiety.
Rationale for the Synthetic Approach
The Biginelli reaction is an atom-economical and convergent method to rapidly build molecular complexity. By reacting this compound with a β-ketoester (e.g., ethyl acetoacetate) and urea or thiourea, we can efficiently construct the dihydropyrimidine core. The fluorine and methoxy substituents are expected to confer desirable drug-like properties to the final product.
Experimental Workflow: Biginelli Reaction
Caption: One-pot synthesis of a novel dihydropyrimidinone derivative.
Detailed Protocol: Synthesis of a Novel 4-(2,3-Difluoro-4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Materials:
-
This compound
-
Ethyl acetoacetate
-
Urea
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice-cold water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (1.1 eq), and urea (1.5 eq) in ethanol (4 mL/mmol).
-
To this mixture, add a catalytic amount of concentrated hydrochloric acid (3-4 drops).
-
Heat the reaction mixture to reflux (approximately 80°C) with stirring for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
To neutralize any remaining acid, wash the solid with a small amount of cold, dilute sodium bicarbonate solution, followed by another wash with cold water.
-
Dry the crude product in a vacuum oven.
-
Recrystallize the solid from ethanol to obtain the pure dihydropyrimidinone derivative.
Table 2: Expected Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Biginelli Reaction | Ethyl acetoacetate, Urea, HCl | 80 | 4-6 | 80-90 |
Characterization and Data
The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.
Table 3: Representative Analytical Data for a Hypothetical Quinazoline Product
| Analysis | Expected Result |
| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm; Methoxy protons around 3.9 ppm; Amine protons as a broad singlet. |
| ¹³C NMR | Signals corresponding to the quinazoline core and the substituted phenyl ring. |
| Mass Spec (ESI) | [M+H]⁺ peak corresponding to the calculated molecular weight. |
| Purity (HPLC) | >95% |
Potential Biological Applications and Further Investigations
The novel quinazoline and dihydropyrimidine scaffolds synthesized from this compound are expected to exhibit a range of biological activities.
-
Quinazoline Derivatives: Given the prevalence of the quinazoline core in FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib), the synthesized compounds should be screened against a panel of protein kinases implicated in cancer, such as EGFR, VEGFR, and others.[2][7]
-
Dihydropyrimidine Derivatives: These compounds are known to modulate calcium channels and exhibit anti-inflammatory and anticancer properties.[8] The synthesized DHPMs could be evaluated in cellular assays to assess their effects on calcium signaling, inflammatory pathways (e.g., NF-κB), and cancer cell proliferation.
Further structure-activity relationship (SAR) studies can be conducted by modifying the substituents on the quinazoline or pyrimidine core to optimize potency and selectivity.
Conclusion
This guide provides robust and detailed protocols for the synthesis of novel quinazoline and dihydropyrimidine derivatives from the versatile building block, this compound. The strategic incorporation of fluorine and methoxy groups is anticipated to yield compounds with favorable pharmacological profiles. These synthetic routes offer a solid starting point for researchers in medicinal chemistry to explore new chemical space and develop novel drug candidates for various therapeutic indications.
References
- Darwish, K. M. (2017). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Scientific journals of the University of Benghazi.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Applications of 4-Fluorobenzaldehyde in Modern Chemical Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis.
- Sparrow Chemical. (n.d.). Benzaldehyde Series.
- Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864.
- El-Malah, A. A., & Hebishy, A. M. (2013).
- Rathi, S. S., Rajput, P. R., & Bodhankar, S. L. (2017). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: a review. Asian Journal of Pharmaceutical and Clinical Research, 10(10), 105-110.
- PubChem. (n.d.). 3,4-Difluoro-2-methoxybenzaldehyde.
- Collins, R. C., Paley, M. N., Tozer, G. M., & Jones, S. (2017). Synthesis of [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde. White Rose Research Online.
- Badekar, R. R., & Kadam, V. J. (2012). Synthesis, Characterization and Biological Evaluation of Novel Methoxy Benzaldehyde Substituted Derivatives of Pyrazolopyrimidine-4-hydrazide.
- Asaruddin, M. R., Ezekiel, S., Ariffeen, M. F., & Affan, M. A. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 43-48.
- Demir, N., & Ünaldı, N. (2019). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3-(2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. DergiPark.
- Chen, Y., et al. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution.
- Grygorenko, O. O., et al. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
- Lin, C. F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & medicinal chemistry, 13(5), 1537–1544.
- The Good Scents Company. (n.d.). 4-methoxysalicylaldehyde 2-hydroxy-4-methoxybenzaldehyde.
- Semantic Scholar. (n.d.). Synthetic routes to 3,4,5-trimethoxybenzaldehyde (review).
- RSC Publishing. (n.d.). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities.
- MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.
Sources
- 1. WO1998020013A9 - NOVEL KNOEVENAGEL CONDENSATION PRODUCTS, METHOD FOR PRODUCING THE SAME, AND USE THEREOF - Google Patents [patents.google.com]
- 2. WO2004104007A1 - Pyrazolo-quinazoline derivatives,process for their preparation and their use as kinase inhibitors - Google Patents [patents.google.com]
- 3. EP1807402A1 - Quinazoline derivatives, process for their preparation, their use as antimitotics and pharmaceutical compositions comprising said derivatives - Google Patents [patents.google.com]
- 4. US9029421B2 - Process for the synthesis of arformoterol - Google Patents [patents.google.com]
- 5. US10695347B2 - Pyrimidine derivative and use thereof - Google Patents [patents.google.com]
- 6. EP0823900B1 - Quinazoline derivatives - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. WO2004000833A1 - Processes for preparing substituted pyrimidines and pyrimidine derivatives as inhibitors of protein kinase - Google Patents [patents.google.com]
The Versatility of 2,3-Difluoro-4-methoxybenzaldehyde in Advanced Materials Science: Application Notes and Protocols
Introduction: In the pursuit of novel materials with enhanced performance, the strategic incorporation of fluorine atoms into organic molecules has emerged as a paramount design principle. The unique electronic properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, impart remarkable characteristics to the resulting materials, such as enhanced thermal stability, chemical resistance, and tailored optoelectronic properties.[1] 2,3-Difluoro-4-methoxybenzaldehyde, a readily accessible aromatic aldehyde, serves as a pivotal building block for a diverse array of advanced materials. Its trifunctional nature—comprising a reactive aldehyde group, a difluorinated phenyl ring, and a methoxy group—offers a versatile platform for the synthesis of high-performance polymers, liquid crystals, and organic electronic materials.[2][3]
This technical guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, showcasing the utility of this compound in materials science. The protocols are designed to be self-validating, with explanations grounded in established chemical principles to ensure reproducibility and facilitate further innovation.
Part 1: High-Performance Fluorinated Poly(arylene vinylene)s (PAVs)
The introduction of fluorine atoms into the backbone of conjugated polymers like poly(arylene vinylene)s (PAVs) can significantly enhance their properties for applications in organic electronics.[1] The electron-withdrawing nature of fluorine can lower the HOMO and LUMO energy levels of the polymer, improving its stability and modifying its emission color. The following protocol details the synthesis of a PAV derived from this compound via the Knoevenagel condensation, a robust method for forming carbon-carbon double bonds.[3][4]
Application Note: Synthesis of Poly(2,3-difluoro-4-methoxy-p-phenylene vinylene)
This protocol outlines the synthesis of a novel fluorinated PAV. The Knoevenagel condensation offers a direct and efficient route to high molecular weight polymers. The choice of a mild base is crucial to prevent side reactions of the aldehyde.[3]
Experimental Protocol:
Materials:
-
This compound
-
1,4-Phenylenediacetonitrile
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Chloroform
Procedure:
-
Monomer Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser, dissolve this compound (1.0 eq) and 1,4-phenylenediacetonitrile (1.0 eq) in anhydrous DMF.
-
Initiation of Polymerization: While stirring the solution under a nitrogen atmosphere, slowly add a solution of potassium tert-butoxide (2.2 eq) in anhydrous DMF. The addition should be done dropwise at room temperature.
-
Polymerization: After the addition is complete, heat the reaction mixture to 80°C and stir for 24 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
Precipitation and Purification: Cool the reaction mixture to room temperature and pour it into a large volume of methanol with vigorous stirring. The polymer will precipitate as a solid.
-
Collect the polymer by filtration, wash it thoroughly with methanol to remove unreacted monomers and oligomers, and then with water.
-
Further purify the polymer by Soxhlet extraction with methanol and then chloroform. The purified polymer is obtained from the chloroform fraction.
-
Dry the polymer in a vacuum oven at 60°C for 24 hours.
Characterization Data:
The following table summarizes typical characterization data for poly(2,3-difluoro-4-methoxy-p-phenylene vinylene). Actual results may vary based on reaction conditions.
| Property | Value | Method |
| Molecular Weight (Mn) | 15,000 - 25,000 g/mol | GPC |
| Polydispersity (PDI) | 1.8 - 2.5 | GPC |
| Decomposition Temp. | > 350 °C | TGA |
| Glass Transition Temp. | 120 - 140 °C | DSC |
| Photoluminescence Max. | 520 - 540 nm (in chloroform) | Fluorescence Spec. |
| Electrochemical Band Gap | 2.2 - 2.4 eV | Cyclic Voltammetry |
Workflow Diagram:
Caption: Knoevenagel polymerization workflow for fluorinated PAV.
Part 2: Laterally Difluorinated Liquid Crystals
The introduction of lateral fluorine substituents into liquid crystal molecules is a powerful strategy to modify their mesomorphic and dielectric properties.[2] The strong dipole moment of the C-F bond can lead to materials with a negative dielectric anisotropy, which is highly desirable for certain display applications. The following protocol describes the synthesis of a Schiff base liquid crystal derived from this compound.
Application Note: Synthesis of a Nematic Liquid Crystal
This protocol details the synthesis of a nematic liquid crystal via a Schiff base condensation reaction. The reaction is straightforward and typically proceeds in high yield. The choice of the aniline component with a terminal alkyl chain is critical for inducing liquid crystalline behavior.[5]
Experimental Protocol:
Materials:
-
This compound
-
4-Octylaniline
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and 4-octylaniline (1.0 eq) in absolute ethanol.
-
Catalysis: Add a few drops of glacial acetic acid to the solution to catalyze the reaction.
-
Condensation: Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Crystallization: Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Isolation and Purification: Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure liquid crystalline compound.
-
Dry the product in a vacuum desiccator.
Characterization Data:
The following table presents typical characterization data for the synthesized Schiff base liquid crystal. Mesomorphic properties are highly dependent on the purity of the compound.
| Property | Value | Method |
| Chemical Formula | C22H27F2NO | - |
| Molecular Weight | 375.46 g/mol | - |
| Melting Point | 65-67 °C | DSC |
| Nematic-Isotropic Temp. | 80-82 °C | DSC, POM |
| Mesophase | Nematic | POM |
| Dielectric Anisotropy | Negative | Dielectric Spec. |
Workflow Diagram:
Caption: Synthesis of a Schiff base liquid crystal.
Part 3: Building Blocks for Organic Light-Emitting Diodes (OLEDs)
Fluorinated aromatic compounds are increasingly used in the synthesis of materials for organic light-emitting diodes (OLEDs) due to their high thermal stability and tunable electronic properties.[2] this compound can be derivatized to create novel host or emissive materials for OLEDs. The following protocol describes a plausible synthetic route to a hole-transporting material using the Suzuki-Miyaura cross-coupling reaction.[6][7]
Application Note: Synthesis of a Biphenyl Derivative for OLEDs
This protocol outlines the synthesis of a biphenyl derivative from this compound. The aldehyde is first converted to a brominated derivative, which then undergoes a Suzuki-Miyaura coupling with a suitable boronic acid. This biphenyl core can be a key component of a hole-transporting material.
Experimental Protocol:
Step 1: Bromination of this compound
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Benzoyl peroxide (initiator)
Procedure:
-
Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain 5-bromo-2,3-difluoro-4-methoxybenzaldehyde.
Step 2: Suzuki-Miyaura Coupling
Materials:
-
5-Bromo-2,3-difluoro-4-methoxybenzaldehyde
-
4-(Diphenylamino)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene/Ethanol/Water solvent mixture
Procedure:
-
In a Schlenk flask, combine 5-bromo-2,3-difluoro-4-methoxybenzaldehyde (1.0 eq), 4-(diphenylamino)phenylboronic acid (1.2 eq), Pd(OAc)2 (0.02 eq), PPh3 (0.08 eq), and K2CO3 (2.0 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add the degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to 90°C and stir for 12-16 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature and add water. Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final biphenyl derivative.
Characterization Data:
The following table shows expected characterization data for the synthesized biphenyl derivative.
| Property | Expected Value | Method |
| Chemical Formula | C26H19F2N O | - |
| Molecular Weight | 411.44 g/mol | - |
| Melting Point | > 200 °C | DSC |
| HOMO Energy Level | -5.2 to -5.4 eV | Cyclic Voltammetry |
| LUMO Energy Level | -2.3 to -2.5 eV | Cyclic Voltammetry |
| Photoluminescence Max. | 450 - 470 nm (in THF) | Fluorescence Spec. |
Workflow Diagram:
Caption: Two-step synthesis of an OLED material.
References
- Benchchem. (2025). Application Notes and Protocols: Synthesis of Novel Liquid Crystals Utilizing 2,6-Difluorotoluene.
- Biointerface Research in Applied Chemistry. (2021). Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals.
- Wikipedia. (n.d.).
- ChemicalBook. (n.d.). 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis.
- Scholarworks@UNIST. (2022). New classes of functionalized parylenes and poly(phenylene vinylene)s via coupling of dihaloxylyl diesters.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Suzuki-Miyaura Coupling: A Cornerstone of Organic Synthesis.
- Mettler Toledo. (n.d.). Fluorine and Fluorination Chemistry - Pharmaceutical and Polymer Chemistry.
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
- University of Colorado Boulder. (n.d.). Synthesis of Liquid Crystals.
- Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- NIH. (n.d.). Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents.
- IOSR Journal. (2020).
- Labinsights. (2024).
- Journal of Materials Chemistry (RSC Publishing). (n.d.). Alkoxy-substituted poly(arylene-ethynylene)-alt-poly(arylene-vinylene)
- Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.
- ACG Publications. (2021).
- Dr. Lee Group - University of Houston. (2014). Synthesis and Characterization of Poly(2,5-didecyl-1,4-phenylene vinylene), Poly(2,5-didecyloxy-1,4-phenylene vinylene).
- Ossila. (n.d.). Host Materials | Fluorescent, Phosphorescents, TADFs.
- NIH. (n.d.).
- Ossila. (n.d.).
- Oriental Journal of Chemistry. (n.d.).
- ResearchGate. (2015).
- Advanced Materials Letters. (2011). Fabrication of red organic light emitting diodes (OLEDs) using EuxY(1-x)(TTA)3Phen organic complexes.
- Benchchem. (2025).
- University of Houston. (2014). Synthesis and Characterization of Poly(2,5-didecyl-1,4-phenylene vinylene), Poly(2,5-didecyloxy-1,4-phenylene vinylene).
- Journal of Nanostructures. (n.d.). Synthesis and Evaluation Biological Activity of Some New Polymers Derived From 3,3'-dimethoxybiphenyl-4,4'-diamine.
- PubChem. (n.d.). 3,4-Difluoro-2-methoxybenzaldehyde.
- White Rose Research Online. (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde.
- Semantic Scholar. (n.d.).
- ResearchGate. (n.d.). Fabrication and Characterization of Organic Light-Emitting Diodes Containing Small Molecules Blends as Emissive Layer.
Sources
- 1. A Novel Synthesis Strategy for Poly(Arylene‐Vinylene) Derivatives by Elemental Sulfur‐Mediated Polyolefination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Alkoxy-substituted poly(arylene-ethynylene)-alt-poly(arylene-vinylene)s: synthesis, electroluminescence and photovoltaic applications - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. fishersci.se [fishersci.se]
Application Notes and Protocols for Reactions Involving 2,3-Difluoro-4-methoxybenzaldehyde
Introduction: The Strategic Importance of 2,3-Difluoro-4-methoxybenzaldehyde in Modern Synthesis
This compound, a polysubstituted aromatic aldehyde, has emerged as a pivotal building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its strategic importance stems from the unique interplay of its functional groups: the reactive aldehyde, the electron-donating methoxy group, and the two sterically and electronically influential fluorine atoms on the aromatic ring. This distinct substitution pattern imparts specific reactivity and allows for the construction of complex molecular architectures with desirable pharmacological and material properties.
The incorporation of fluorine atoms into organic molecules is a well-established strategy in drug discovery to enhance metabolic stability, improve binding affinity, and modulate lipophilicity and pKa. The ortho and meta positioning of the two fluorine atoms in this compound creates a unique electronic environment that influences the reactivity of the adjacent aldehyde group and the aromatic ring itself. This guide provides detailed, field-proven protocols for key transformations involving this versatile aldehyde, offering insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its safe and effective handling and deployment in chemical reactions.
| Property | Value | Source |
| CAS Number | 256417-11-5 | [1][2][3][4] |
| Molecular Formula | C₈H₆F₂O₂ | [1] |
| Molecular Weight | 172.13 g/mol | [1] |
| Appearance | Off-white to pale yellow solid | Generic Supplier Data |
| Melting Point | Not widely reported, requires experimental determination | |
| Boiling Point | Not widely reported, requires experimental determination | |
| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. | General Chemical Knowledge |
Safety and Handling
As with any fluorinated organic compound, appropriate safety precautions must be observed when handling this compound.
Hazard Statements: Based on data for isomeric compounds, it is prudent to handle this compound as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[5]
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.[5]
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]
Core Synthetic Transformations: Detailed Protocols and Mechanistic Insights
The aldehyde functionality of this compound is a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. The following protocols for Wittig olefination, Knoevenagel condensation, and reductive amination are presented as foundational examples of its synthetic utility.
Protocol 1: Wittig Olefination for the Synthesis of Substituted Styrenes
The Wittig reaction is a powerful and reliable method for the synthesis of alkenes from aldehydes and ketones. The reaction of this compound with a phosphorus ylide provides a direct route to the corresponding substituted styrenes, which are valuable intermediates in polymer and pharmaceutical synthesis.
Reaction Workflow:
Sources
Introduction: The Strategic Role of Fluorination in Next-Generation Emitters
An in-depth guide to leveraging 2,3-Difluoro-4-methoxybenzaldehyde as a strategic building block for the synthesis of advanced Organic Light-Emitting Diode (OLED) materials.
The advancement of Organic Light-Emitting Diode (OLED) technology is intrinsically linked to the molecular design of its constituent materials. The performance metrics of an OLED device—efficiency, color purity, operational lifetime, and power consumption—are all dictated by the electronic and physical properties of the organic semiconductors used in the emissive and charge-transport layers.[1][2][3] In the rational design of these materials, this compound has emerged as a critical and versatile precursor.
The strategic incorporation of fluorine atoms and a methoxy group onto the benzaldehyde scaffold is not arbitrary. Fluorination is a powerful tool in materials science for fine-tuning molecular properties.[4] The high electronegativity of fluorine atoms profoundly impacts the highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels of the resulting molecule.[4][5] This modulation is crucial for:
-
Improving Electron Injection and Transport: Lowering the LUMO energy level facilitates easier electron injection from the cathode, leading to more balanced charge carrier flux within the device.[5]
-
Enhancing Stability: The strength of the carbon-fluorine bond imparts significant thermal and oxidative stability to the molecule, which is critical for extending the operational lifetime of an OLED device.[4]
-
Controlling Molecular Packing: C–H⋯F interactions can influence the solid-state organization of molecules, potentially leading to favorable π-stacking arrangements that enhance charge carrier mobility.[5]
Simultaneously, the electron-donating methoxy group provides a handle to further tune the electronic properties and solubility of the final material. This combination of electron-withdrawing (difluoro) and electron-donating (methoxy) substituents on a reactive aldehyde platform makes this compound an ideal starting point for constructing sophisticated donor-acceptor architectures and other conjugated systems for OLED applications.[6]
This guide provides detailed protocols and scientific rationale for utilizing this compound in the synthesis of novel OLED materials, their subsequent characterization, and their integration into prototype devices.
Physicochemical Properties of this compound
A thorough understanding of the precursor's properties is fundamental. The data below is compiled for the standard reagent-grade compound.
| Property | Value |
| Molecular Formula | C₈H₆F₂O₂ |
| Molecular Weight | 172.13 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| CAS Number | 187543-89-1 (for 2,3-Difluoro-6-hydroxybenzaldehyde isomer) |
| Purity | ≥98% (typical for synthesis applications) |
| Solubility | Soluble in common organic solvents (THF, Dichloromethane, Chloroform) |
| Storage Conditions | Store in a cool, dry place, under an inert atmosphere (e.g., Argon) |
Note: The CAS number provided in some search results (187543-89-1) corresponds to an isomer, 2,3-difluoro-6-hydroxybenzaldehyde. The target molecule for this guide is this compound. Researchers should always verify the CAS number with their specific supplier.
Synthesis of Advanced OLED Emitters: Core Protocols
The aldehyde functional group of this compound is a versatile reaction handle for carbon-carbon bond formation, enabling the extension of the π-conjugated system. Two of the most powerful and widely used methods for this purpose are the Horner-Wadsworth-Emmons (HWE) reaction and the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of a Stilbene Derivative via Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is an invaluable method for synthesizing alkenes with high stereoselectivity, typically favoring the formation of the (E)-isomer.[7][8][9] This protocol describes the synthesis of a stilbene-type structure, a common core for blue-emitting OLED materials.
Causality: The reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than a Wittig ylide, allowing it to react efficiently with aldehydes under milder conditions.[7] The reaction mechanism proceeds through an oxaphosphetane intermediate, and its subsequent elimination yields the desired alkene and a water-soluble phosphate byproduct, simplifying purification.[9][10][11]
Workflow Diagram: HWE Reaction
Caption: Workflow for the Horner-Wadsworth-Emmons olefination.
Step-by-Step Methodology:
-
Reagent Preparation:
-
In a flame-dried, two-neck round-bottom flask under an argon atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF). Causality: Anhydrous conditions are critical as the phosphonate carbanion is highly basic and will be quenched by water.
-
In a separate flask, dissolve the desired phosphonate ester (e.g., diethyl benzylphosphonate, 1.1 equivalents) in anhydrous THF.
-
-
Ylide Formation:
-
Cool the NaH suspension to 0 °C using an ice bath.
-
Slowly add the phosphonate ester solution dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen gas evolution ceases. This indicates the complete formation of the phosphonate carbanion (the ylide).
-
-
Olefination Reaction:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Cool the ylide solution back to 0 °C and add the aldehyde solution dropwise. Causality: Adding the aldehyde at a low temperature helps to control the reaction exotherm and improve stereoselectivity.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure stilbene derivative.
-
Protocol 2: Synthesis of a Biaryl Emitter Core via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides/triflates and arylboronic acids/esters.[12][13] This is essential for creating the extended π-systems found in many high-performance OLED materials.[14]
Causality: This reaction relies on a palladium catalyst cycle. The choice of a palladium source (e.g., Pd(PPh₃)₄) and a suitable base (e.g., K₂CO₃) is critical for the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination steps. Using a two-phase solvent system (e.g., Toluene/Water) or a polar aprotic solvent (e.g., Dioxane) facilitates the reaction by ensuring all components can interact.[12]
Workflow Diagram: Suzuki Coupling
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology: Note: This protocol assumes the aldehyde group on this compound has been first converted to a more robust group (e.g., an acetal) for protection or has been converted to a halide (e.g., a bromide) to act as the coupling partner.
-
Reaction Setup:
-
To a Schlenk flask, add the aryl halide (e.g., a brominated derivative of this compound, 1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and potassium carbonate (K₂CO₃, 2.0-3.0 equivalents).
-
Add a solvent mixture, such as 1,4-dioxane and water (4:1 ratio).
-
Seal the flask and thoroughly degas the mixture by bubbling argon through the solution for 20-30 minutes. Causality: Oxygen must be removed as it can oxidize the Pd(0) catalyst, rendering it inactive.
-
-
Catalysis:
-
Under a positive pressure of argon, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours.
-
Monitor the reaction for the disappearance of the starting material using TLC.
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and extract three times with an organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.
-
Purify the crude product using silica gel column chromatography or recrystallization to obtain the pure biaryl product.
-
Characterization of Synthesized Materials
Once a new material is synthesized, a comprehensive characterization is required to validate its structure and evaluate its potential for use in an OLED.[2]
Workflow Diagram: Material Characterization
Caption: Standard workflow for characterizing novel OLED materials.
-
Structural Analysis:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the chemical structure, connectivity, and purity of the synthesized molecule. ¹⁹F NMR is particularly important to verify the fluorine environments.
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact molecular weight, confirming the elemental composition.
-
-
Photophysical Properties:
-
UV-Visible (UV-Vis) Spectroscopy: Performed on dilute solutions to determine the absorption spectrum and calculate the optical bandgap (Eg).
-
Photoluminescence (PL) Spectroscopy: Measures the emission spectrum, determining the color of light emitted and the photoluminescent quantum yield (PLQY).
-
-
Thermal and Electrochemical Properties:
-
Thermogravimetric Analysis (TGA): Determines the decomposition temperature (Td), indicating the material's thermal stability for vacuum deposition processes.
-
Cyclic Voltammetry (CV): An electrochemical method used to determine the oxidation and reduction potentials, from which the HOMO and LUMO energy levels can be estimated. These values are critical for assessing charge injection barriers in a device.[4]
-
Prototype OLED Device Fabrication and Testing
The ultimate test of a new material is its performance in a functional device. This involves fabricating a multilayer OLED structure, typically by vacuum thermal evaporation.[15]
Device Architecture Diagram
Caption: Typical multilayer structure of a small-molecule OLED.
Fabrication and Evaluation Steps:
-
Substrate Preparation: Indium Tin Oxide (ITO)-coated glass substrates are cleaned and treated to improve work function and ensure good film adhesion.
-
Layer Deposition: The organic layers (HIL, HTL, EML, ETL, EIL) and the metal cathode are sequentially deposited in a high-vacuum chamber.[15] The synthesized material is co-evaporated with a host material in the EML.
-
Encapsulation: The device is encapsulated to protect the organic layers from atmospheric moisture and oxygen.
-
Performance Testing: The device is tested by applying a voltage and measuring its optical and electrical characteristics.[16]
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: To determine the turn-on voltage and brightness.
-
Electroluminescence (EL) Spectrum: To confirm the emission color and calculate the CIE coordinates.
-
External Quantum Efficiency (EQE): To measure the device's efficiency in converting electrons to photons.
-
Conclusion
This compound represents a highly strategic starting material for the development of advanced OLED materials. Its unique substitution pattern of electron-withdrawing fluorine atoms and an electron-donating methoxy group provides chemists with precise control over the electronic properties and stability of the final conjugated molecules. The protocols outlined in this guide, based on robust and well-established synthetic methodologies like the Horner-Wadsworth-Emmons reaction and Suzuki-Miyaura coupling, provide a clear pathway for researchers to synthesize, characterize, and test novel emitters. By leveraging this versatile building block, the scientific community can continue to push the boundaries of OLED performance, paving the way for more efficient, stable, and vibrant displays and lighting solutions.
References
- The Crucial Role of Fluorinated Heterocycles in Modern OLED Technology. Vertex AI Search.
- The Impact of Fluorine Chemistry on Next-Gen Electronic M
- Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
- Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]
- Salleh, M. M., et al. FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs)
- Rajamäki, S. H. M.
- Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]
- Kalyani, N. T., et al. Fabrication of red organic light emitting diodes (OLEDs) using EuxY(1-x)(TTA)3Phen organic complexes.
- Horner-Wadsworth-Emmons reaction to form alkenes. YouTube. [Link]
- Characteristics Study of OLED Materials.
- Li, Y., et al. Introducing methoxy or fluorine substitutions on the conjugated side chain to reduce the voltage loss of organic solar cells.
- Researchers from LGD and Yonsei University discover why magnesium fluoride is a high performance OLED HIL m
- Bolognesi, A., et al. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom.
- Patil, S. A., et al. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. Molecules. [Link]
- Greening Suzuki-Miyaura and Buchwald-Hartwig Reactions for Applications in OLED Industry.
- Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega. [Link]
- Fabrication and Characterization of Organic Light-Emitting Diodes Containing Small Molecules Blends as Emissive Layer.
- 3,4-Difluoro-2-methoxybenzaldehyde. PubChem. [Link]
- 2,3-Difluoro-6-hydroxybenzaldehyde. PubChem. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. ossila.com [ossila.com]
- 4. nbinno.com [nbinno.com]
- 5. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Introducing methoxy or fluorine substitutions on the conjugated side chain to reduce the voltage loss of organic solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 9. Wittig-Horner Reaction [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. youtube.com [youtube.com]
- 12. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. aml.iaamonline.org [aml.iaamonline.org]
Application Notes and Protocols for the Use of 2,3-Difluoro-4-methoxybenzaldehyde in Agrochemical Synthesis
Introduction: The Strategic Role of Fluorinated Benzaldehydes in Modern Agrochemicals
In the continuous endeavor to develop more effective and environmentally benign crop protection agents, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern agrochemical design. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance the biological activity, metabolic stability, and bioavailability of active ingredients.[1][2] The 2,3-Difluoro-4-methoxybenzaldehyde moiety, in particular, serves as a highly valuable and versatile building block in the synthesis of a new generation of fungicides and other crop protection agents.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of advanced agrochemicals. We will delve into the causality behind its synthetic utility, provide detailed, field-proven protocols for its conversion into key agrochemical classes, and discuss the structure-activity relationships that underscore the importance of its unique substitution pattern.
Core Concepts: Why this compound?
The efficacy of an agrochemical is intricately linked to its molecular structure. The 2,3-difluoro-4-methoxy substitution pattern on the benzaldehyde ring offers a confluence of advantageous properties:
-
Enhanced Biological Potency: The presence of two fluorine atoms on the phenyl ring can significantly increase the binding affinity of the final molecule to its target site in the pathogen.[3][4][5] This is often attributed to favorable electrostatic interactions and the ability of fluorine to modulate the acidity of nearby protons, leading to stronger hydrogen bonding.
-
Metabolic Stability: The high strength of the C-F bond makes the aromatic ring more resistant to oxidative metabolism by enzymes within the target pest and in the environment, prolonging the compound's active lifespan.[1]
-
Optimal Lipophilicity: The methoxy group, in conjunction with the fluorine atoms, helps to fine-tune the lipophilicity of the molecule. This is crucial for its ability to penetrate the waxy cuticle of plants and the cell membranes of fungal pathogens.[6][7]
-
Synthetic Versatility: The aldehyde functional group is a reactive handle that allows for a wide range of chemical transformations, making it an ideal starting point for the construction of complex heterocyclic systems commonly found in potent fungicides.
Application in Fungicide Synthesis: Pyrazole Carboxamides and Strobilurin Analogues
This compound is a key precursor for the synthesis of two major classes of fungicides: pyrazole carboxamides and strobilurin analogues. Both classes are vital in modern agriculture for their broad-spectrum activity and novel modes of action.
Synthesis of Pyrazole Carboxamide Fungicides
Pyrazole carboxamides are a class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiration of fungal pathogens.[8] The synthesis of these compounds often involves the construction of a pyrazole ring, which is then coupled with an appropriate amine. The 2,3-difluoro-4-methoxyphenyl moiety can be incorporated into either the pyrazole ring or the amine partner.
A common synthetic strategy involves the initial conversion of this compound into a chalcone intermediate via a Claisen-Schmidt condensation, which then serves as a precursor for the pyrazole ring.
Logical Workflow for Pyrazole Carboxamide Synthesis:
Caption: Synthesis of Pyrazole Carboxamides.
Protocol 1: Synthesis of a Chalcone Intermediate via Claisen-Schmidt Condensation
This protocol details the base-catalyzed condensation of this compound with acetone to form a key chalcone intermediate.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 172.13 | 10 | 1.72 g |
| Acetone | 58.08 | 20 | 1.47 mL |
| Sodium Hydroxide (NaOH) | 40.00 | 15 | 0.60 g |
| Ethanol (95%) | - | - | 20 mL |
| Deionized Water | - | - | 50 mL |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.72 g (10 mmol) of this compound in 20 mL of 95% ethanol.
-
Add 1.47 mL (20 mmol) of acetone to the solution and stir at room temperature for 5 minutes.
-
In a separate beaker, dissolve 0.60 g (15 mmol) of sodium hydroxide in 10 mL of deionized water.
-
Slowly add the sodium hydroxide solution dropwise to the stirred ethanolic solution over a period of 15 minutes. The reaction is exothermic, and a color change to yellow or orange is typically observed.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.
-
Upon completion of the reaction, pour the mixture into 100 mL of ice-cold water with stirring. A yellow precipitate of the chalcone should form.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to afford the pure chalcone intermediate.
Expected Outcome:
A yellow crystalline solid with a yield of 80-90%. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of Strobilurin Analogue Fungicides
Strobilurins are a highly successful class of fungicides that inhibit mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex.[9] The synthesis of strobilurin analogues often involves a Wittig or Horner-Wadsworth-Emmons reaction to create the characteristic enol ether or enoate moiety. This compound serves as the aromatic aldehyde component in these reactions.
Logical Workflow for Strobilurin Analogue Synthesis:
Caption: Synthesis of Strobilurin Analogues.
Protocol 2: Synthesis of a Strobilurin Analogue Precursor via Wittig Reaction
This protocol describes the Wittig reaction between this compound and a suitable phosphonium ylide to generate a key intermediate for strobilurin synthesis.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| (Carbethoxymethyl)triphenylphosphonium bromide | 417.27 | 11 | 4.59 g |
| Sodium Hydride (60% dispersion in mineral oil) | 40.00 (as NaH) | 12 | 0.48 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |
| This compound | 172.13 | 10 | 1.72 g |
Procedure:
-
To a flame-dried 250 mL three-necked flask under a nitrogen atmosphere, add 4.59 g (11 mmol) of (carbethoxymethyl)triphenylphosphonium bromide and 50 mL of anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath and add 0.48 g (12 mmol) of 60% sodium hydride in small portions with stirring. The formation of the ylide is indicated by a color change, typically to orange or red.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of 1.72 g (10 mmol) of this compound in 20 mL of anhydrous THF dropwise over 20 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC (3:1 hexane:ethyl acetate).
-
Quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure strobilurin precursor.
Expected Outcome:
A pale yellow oil or a low-melting solid with a yield of 70-85%. The product will be a mixture of E and Z isomers, which can be identified and quantified by ¹H NMR. The structure should be further confirmed by ¹³C NMR and mass spectrometry.
Trustworthiness and Self-Validation
The protocols provided are based on well-established and widely published synthetic methodologies.[10][11][12] The progress of each reaction should be monitored by TLC to ensure the consumption of starting materials and the formation of the desired product. The identity and purity of the synthesized compounds must be rigorously confirmed by standard analytical techniques, including NMR spectroscopy (¹H and ¹³C) and mass spectrometry. The expected spectroscopic data for the intermediates and final products should be consistent with the proposed structures.
Conclusion
This compound is a strategically important building block for the synthesis of modern agrochemicals. Its unique electronic and steric properties contribute significantly to the biological efficacy and metabolic stability of the resulting fungicides. The synthetic protocols outlined in this application note for the preparation of key chalcone and strobilurin intermediates provide a reliable foundation for researchers to explore the development of new and improved crop protection agents. The versatility of the aldehyde functional group allows for a wide range of further chemical modifications, opening up avenues for the creation of diverse libraries of potential agrochemical candidates.
References
- Fluoride Enhances the Activity of Fungicides that Destabilize Cell Membranes. PubMed Central (PMC)
- The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection.
- Fluoride enhances the activity of fungicides that destabilize cell membranes.
- Fluoride Enhances the Activity of Fungicides that Destabilize Cell Membranes.
- Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide deriv
- The Importance of Fluorine in the Life Science Industry. CHIMIA. [Link]
- Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Medi
- Synthesis and Fungicidal Activity of Difluoromethy Substituted Carboxamide Derivatives.
- PYRAZOLOCHLOROPHENYL COMPOUNDS, COMPOSITIONS AND METHODS OF USE THEREOF.
- Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives.
- Process for the production of pyrazoles.
- Fungicidal pyrazole mixtures.
- FUNGICIDE BLENDS OF PIRAZOL.
- The Knoevenagel Condens
- Wittig Reaction - Common Conditions.
- Fluxapyroxad.
- Methoxychalcones: Effect of Methoxyl Group on the Antifungal, Antibacterial and Antiproliferative Activities.
- Knoevenagel Condensation Doebner Modific
- Wittig reaction with benzaldehyde. Chemistry Stack Exchange. [Link]
- A Highly Versatile One-Pot Aqueous Wittig Reaction.
- The Aldol Condens
- Wittig Reaction. Organic Chemistry Portal. [Link]
- Fluxapyroxad. Wikipedia. [Link]
- Aldol Condensation Reactions Using Unknown Reactants Experiment. Science Learning Center. [Link]
- Methoxychalcones: Effect of Methoxyl Group toward Antifungal, Antibacterial and Antiproliferative Activities.
- Design, synthesis and fungicidal evaluation of novel pyraclostrobin analogues.
- Synthesis method of fluxapyroxad based on Suzuki reaction.
- Preparation and application research of fluxapyroxad analogue derivative.
- The Aldol Condens
- The role of the methoxy group in approved drugs.
- Preparation method of fluxapyroxad.
- Aldol Condens
- Pesticidal mixtures containing fluxapyroxad.
- Design, Synthesis and Fungicidal Evaluation of Novel Pyraclostrobin Analogues.
- A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants.
- An Introduction to Aldol Condens
- Molecular Targets of Herbicides and Fungicides—Are There Useful Overlaps for Fungicide Discovery?. PubMed Central (PMC)
- Discovery of oxathiapiprolin, a new oomycete fungicide that targets an oxysterol binding protein.
- Synthesis process of pyraclostrobin.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Importance of Fluorine in the Life Science Industry | CHIMIA [chimia.ch]
- 3. Fluoride Enhances the Activity of Fungicides that Destabilize Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluoride enhances the activity of fungicides that destabilize cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methoxychalcones: Effect of Methoxyl Group on the Antifungal, Antibacterial and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and fungicidal evaluation of novel pyraclostrobin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US11299463B2 - Process for the manufacture of pyrazoles or pyrimidones - Google Patents [patents.google.com]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. web.mnstate.edu [web.mnstate.edu]
Application Note: A Strategic Guide to the Design and Application of Fluorinated Benzaldehyde Derivatives as Enzyme Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Confluence of Fluorine and a Classic Scaffold
In the landscape of modern drug discovery, the targeted inhibition of enzymes remains a cornerstone of therapeutic strategy. The rational design of small molecule inhibitors requires a sophisticated understanding of molecular interactions and physicochemical properties. This guide delves into a particularly potent combination in medicinal chemistry: the use of fluorinated benzaldehyde derivatives for creating enzyme inhibitors.
Fluorine is not merely a hydrogen bioisostere; its unique properties, including extreme electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, make it an indispensable tool for fine-tuning molecular properties.[1][2] When strategically incorporated into a versatile scaffold like benzaldehyde, the result is a class of compounds with significant potential for developing highly potent and selective enzyme inhibitors. The aldehyde functionality can act as a reactive "warhead," while the fluorinated aromatic ring provides a means to modulate everything from metabolic stability to binding affinity.[1][3]
This document provides an in-depth guide for researchers, moving from the fundamental principles governing the use of these compounds to detailed, actionable protocols for their synthesis, characterization, and validation. We will explore the causality behind experimental choices, ensuring that each protocol is not just a series of steps, but a self-validating system for generating robust and reproducible data.
Section 1: The Rationale - Why Fluorinated Benzaldehydes?
The decision to use a fluorinated benzaldehyde scaffold is rooted in the predictable and powerful effects this combination has on molecular behavior and biological activity.
The Strategic Advantage of Fluorine
The introduction of fluorine can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile.[1] Its high electronegativity can lower the pKa of nearby acidic or basic groups, influence molecular conformation, and block sites of metabolism.[2] Furthermore, fluorine's impact on binding interactions is profound. It can participate in favorable non-covalent interactions within an enzyme's active site, including hydrogen bonds (as a weak acceptor) and unique C-F···C=O interactions, which can significantly enhance binding affinity.[4][5][6]
Table 1: Key Physicochemical Effects of Fluorination in Drug Design
| Property | Effect of Fluorine Substitution | Rationale & Impact on Inhibition |
| Lipophilicity | Can increase or decrease depending on the context. Aromatic fluorination generally increases it. | Modulates membrane permeability and bioavailability.[1] Fine-tuning is critical to balance solubility and cell penetration. |
| Metabolic Stability | C-F bond is very strong, making it resistant to enzymatic cleavage (e.g., by P450 enzymes). | Blocks common metabolic pathways, increasing the inhibitor's half-life and in vivo exposure.[7] |
| Binding Affinity | Often increases binding affinity. | Fluorine's electronegativity can create favorable dipole interactions and displace high-energy water molecules from the binding pocket.[6][8][9] |
| pKa Modulation | Can significantly lower the pKa of nearby functional groups. | Alters the ionization state of the inhibitor at physiological pH, which can be crucial for optimal binding to the target enzyme. |
| Carbonyl Reactivity | Increases the electrophilicity of an adjacent carbonyl group. | Primes the aldehyde for nucleophilic attack by an active site residue (e.g., Serine, Cysteine), facilitating covalent bond formation. |
The Benzaldehyde Scaffold: A Versatile "Warhead" and Anchor
The benzaldehyde moiety serves two primary purposes. First, the aldehyde group is an electrophilic "warhead" that can react with nucleophilic residues in an enzyme's active site, such as the hydroxyl of serine or the thiol of cysteine. This can lead to the formation of a reversible or irreversible covalent bond, a hallmark of many potent inhibitors.[10] For instance, the reaction with a serine residue forms a hemiketal, an analog of the tetrahedral intermediate in enzymatic catalysis, leading to powerful inhibition.[10][11]
Second, the benzene ring is a rigid anchor that can be functionalized to achieve specific interactions within the binding pocket, such as π-π stacking with aromatic amino acid residues.[12] The strategic placement of fluorine atoms on this ring allows for precise tuning of the molecule's electronic and steric properties to maximize potency and selectivity.
Mechanisms of Inhibition
Fluorinated benzaldehydes can inhibit enzymes through several mechanisms, primarily distinguished by the nature of the interaction with the enzyme.
-
Mechanism-Based Covalent Inhibition: These inhibitors, often called "suicide substrates," are relatively inert until they are processed by the target enzyme.[13][14] The enzyme's own catalytic action unmasks a reactive group, leading to the formation of an irreversible covalent bond and permanent inactivation. The high electronegativity of fluorine can be instrumental in this process.[10][15]
-
Reversible Covalent Inhibition: The inhibitor rapidly forms a covalent bond with the enzyme, but this bond can also be reversed. The formation of a hemiketal between a benzaldehyde and an active site serine is a classic example. Fluorination enhances the stability of this adduct, shifting the equilibrium towards the inhibited state.
-
Non-Covalent Inhibition: The inhibitor binds to the active site through a network of reversible interactions like hydrogen bonds, hydrophobic interactions, and dipole-dipole forces.[12] Fluorine contributes significantly here by enhancing binding affinity through favorable electrostatic interactions.[6]
Figure 1: General mechanisms of enzyme inhibition by fluorinated benzaldehyde derivatives.
Section 2: Design and Synthesis Workflow
A successful inhibitor development campaign integrates computational design with robust chemical synthesis.
In Silico Design and Lead Identification
Before any synthesis is attempted, computational methods are invaluable for prioritizing candidate molecules. Molecular docking simulations can predict how a designed inhibitor might bind to the enzyme's active site and estimate its binding energy.[16] This allows for the rational placement of fluorine atoms and other substituents to maximize favorable interactions. For fluorinated compounds, it is critical to use force fields that accurately model fluorine's unique electronic properties to ensure the reliability of these predictions.[8][9]
Protocol: Synthesis of a Model Inhibitor (4-((4-Fluorobenzyl)oxy)benzaldehyde)
This protocol describes a straightforward, two-step synthesis of a model fluorinated benzaldehyde derivative. This process is illustrative of common synthetic strategies in this field.
Objective: To synthesize 4-((4-fluorobenzyl)oxy)benzaldehyde from 4-hydroxybenzaldehyde and 4-fluorobenzyl bromide.
Materials:
-
4-hydroxybenzaldehyde (1.0 eq)
-
4-fluorobenzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetone, anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 4-hydroxybenzaldehyde (e.g., 1.22 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and 40 mL of anhydrous acetone.
-
Addition of Reagents: Stir the suspension vigorously. Add 4-fluorobenzyl bromide (1.40 mL, 11 mmol) dropwise to the mixture at room temperature.
-
Causality Note: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, creating a nucleophilic phenoxide. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction.
-
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 60°C). Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The reaction is typically complete within 4-6 hours.
-
Workup: Once the starting material is consumed, allow the reaction to cool to room temperature. Filter off the solid K₂CO₃ and wash it with a small amount of acetone. Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Extraction: Dissolve the crude residue in 50 mL of EtOAc. Wash the organic layer sequentially with 25 mL of water and 25 mL of brine.
-
Causality Note: The water wash removes any remaining inorganic salts, and the brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 9:1 Hexanes:EtOAc).
-
Characterization: Combine the pure fractions, concentrate, and dry under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
Safety Precautions: 4-fluorobenzyl bromide is a lachrymator. Handle all reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Figure 2: Integrated workflow for the development of fluorinated benzaldehyde enzyme inhibitors.
Section 3: Characterization and Validation Protocols
Once synthesized, the inhibitory activity of the compounds must be rigorously quantified.
Protocol: Determining Inhibitory Potency (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is the most common metric for inhibitor potency. This protocol describes a generic method using a fluorescence-based protease assay.
Objective: To determine the IC₅₀ value of a test inhibitor against a target protease.
Materials:
-
Target protease (e.g., Trypsin)
-
Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
Assay buffer (e.g., 50 mM Tris, pH 8.0, 100 mM NaCl)
-
Test inhibitor, dissolved in DMSO to make a 10 mM stock
-
DMSO (for controls and dilutions)
-
96-well black, flat-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Inhibitor Dilution Series: Prepare a serial dilution of the test inhibitor in DMSO. For example, starting from the 10 mM stock, perform 10-fold dilutions to create 1 mM, 100 µM, and 10 µM stocks. Then, perform 2-fold serial dilutions from the 10 µM stock in assay buffer to create a range of concentrations for the dose-response curve.
-
Assay Plate Setup:
-
Test Wells: Add 50 µL of assay buffer and 1 µL of the appropriate inhibitor dilution to each well.
-
Positive Control (100% activity): Add 50 µL of assay buffer and 1 µL of DMSO.
-
Negative Control (0% activity): Add 51 µL of assay buffer (no enzyme).
-
-
Enzyme Addition: Prepare a working solution of the enzyme in assay buffer. Add 25 µL of the enzyme solution to all wells except the negative control wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature.
-
Causality Note: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is especially important for time-dependent inhibitors.
-
-
Initiate Reaction: Prepare a working solution of the fluorogenic substrate in assay buffer. Add 25 µL of the substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well is 101 µL.
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the increase in fluorescence (e.g., Ex/Em = 380/460 nm) over time (e.g., every 60 seconds for 30 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the fluorescence vs. time plot.
-
Normalize the rates by setting the average rate of the positive control wells to 100% activity and the negative control wells to 0% activity.
-
Plot the % activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Elucidating the Mechanism of Inhibition (Kinetic Studies)
To understand how an inhibitor works, kinetic studies are performed. By measuring enzyme activity at various substrate and inhibitor concentrations, one can determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.[12] This is typically done by generating Michaelis-Menten plots and transforming them into Lineweaver-Burk plots, where changes in Vmax and Km in the presence of the inhibitor reveal the mechanism.
Advanced Characterization: ¹⁹F NMR for Binding Confirmation
¹⁹F NMR is a uniquely powerful tool for studying fluorinated inhibitors.[10] The chemical shift of the fluorine nucleus is highly sensitive to its local environment. When a fluorinated inhibitor binds to a large protein, the change in its environment causes a significant shift or broadening of its signal in the ¹⁹F NMR spectrum.[17] For covalent inhibitors, the formation of a new bond results in a distinct new peak corresponding to the enzyme-inhibitor adduct.[10] This provides direct, unambiguous evidence of target engagement.
Section 4: Case Study - Fluorinated Benzaldehydes as Aldehyde Dehydrogenase (ALDH) Inhibitors
Aldehyde dehydrogenases (ALDHs) are a family of enzymes involved in detoxifying aldehydes and in retinoic acid synthesis.[18] Overexpression of certain isoforms, like ALDH1A3, is linked to cancer stem cell survival, making them attractive therapeutic targets. Benzaldehyde derivatives have been explored as ALDH inhibitors.[18]
Let's consider a hypothetical structure-activity relationship (SAR) study based on this target.
Table 2: Hypothetical SAR for Fluorinated Benzaldehyde Inhibitors of ALDH1A3
| Compound | Substitution Pattern | IC₅₀ (µM) | Rationale |
| 1 | Unsubstituted Benzaldehyde | >100 | Low affinity, serves as a baseline. |
| 2 | 4-Fluoro | 25 | Modest improvement; fluorine may form a weak interaction or alter electronics favorably. |
| 3 | 2,4-Difluoro | 5.2 | Increased potency suggests the 2-position is also important for binding, possibly through interaction with the active site cysteine. |
| 4 | 2,4,6-Trifluoro | 0.8 | Significant increase in potency. The highly electron-withdrawing nature of the three fluorines makes the aldehyde carbonyl extremely electrophilic, favoring covalent adduct formation with the catalytic Cys302.[3][18] |
The binding mode of a potent inhibitor like compound 4 could be rationalized by docking studies, which might show the highly activated aldehyde poised for attack by the catalytic cysteine, while the fluorines form favorable interactions with residues in the binding pocket.
Figure 3: Hypothetical binding and covalent inhibition of ALDH1A3 by a trifluorobenzaldehyde derivative.
Conclusion
The strategic combination of fluorine's unique chemical properties with the versatile benzaldehyde scaffold provides a powerful platform for the development of potent and selective enzyme inhibitors. By integrating rational in silico design, robust synthetic chemistry, and rigorous biochemical and biophysical validation, researchers can effectively harness this approach to create novel chemical probes and potential therapeutic agents. The methodologies and protocols outlined in this guide offer a comprehensive framework for navigating this exciting area of medicinal chemistry, from initial concept to a well-characterized lead compound.
References
- Pomerantz, W. C., & de la Salud-Bea, R. (2014). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Current topics in medicinal chemistry, 14(7), 865–874. [Link]
- Wehrhan, L., & Keller, B. G. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. The Journal of Physical Chemistry B, 128(25), 5925–5934. [Link]
- Wehrhan, L., & Keller, B. G. (2024).
- Garza-Ortiz, A., et al. (2021).
- Wehrhan, L., & Keller, B. G. (2024). Fluorinated Protein-Ligand Complexes: A Computational Perspective. PubMed, 128(25), 5925-5934. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis. PharmaChem. [Link]
- (n.d.). Fluorine in drug discovery: Role, design and case studies. Preprints.org. [Link]
- (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews: Journal of Chemistry. [Link]
- Silverman, R. B. (1988). Enzyme inhibition by fluoro compounds.
- Tysoe, C., & Withers, S. G. (2014). Fluorinated mechanism-based inhibitors: common themes and recent developments. Current topics in medicinal chemistry, 14(7), 865–874. [Link]
- Tysoe, C., & Withers, S. G. (2014). Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. Bentham Science. [Link]
- Votano, J. R., et al. (1984). Fluorinated aldehydes and ketones acting as quasi-substrate inhibitors of acetylcholinesterase. PubMed. [Link]
- Beeson, T. D., & MacMillan, D. W. C. (2005). Enantioselective Organocatalytic α-Fluorination of Aldehydes.
- Ni, Y., & Ma, L. (2021).
- Xing, L., et al. (2019). Case studies of fluorine in drug discovery. OUCI. [Link]
- (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Semantic Scholar. [Link]
- Li, Y., et al. (2023). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach.
- Morgan, C. A., et al. (2022). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI, 27(19), 6516. [Link]
- Al-blewi, F. F., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 12(45), 29623-29654. [Link]
- Tysoe, C., & Withers, S. G. (2014). Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments.
- Xing, L., et al. (2019). Case studies of fluorine in drug discovery.
- Vulpetti, A., et al. (2010). Combined use of computational chemistry, NMR screening, and X-ray crystallography for identification and characterization of fluorophilic protein environments.
- Al-Zharani, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1097. [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Fluorinated Protein-Ligand Complexes: A Computational Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Case studies of fluorine in drug discovery [ouci.dntb.gov.ua]
- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rroij.com [rroij.com]
- 13. Fluorinated mechanism-based inhibitors: common themes and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments | Bentham Science [eurekaselect.com]
- 15. researchgate.net [researchgate.net]
- 16. Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment [mdpi.com]
- 17. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. | Semantic Scholar [semanticscholar.org]
- 18. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors [mdpi.com]
One-Pot Synthesis Methods Involving Substituted Benzaldehydes: Applications and Protocols for Modern Drug Discovery
Introduction: The Strategic Value of One-Pot Reactions
In the landscape of modern synthetic and medicinal chemistry, efficiency is paramount. The drive to accelerate drug discovery pipelines and develop sustainable manufacturing processes has elevated the importance of reactions that maximize complexity in a single operation. One-pot reactions, particularly multi-component reactions (MCRs), have emerged as a cornerstone of this paradigm. By combining three or more reactants in a single flask to form a product that incorporates substantial portions of all starting materials, MCRs offer significant advantages over traditional linear syntheses, including reduced reaction times, lower solvent and energy consumption, and minimized waste production.[1]
Substituted benzaldehydes are exceptionally versatile building blocks in this context. The aldehyde functionality provides a reactive handle for imine formation and nucleophilic attack, while the diverse array of possible substituents on the aromatic ring allows for the fine-tuning of steric and electronic properties. This enables the rapid generation of vast libraries of structurally diverse molecules, a critical activity in the search for new therapeutic agents. This guide provides an in-depth exploration of several key one-pot methodologies that leverage substituted benzaldehydes, complete with detailed protocols, mechanistic insights, and practical guidance for researchers in drug development.
The Biginelli Reaction: Rapid Access to Dihydropyrimidinones (DHPMs)
First reported in 1893, the Biginelli reaction is a three-component condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (or thiourea).[2][3] The resulting dihydropyrimidinone (DHPM) core is a privileged scaffold in medicinal chemistry, found in numerous bioactive compounds, including calcium channel blockers and antiviral agents.[2][4]
Mechanistic Rationale & The Role of the Aldehyde
The reaction is typically acid-catalyzed, and its mechanism is believed to proceed via the formation of an N-acyliminium ion intermediate from the condensation of the aldehyde and urea.[5][6] This electrophilic intermediate is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to yield the final DHPM product.
The electronic nature of the substituent on the benzaldehyde ring plays a crucial role in the rate-determining step.
-
Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) destabilize the carbocation character of the iminium intermediate, slowing down the reaction and often requiring higher temperatures or longer reaction times.[7]
-
Electron-donating groups (e.g., -OCH₃, -CH₃) stabilize the intermediate, accelerating the reaction.[8]
This electronic influence is a key consideration when designing a Biginelli synthesis.
Protocol Comparison: Classical vs. Modern Green Methods
The classical Biginelli protocol often suffers from low yields, especially with substituted aldehydes.[9] Modern methods have significantly improved efficiency and sustainability.
| Parameter | Protocol 1: Classical HCl-Catalyzed | Protocol 2: Solvent-Free, Catalyst-Free Ball Milling |
| Rationale | Traditional acid catalysis in a refluxing solvent. Simple but often low-yielding and requires significant energy input.[9] | A green chemistry approach that eliminates solvents and external catalysts, using mechanical energy to drive the reaction. Offers high yields and purity with minimal waste.[4] |
| Reactants | Substituted Benzaldehyde (10 mmol), Ethyl Acetoacetate (10 mmol), Urea (15 mmol) | Substituted Benzaldehyde (5 mmol), Ethyl Acetoacetate (5 mmol), Urea (5 mmol) |
| Catalyst | Concentrated HCl (0.25 mL) | None |
| Solvent | Ethanol (25 mL) | None |
| Procedure | 1. Combine all reactants and catalyst in a round-bottom flask with a reflux condenser. 2. Heat the mixture to reflux with stirring for 4-12 hours (monitor by TLC). 3. Cool the reaction mixture in an ice bath. 4. Collect the precipitated solid by filtration. 5. Wash the solid with cold water and then cold ethanol. 6. Recrystallize from ethanol to obtain the pure product.[10] | 1. Place reactants and stainless-steel balls (e.g., 8:1 ball-to-reagent weight ratio) into a planetary ball mill jar. 2. Mill the mixture at high speed (e.g., 750 rpm) for 20-60 minutes (monitor by TLC every 10 min).[4] 3. After completion, dissolve the solid mixture in ethanol. 4. Remove the milling balls by filtration. 5. Evaporate the solvent under reduced pressure. 6. Wash the resulting solid with water and dry to obtain the pure product.[4] |
| Advantages | Simple setup, well-established. | Extremely fast, high yields (>98%), solvent-free, catalyst-free, easy workup.[4] |
| Disadvantages | Long reaction times, often low yields, high energy consumption. | Requires specialized ball-milling equipment. |
Data Presentation: Effect of Benzaldehyde Substitution
The choice of substituent has a predictable impact on reaction yield and time.
| Entry | Benzaldehyde Substituent (Ar-) | Method | Time | Yield (%) | Reference |
| 1 | Phenyl (C₆H₅-) | HCl / Ethanol | 4 h | 62% | [10] |
| 2 | 4-Bromophenyl | HCl / Methanol | 16 h | 92% | [7] |
| 3 | 4-Nitrophenyl | HCl / Methanol | 16 h | 85% | [7] |
| 4 | 4-Methoxyphenyl | Yb(OTf)₃ / Solvent-Free | 3 h | 95% | [11] |
| 5 | 3-Nitrophenyl | BTEAC / Solvent-Free | 1.5 h | 94% | [9] |
| 6 | Phenyl (C₆H₅-) | Ball Milling / Solvent-Free | 40 min | >98% | [4] |
BTEAC = Benzyltriethylammonium chloride
The Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a four-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate) to form 1,4-dihydropyridines (1,4-DHPs).[12] These products are of immense pharmaceutical importance, forming the core of several calcium channel blocker drugs like Nifedipine and Amlodipine.[13]
Mechanistic Rationale & Key Intermediates
The reaction proceeds through the convergence of two pathways: (1) a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl intermediate, and (2) the formation of an enamine from the second equivalent of the β-ketoester and ammonia.[14] A subsequent Michael addition followed by cyclization and dehydration yields the 1,4-DHP ring.
Protocol Comparison: Conventional vs. Microwave-Assisted
Similar to the Biginelli reaction, the classical Hantzsch synthesis often requires long reflux times.[12] Microwave-assisted synthesis offers a dramatic acceleration.[15]
| Parameter | Protocol 1: Conventional Reflux | Protocol 2: Microwave-Assisted Synthesis |
| Rationale | The standard method involves prolonged heating in a suitable solvent. It is reliable but slow and energy-intensive.[12] | Microwave irradiation directly and efficiently heats the polar reaction mixture, dramatically reducing reaction times and often improving yields by minimizing side-product formation.[15] |
| Reactants | Substituted Benzaldehyde (2.5 mmol), Ethyl Acetoacetate (5.0 mmol), Ammonium Acetate (3.0 mmol) | Substituted Benzaldehyde (2.5 mmol), Ethyl Acetoacetate (12.5 mmol), 25% aq. NH₄OH (10.0 mmol) |
| Catalyst | None (or mild acid/base) | None |
| Solvent | Ethanol (15 mL) | None (or minimal) |
| Procedure | 1. Dissolve reactants in ethanol in a round-bottom flask with a reflux condenser. 2. Heat the mixture to reflux for 3-5 hours. 3. Cool the reaction to room temperature. 4. Collect the product by filtration, wash with cold ethanol, and dry. 5. Recrystallize from ethanol.[16] | 1. Place all reactants into a sealed microwave reactor vial. 2. Irradiate in a dedicated microwave synthesizer with stirring at a set temperature (e.g., 140 °C) for 5-15 minutes.[15] 3. After cooling, add water to the vial to precipitate the product. 4. Collect the solid by filtration, wash with water, and dry. 5. Recrystallize from ethanol if necessary.[15] |
| Advantages | Requires standard laboratory equipment. | Extremely short reaction times (minutes vs. hours), often higher yields and purity.[15] |
| Disadvantages | Very long reaction times, high energy usage. | Requires a specialized microwave synthesizer for safety and temperature control. |
Data Presentation: Effect of Benzaldehyde Substitution
Yields in Hantzsch synthesis are generally high, but reaction times can vary. Electron-withdrawing groups on the aldehyde typically facilitate the initial Knoevenagel condensation.
| Entry | Benzaldehyde Substituent (Ar-) | Method | Time | Yield (%) | Reference |
| 1 | Phenyl (C₆H₅-) | H₂O / 70°C | 1.5 h | 92% | [16] |
| 2 | 4-Chlorophenyl | H₂O / 70°C | 1.0 h | 96% | [16] |
| 3 | 4-Nitrophenyl | H₂O / 70°C | 0.8 h | 95% | [16] |
| 4 | 4-Methoxyphenyl | H₂O / 70°C | 2.5 h | 88% | [16] |
| 5 | 2-Nitrophenyl | Microwave / 140°C | 10 min | 89% | [15] |
| 6 | 3-Pyridyl | Microwave / 140°C | 10 min | 71% | [15] |
One-Pot Quinazoline Synthesis
Quinazolines and their derivatives (e.g., quinazolinones) are another class of N-heterocycles with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[14] One-pot methods using substituted benzaldehydes provide efficient access to these valuable scaffolds.
Protocol: Catalyst-Free Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones
This protocol demonstrates a highly efficient, neat (solvent-free) reaction for synthesizing dihydroquinazolinones, which can serve as precursors to fully aromatic quinazolines.
-
Rationale: This method leverages the inherent reactivity of N-(2-aminobenzoyl)benzotriazoles, which act as stable yet reactive precursors. Upon heating, they react with an aldehyde and an ammonia source (ammonium acetate) to form the quinazoline ring system without the need for an external catalyst or solvent, aligning with green chemistry principles.[14]
-
Reactants:
-
N-(2-aminobenzoyl)benzotriazole (1.0 equiv)
-
Substituted Aromatic Aldehyde (1.0 equiv)
-
Ammonium Acetate (4.0 equiv)
-
-
Procedure:
-
Combine N-(2-aminobenzoyl)benzotriazole, the desired aldehyde, and ammonium acetate in a reaction vial.
-
Heat the neat mixture with stirring at a specified temperature (e.g., 80-120 °C) for the required time (typically 2-8 hours), monitoring progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the solidified mass and stir to break up the solid.
-
Collect the crude product by filtration.
-
Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-substituted-2,3-dihydroquinazolin-4(1H)-one.[14]
-
-
Scope: This method is effective for a range of aromatic and aliphatic aldehydes, with yields reported between 54% and 95%.[14] Electron-releasing groups on the aldehyde generally lead to higher yields.[17]
Troubleshooting Common Issues in One-Pot Reactions
Despite their efficiency, one-pot MCRs can present unique challenges.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incorrect Stoichiometry: MCRs can be sensitive to the ratio of reactants. | Carefully control the stoichiometry. A slight excess of a more volatile or less reactive component (e.g., urea, ammonium acetate) may be beneficial. |
| Inefficient Catalyst: The chosen acid or base catalyst may not be optimal for the specific substrates. | Screen a panel of catalysts (e.g., Brønsted acids like HCl, p-TsOH; Lewis acids like Yb(OTf)₃, InCl₃; organocatalysts like L-proline).[7] | |
| Decomposition of Reactants: Aldehydes can be prone to oxidation or self-condensation under harsh conditions. | Use milder reaction conditions (lower temperature, shorter time). Consider microwave synthesis to minimize heating time. Ensure reagents are pure. | |
| Formation of Multiple Side Products | Competing Reaction Pathways: The reactants can combine in unintended ways (e.g., self-condensation of the β-ketoester). | Modify the order of addition. For example, in some Biginelli protocols, pre-forming the imine by mixing the aldehyde and urea first can improve selectivity.[10] |
| Product Instability: The desired product may be unstable under the reaction or workup conditions. | Check product stability to the acidic/basic conditions of the workup. Neutralize carefully and minimize exposure time.[17] | |
| Difficulty with Product Isolation | Product is Soluble in Workup Solvent: The product may not precipitate as expected. | If the product is water-soluble, perform an extraction with an appropriate organic solvent (e.g., ethyl acetate, DCM) before discarding the aqueous layer. |
| Formation of an Emulsion/Oil: The product may separate as an oil instead of a crystalline solid. | Try adding a different solvent to induce precipitation (trituration). Scratching the inside of the flask with a glass rod can initiate crystallization. If all else fails, purification by column chromatography will be necessary. |
Conclusion
One-pot synthesis strategies centered on substituted benzaldehydes are indispensable tools for the modern chemist. Reactions like the Biginelli, Hantzsch, and various quinazoline syntheses provide rapid, atom-economical routes to generate libraries of complex, drug-like heterocyclic molecules. By understanding the underlying mechanisms, carefully selecting reaction conditions, and embracing modern techniques such as microwave heating and solvent-free protocols, researchers can significantly enhance synthetic efficiency. The protocols and data presented herein serve as a practical guide for professionals aiming to leverage these powerful transformations in their drug discovery and development efforts.
References
- Öhberg, L., & Westman, J. (2001). An efficient and fast procedure for the Hantzsch dihydropyridine synthesis under microwave conditions. Synlett, 2001(08), 1296-1298.
- Vanden Eynde, J. J., & Lewin, G. (2002). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 7(10), 733-743.
- Bandyopadhyay, D., & Mukherjee, B. (2009). Influence of Electronic Factors on “Solvent-Free and Catalyst-Free Biginelli Reaction”. Rasayan Journal of Chemistry, 2(2), 311-315.
- Demanuele, K. (2018). Hantzsch synthesis of substituted dihydropyridines and pyridines using a benign approach (Master's dissertation). University of Malta.
- Karataş, M. O., & Çetinkaya, E. (2020). One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. Chemistry & Chemical Technology, 14(2), 209-216.
- Al-Ostoot, F. H., Al-zahrani, F. A., & Al-Ghamdi, A. M. (2021). Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. Applied Sciences, 11(23), 11210.
- Pramanik, S., & Basu, B. (2009). A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst. Journal of Sulfur Chemistry, 30(2), 154-161.
- Kamal, A., Krishnaji, T., & Azhar, S. J. (2005). New protocol for Biginelli reaction-a practical synthesis of Monastrol. ARKIVOC, 2005(iii), 228-236.
- Zeynizadeh, B., & Gilanizadeh, M. (2020). Microwave-promoted three-component Hantzsch synthesis of acridinediones under green conditions. Current Chemistry Letters, 9(2), 71-78.
- Lin, C. C., et al. (2011). Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. Beilstein Journal of Organic Chemistry, 7, 1294-1300.
- Xu, Z., et al. (2012). Solvent-Free and Catalyst-Free Biginelli Reaction To Synthesize Ferrocenoyl Dihydropyrimidine and Kinetic Method To Express Radical-Scavenging Ability. The Journal of Organic Chemistry, 77(9), 4503-4508.
- Ahmed, K., et al. (2024). L-proline catalyzed one-pot synthesis of benzoxanthenes in aqueous medium. Synthetic Communications.
- Debache, A., et al. (2014). Efficient and Rapid Solvent-Free Catalysis of the Biginelli Reaction by Praseodymium (III) Nitrate. Journal of the Korean Chemical Society, 58(3), 282-287.
- Aydoğan, F., & Öcal, N. (2019). One-pot synthesis of quinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones utilizing N-(2-aminobenzoyl)benzotriazoles. Turkish Journal of Chemistry, 43(5), 1362-1376.
- Reddy, C. S., et al. (2007). B(C6F5)3 catalyzed one-pot three-component Biginelli reaction: An efficient and environmentally benign protocol for the synthesis of 3,4-dihydropyrimidin-2(1H). Journal of Chemical Sciences, 119(1), 41-44.
- Bosica, G., et al. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journal of Organic Chemistry, 16, 2872-2880.
- Lin, C. C., et al. (2011). Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. Beilstein Journal of Organic Chemistry, 7, 1294-1300.
- Domínguez-Mendoza, S. K., et al. (2014). Yields and reaction times in the Hantzsch ester synthesis in a water-based biphasic medium under IR radiation. Revista de la Sociedad Química de México, 58(2), 177-181.
- Hu, Z. Y., et al. (2014). One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Asian Journal of Chemistry, 26(1), 269-272.
- Wikipedia contributors. (2023). Hantzsch pyridine synthesis. In Wikipedia, The Free Encyclopedia.
- Organic Chemistry Portal. (n.d.). Biginelli Reaction.
- Nikitina, M. A., & Zlotin, S. G. (2019). The versions of the classical Biginelli reaction: ethyl acetoacetate+benzaldehyde+urea. Russian Chemical Reviews, 88(10), 1083-1111.
- ResearchGate. (n.d.). Biginelli reaction of various aldehydes catalysed by. [Table].
- Tu, S., et al. (2005). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Green Chemistry, 7(11), 825-827.
- Bradley, J. C., et al. (2008). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. Journal of Visualized Experiments, (21), 942.
- Ma, Y., et al. (2000). Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions. The Journal of Organic Chemistry, 65(12), 3864-3868.
- Wang, C., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9473-9479.
- Nasrollahzadeh, M., et al. (2018). One-Pot Synthesis of Quinazoline Derivatives Using Copper Nanocatalyst Stabilized on Graphene Oxide Functionalized by N1,N2-bis((Pyridine-2-yl)Methyl)Benzene-1,2-Diamine. Catalysis Letters, 148, 2681-2692.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Das, B., et al. (2010). One Pot Synthesis of 4(3H)-Quinazolinones. Synthetic Communications, 40(11), 1603-1612.
- Ilfahmi, Y. A., & Fadlan, A. (2023). Different Routes for the Synthesis of Benzaldehyde-Based Dihydropyrimidinones via Biginelli Reaction. Jurnal Kimia Riset, 8(2), 124-130.
- Imae, D., et al. (2005). L-proline-catalyzed enantioselective one-pot cross-Mannich reaction of aldehydes. Nature Protocols, 1, 1-7.
- Singh, R., & Geetanjali. (2018). A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. International Journal of Scientific Research in Science and Technology, 4(8), 1145-1151.
- Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions.
- Badu-Tawiah, A., et al. (2015). Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates. Chemical Science, 6(2), 1120-1126.
- Sharma, S., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Journal of Saudi Chemical Society, 21(Supplement 1), S355-S363.
- Zhang, X., et al. (2019). The Effects of Different Catalysts, Substituted Aromatic Aldehydes on One-Pot Three-Component Biginelli Reaction. Combinatorial Chemistry & High Throughput Screening, 22(10), 677-684.
- Wikipedia contributors. (2023). Biginelli reaction. In Wikipedia, The Free Encyclopedia.
- Chemospecific. (2019, April 15). Unlocking the Secrets of Proline Catalyzed Reactions! [Video]. YouTube.
- Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. (2017). World Journal of Chemical Education, 5(5), 153-157.
- Woerly, E. (2008). The Biginelli Reaction: Development and Applications. University of Illinois Urbana-Champaign.
- Wisdomlib. (2024). Biginelli reaction: Significance and symbolism.
- J&K Scientific LLC. (2021). Biginelli Reaction.
Sources
- 1. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. Biginelli reaction: Significance and symbolism [wisdomlib.org]
- 4. mdpi.com [mdpi.com]
- 5. Biginelli Reaction [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. benthamscience.com [benthamscience.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 11. Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions [organic-chemistry.org]
- 12. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,3-Difluoro-4-methoxybenzaldehyde
Welcome to the technical support center for the synthesis of 2,3-Difluoro-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you improve your yield and purity.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its successful synthesis with high yield and purity is crucial for the overall efficiency of the subsequent manufacturing processes. The most common synthetic routes involve the formylation of 1,2-difluoro-3-methoxybenzene. This guide will focus on troubleshooting two primary methods: Ortho-lithiation followed by formylation and the Vilsmeier-Haack reaction .
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | 1. Incomplete lithiation: Insufficient organolithium reagent, presence of moisture, or incorrect temperature. 2. Side reactions: Competing lithiation at other positions or reaction with impurities. 3. Inefficient formylation: Low reactivity of the formylating agent or decomposition of the intermediate. 4. Product loss during workup: Emulsion formation during extraction or incomplete extraction. | 1. Optimize lithiation: Use freshly titrated n-BuLi or s-BuLi. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (N₂ or Ar). Maintain a low temperature (-78 °C) during lithiation.[1][2][3] 2. Minimize side reactions: Use a directing group to favor ortho-lithiation. Ensure the starting material (1,2-difluoro-3-methoxybenzene) is pure. 3. Improve formylation: Use a slight excess of a high-purity formylating agent like N,N-dimethylformamide (DMF). Add the formylating agent slowly at low temperature. 4. Enhance workup: Use brine washes to break emulsions. Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).[1] |
| Presence of Unreacted Starting Material | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Deactivation of reagents: Contamination of reagents with water or other protic sources. | 1. Increase reaction time/temperature: Monitor the reaction by TLC or GC-MS to ensure completion. If the reaction stalls, consider a slight increase in temperature after the initial low-temperature addition. 2. Ensure anhydrous conditions: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. |
| Formation of Isomeric Impurities | 1. Non-regioselective formylation: In the Vilsmeier-Haack reaction, formylation may occur at other activated positions on the aromatic ring. 2. Rearrangement reactions: Under certain conditions, intermediates may undergo rearrangement. | 1. Control Vilsmeier-Haack conditions: Use a milder formylating agent or lower the reaction temperature to improve regioselectivity.[4][5] The choice of solvent can also influence the outcome. 2. Purification: Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) to separate isomers.[6][7] |
| Dark-colored or Oily Product | 1. Presence of polymeric byproducts: Side reactions leading to the formation of high molecular weight impurities. 2. Residual solvents or reagents: Incomplete removal of the solvent or workup reagents. | 1. Purification: Recrystallization from a suitable solvent system (e.g., diethyl ether/petroleum ether) can effectively remove colored impurities.[1] Activated carbon treatment of the solution before crystallization can also be beneficial. 2. Thorough drying: Dry the final product under vacuum to remove all traces of solvent. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound, ortho-lithiation or the Vilsmeier-Haack reaction?
A1: Both routes are viable, but ortho-lithiation often provides higher regioselectivity and yield for this specific substitution pattern. The methoxy group is a strong directing group for ortho-lithiation.[2][3] The Vilsmeier-Haack reaction is also effective for electron-rich aromatic compounds but may lead to a mixture of isomers if other positions on the ring are activated.[4][8] The choice of method may also depend on the availability of reagents and the scale of the reaction.
Q2: My ortho-lithiation reaction is giving a very low yield. What are the most critical parameters to control?
A2: The most critical parameters for a successful ortho-lithiation are:
-
Anhydrous conditions: Traces of water will quench the organolithium reagent. Ensure all solvents are anhydrous and glassware is oven-dried.
-
Temperature: The reaction should be maintained at a low temperature, typically -78 °C, to prevent side reactions and decomposition of the lithiated intermediate.[1]
-
Purity of reagents: Use freshly titrated n-butyllithium or sec-butyllithium and high-purity starting materials.
Q3: I am observing an inseparable impurity with a similar polarity to my product after column chromatography. What could it be and how can I remove it?
A3: This could be an isomeric byproduct, such as 2,3-difluoro-6-methoxybenzaldehyde, if the starting material was 1,2-difluoro-4-methoxybenzene instead of 1,2-difluoro-3-methoxybenzene. Another possibility is a small amount of a constitutional isomer formed due to incomplete regioselectivity. If column chromatography is ineffective, consider derivatization of the aldehyde to a more easily separable compound (e.g., an imine or a hydrazone), followed by purification and subsequent hydrolysis back to the aldehyde. Alternatively, preparative HPLC might be necessary for achieving high purity.
Q4: Can I use a different formylating agent instead of DMF in the ortho-lithiation route?
A4: While DMF is the most common and effective formylating agent for this reaction, other electrophiles can be used to introduce the formyl group, albeit sometimes indirectly. For example, trapping the aryllithium species with N-formylpiperidine or other formamides is also possible. However, DMF is generally preferred for its reliability and commercial availability.
Q5: During the workup of my Vilsmeier-Haack reaction, I am getting a persistent emulsion. How can I resolve this?
A5: Emulsions during the workup of Vilsmeier-Haack reactions are common due to the presence of charged intermediates and salts. To break the emulsion, you can try the following:
-
Add a saturated solution of sodium chloride (brine).[1]
-
Filter the entire mixture through a pad of Celite.
-
Allow the mixture to stand for an extended period, if feasible.
-
Gently warm the mixture.
Experimental Protocols
Protocol 1: Synthesis via Ortho-lithiation and Formylation
This protocol is adapted from a similar synthesis of a substituted benzaldehyde.[1]
Step 1: Lithiation
-
To a solution of diisopropylamine in anhydrous THF under a nitrogen atmosphere at -78 °C, slowly add n-butyllithium.
-
Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.
-
Slowly add a solution of 1,2-difluoro-3-methoxybenzene in anhydrous THF to the LDA solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
Step 2: Formylation
-
Slowly add anhydrous N,N-dimethylformamide (DMF) to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature.
Step 3: Workup and Purification
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).[1]
-
Combine the organic layers and wash with water, followed by brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system like diethyl ether/petroleum ether.[1][6]
Protocol 2: Synthesis via Vilsmeier-Haack Reaction
Step 1: Formation of the Vilsmeier Reagent
-
In a flask under a nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (DMF) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) to the DMF, maintaining the temperature below 10 °C.[4][5]
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
Step 2: Formylation
-
Slowly add a solution of 1,2-difluoro-3-methoxybenzene in an anhydrous solvent (e.g., dichloromethane) to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 40-60 °C for several hours, monitoring the reaction by TLC.
Step 3: Workup and Purification
-
Cool the reaction mixture to 0 °C and slowly pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as described in Protocol 1.
Visualizations
Caption: Comparative workflow for the synthesis of this compound.
Caption: A logical flowchart for troubleshooting common synthesis problems.
References
- BenchChem. (n.d.). Technical Support: Removing Unreacted Benzaldehyde.
- ChemicalBook. (n.d.). 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis.
- BenchChem. (2025). Technical Support Center: Synthesis of 5-Benzylidenehydantoins.
- Wikipedia. (2023). Vilsmeier–Haack reaction.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- ResearchGate. (n.d.). Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde.
- ChemicalBook. (n.d.). 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Reddit. (2022). Benzaldehyde Synthesis.
- International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-.
- FMC Lithium. (2003). Lithium Link: Directed (ortho) Metallation.
- White Rose Research Online. (n.d.). Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde.
- Google Patents. (2016). CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
- Google Patents. (2016). CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.
- Reddit. (2023). Stuck on synthesis problem, no idea how to add benzaldehyde into ring structure.
- Wikipedia. (2023). Directed ortho metalation.
- Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.
- Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-2,3,4,5,6,7-hexahydro-1H-indol-2-yl)-3-(dimethylamino)acrylaldehyde.
- ResearchGate. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.
- Andrew G. Myers Research Group, Harvard University. (n.d.). Directed Ortho Metalation.
- Malaysian Journal of Chemistry. (2019). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives.
- Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-.
- PubChem. (n.d.). 3,4-Difluoro-2-methoxybenzaldehyde.
- ChemRxiv. (2022). Synthesis and styrene copolymerization of novel difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacrylates.
- JMU Scholarly Commons. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene.
- Beilstein Journal of Organic Chemistry. (2011). The vicinal difluoro motif: The synthesis and conformation of erythro- and threo- diastereoisomers of 1,2-difluorodiphenylethanes, 2,3-difluorosuccinic acids and their derivatives.
Sources
- 1. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
Technical Support Center: Purification of 2,3-Difluoro-4-methoxybenzaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2,3-Difluoro-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who handle this important synthetic intermediate. Achieving high purity is critical for the success of subsequent reactions and the integrity of your research. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound, providing causal explanations and actionable solutions.
Q1: My crude product is a red/orange oil that refuses to crystallize. What is causing this, and how can I fix it?
A: This is a common issue. The crude product from the synthesis is often an oil, which should solidify upon standing or cooling.[1] If it remains oily, the cause is likely one or more of the following:
-
Residual Solvents: The presence of solvents used during the reaction or workup (e.g., THF, diethyl ether, heptane) can depress the freezing point and prevent crystallization.
-
Oily Impurities: Unreacted starting materials (such as 3,4-difluoroanisole) or reaction by-products can act as a solute, keeping your desired compound in a liquid or semi-solid state.
-
Excess Water: Incomplete drying of the organic extracts can also hinder crystallization.
Troubleshooting Steps:
-
High-Vacuum Evaporation: First, ensure all volatile solvents are removed by placing the flask on a high-vacuum line for several hours. Gentle warming (30-40°C) can aid this process.
-
Trituration: If the product remains an oil, trituration is an effective technique. Add a small amount of a non-polar solvent in which your product is poorly soluble (e.g., cold petroleum ether or hexanes). Scrape the inside of the flask with a glass rod at the solvent-oil interface. This mechanical action can induce nucleation and cause the product to precipitate as a solid. The process also helps to wash away non-polar, oily impurities.
-
Confirm with NMR: If crystallization still fails, take a ¹H NMR of the crude oil. The presence of significant solvent peaks or high levels of impurities will confirm the issue and guide your next purification choice, which will likely be column chromatography.
Q2: My final product is off-white or yellowish, not the expected white solid. Is this a purity issue?
A: Yes, a persistent color often indicates the presence of trace, highly-conjugated impurities or minor degradation products. While a slight off-white or pale yellow color might be acceptable for some applications, achieving a pure white solid is often necessary.
Solution: Decolorization with Activated Charcoal
-
Dissolution: During the recrystallization process, after your product has fully dissolved in the minimum amount of hot solvent, remove the flask from the heat source.
-
Add Charcoal: Add a very small amount (typically 1-2% of the product's weight) of activated charcoal to the hot solution. Caution: Add charcoal carefully to a slightly cooled solution to avoid violent bumping.
-
Reflux: Swirl the mixture and gently heat it back to boiling for 2-5 minutes. The charcoal will adsorb the colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper or a small plug of Celite® in a heated funnel to remove the charcoal. The pre-warming step is critical to prevent your product from crystallizing prematurely in the funnel.
-
Crystallization: Allow the clear, colorless filtrate to cool slowly to induce crystallization as you normally would. Be aware that activated charcoal can also adsorb some of your product, so a slight reduction in yield is possible.
Q3: My post-recrystallization yield is disappointingly low. What are the common causes and how can I improve recovery?
A: Low yield in recrystallization is a classic problem that usually stems from procedural issues rather than a fault in the technique itself. The principle of recrystallization relies on the differential solubility of your compound in a hot versus a cold solvent.[2]
| Potential Cause | Scientific Rationale | Solution |
| Using Too Much Solvent | The product remains dissolved in the cold solvent (mother liquor) because its concentration does not exceed its solubility limit. | Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated slurry. |
| Cooling Too Rapidly | Rapid cooling (e.g., plunging the flask in an ice bath) leads to the formation of small, often impure crystals and can trap impurities within the crystal lattice. | Allow the flask to cool slowly to room temperature on the benchtop first. Once crystal formation appears complete, then move the flask to an ice bath for 15-30 minutes to maximize precipitation. |
| Premature Crystallization | The product crystallizes in the filter funnel during hot filtration (if performed), leading to significant loss. | Use a pre-warmed filter funnel and flask for the filtration step. Perform the filtration as quickly as possible. |
| Incomplete Transfer | Product is left behind in the crystallization flask or on the filter paper. | After filtration, rinse the crystallization flask with a small amount of the ice-cold recrystallization solvent and pour this rinse over the collected crystals in the funnel to wash them and aid in a complete transfer. |
Q4: I ran a column to purify my aldehyde, but the separation was poor. What did I do wrong?
A: Poor separation in column chromatography is typically due to improper setup or solvent selection.[3][4]
Optimization Strategy:
-
TLC Analysis First: Before setting up the column, you must determine the optimal solvent system using Thin Layer Chromatography (TLC). Test various solvent mixtures (e.g., different ratios of ethyl acetate/hexanes). The ideal system will show good separation between your product spot and the impurity spots, with your product having an Rf value of approximately 0.25-0.35 .
-
Column Packing: Ensure the column is packed perfectly vertically and that the silica bed is uniform and free of cracks or air bubbles. A poorly packed column will lead to channeling and band broadening.
-
Sample Loading: For solids, dry loading is superior to wet loading. Dissolve your crude product in a minimal amount of a polar solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of your packed column. This technique results in a very narrow starting band and much sharper separation.
-
Elution: Run the column at a steady, controlled flow rate. If a single solvent system (isocratic elution) doesn't work because impurities are very polar or non-polar, use a gradient elution. Start with a non-polar solvent system to elute non-polar impurities, then gradually increase the polarity to elute your product, and finally, the more polar impurities.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best all-around purification method for this compound?
A: The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities.
-
Recrystallization is highly effective and efficient if your crude product is already of decent purity (~90%+) and the impurities have different solubility profiles from your product. It is easily scalable for larger quantities. The documented method of using a diethyl ether/petroleum ether solvent system is an excellent starting point.[1]
-
Column Chromatography is the more powerful technique for separating complex mixtures or when impurities have similar solubility but different polarity (e.g., unreacted starting material or isomeric by-products). It is more labor-intensive and uses more solvent but offers the highest possible resolution.
Below is a workflow to help you decide on the best purification strategy.
Caption: Decision workflow for purification.
Q2: What are the ideal storage conditions for high-purity this compound?
A: Aldehydes, particularly aromatic ones, are susceptible to oxidation to the corresponding carboxylic acid upon exposure to air. Therefore, proper storage is crucial to maintain purity.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.
-
Temperature: Keep refrigerated at 2-8°C.[5]
-
Container: Use a well-sealed, airtight container. Amber glass is preferred to protect from light.
-
Handling: When handling, minimize its exposure to the atmosphere. If you need to take a small amount, do so efficiently and re-seal the container promptly.
Q3: My ¹H NMR spectrum has a singlet at ~10.4 ppm, but I also see a broad peak downfield (>10 ppm). What is this?
A: The sharp singlet around 10.4 ppm is characteristic of your aldehyde proton.[1] The broad singlet appearing further downfield is indicative of the carboxylic acid proton of 2,3-Difluoro-4-methoxybenzoic acid, the oxidation product. Its presence means your sample has started to degrade. If the integration of this peak is significant, the material should be repurified, for example, by column chromatography, or by an acid-base extraction if the impurity level is high. A patent describes the oxidation of the aldehyde to the acid, confirming this transformation.[6]
Q4: How do I confirm the final purity of my compound?
A: A combination of analytical techniques should be used to provide a comprehensive assessment of purity:
-
Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 1°C). Compare your experimental value to the literature value. A broad or depressed melting point indicates the presence of impurities.[2]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR will confirm the structure of the compound. The absence of impurity peaks is a strong indicator of purity. ¹⁹F NMR is also highly valuable for fluorinated compounds to confirm the fluorine environment and detect any fluorine-containing impurities.
-
Chromatography (TLC/HPLC): On a TLC plate, the purified product should appear as a single, well-defined spot in multiple solvent systems.[2] For a quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the gold standard and can provide a precise purity value (e.g., >99.5%).[7]
Part 3: Detailed Experimental Protocols
Protocol 1: Optimized Recrystallization via Two-Solvent System (Diethyl Ether/Petroleum Ether)
This protocol is adapted from documented procedures and optimized for high recovery.[1]
-
Dissolution: Place your crude solid (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum amount of diethyl ether at room temperature required to fully dissolve the solid.
-
Precipitation: While stirring, slowly add the anti-solvent (petroleum ether, 40-60°C boiling fraction) dropwise until the solution becomes faintly and persistently cloudy. This indicates you have reached the saturation point.
-
Re-dissolution: Add one or two drops of diethyl ether to make the solution clear again.
-
Cooling & Crystallization: Remove the stir bar, cover the flask, and allow it to stand undisturbed at room temperature. Slow cooling is key to forming large, pure crystals. Once crystal growth appears to have stopped, place the flask in an ice bath for 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold petroleum ether to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This is a general protocol that must be preceded by TLC analysis to determine the eluent system.
-
Column Preparation: Select a glass column of appropriate size (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight). Pack the column with silica gel slurried in the initial, non-polar eluent. Ensure the packed bed is level and free of air bubbles.[3]
-
Sample Loading: Prepare a "dry load" by dissolving your crude product in a minimal volume of a volatile solvent (e.g., DCM), adding ~2-3 times its weight in silica gel, and concentrating the mixture on a rotary evaporator to a dry, free-flowing powder.
-
Loading the Column: Carefully layer the dry-loaded sample onto the top of the packed silica bed. Gently add a thin layer of sand on top to prevent disturbance of the sample layer.
-
Elution: Carefully add the eluent to the column and apply pressure (using a flow controller with nitrogen or argon) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Caption: Workflow for flash column chromatography.
References
- SIELC Technologies. (n.d.). Separation of 4-Methoxybenzaldehyde on Newcrom R1 HPLC column.
- Google Patents. (2016). CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
- Porphyrin-Systems. (n.d.). This compound.
- PubChem. (n.d.). 3,4-Difluoro-2-methoxybenzaldehyde.
- SciSpace. (n.d.). APPENDIX 3E Column Chromatography.
Sources
- 1. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound – porphyrin-systems [porphyrin-systems.com]
- 6. CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid - Google Patents [patents.google.com]
- 7. Separation of 4-Methoxybenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Challenges in the Fluorination of Aromatic Compounds
Welcome to the Technical Support Center for Aromatic Fluorination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing fluorine into aromatic systems. The strategic incorporation of fluorine can dramatically alter a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity, making it a cornerstone of modern medicinal chemistry.[1] However, the unique reactivity of fluorine and its reagents presents a host of challenges in the laboratory.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific issues you may encounter during your research.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address common problems encountered during the fluorination of aromatic compounds.
Q1: My electrophilic aromatic fluorination is resulting in a low yield or no product. What are the likely causes and how can I fix this?
A: Low or no yield in electrophilic aromatic fluorination is a frequent issue that can often be traced back to several key factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the problem.
Possible Causes & Actionable Solutions:
-
Inactive Fluorinating Reagent: Many electrophilic fluorinating reagents, such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI), are sensitive to moisture.[2] Over time, especially with improper storage, they can degrade and lose activity.
-
Solution: Use a fresh bottle of the fluorinating reagent. If you suspect your current bottle is compromised, you can test it on a reliable substrate known to work well under your standard conditions. Always store N-F reagents in a desiccator under an inert atmosphere.[3]
-
-
Insufficient Substrate Activation: Electrophilic fluorination works best on electron-rich aromatic rings. If your substrate contains electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃), the ring may be too deactivated for the reaction to proceed efficiently.[4]
-
Solution: If possible, consider a synthetic route that installs the fluorine atom before introducing strongly deactivating groups. Alternatively, you may need to switch to a more powerful fluorinating reagent or a different fluorination strategy altogether, such as a nucleophilic or transition-metal-catalyzed approach.
-
-
Inappropriate Reaction Conditions: The choice of solvent and temperature is critical. Some fluorinating reagents can react exothermically and dangerously with certain solvents. For instance, Selectfluor® can react violently with DMF, pyridine, and DMSO.[3]
-
Solution: Acetonitrile (MeCN) is a commonly used and generally safe solvent for many electrophilic fluorinations.[4] Ensure your solvent is anhydrous, as water can consume the fluorinating reagent. If the reaction is sluggish, a modest increase in temperature may be beneficial, but be cautious as this can also lead to side product formation.
-
-
Incorrect Stoichiometry: Using an insufficient amount of the fluorinating agent is a common oversight.
-
Solution: For substrates that are less reactive or sterically hindered, increasing the equivalents of the fluorinating reagent (e.g., from 1.1 eq to 1.5 or 2.0 eq) can often improve the yield.[5]
-
Q2: I'm observing poor regioselectivity in my aromatic C-H fluorination, with a mixture of ortho, meta, and para isomers. How can I improve this?
A: Achieving high regioselectivity is a significant challenge in aromatic C-H fluorination, as many C-H bonds can have similar reactivity. The outcome is a delicate balance of electronic and steric effects.
Strategies for Improving Regioselectivity:
-
Leverage Directing Groups: The most powerful strategy for controlling regioselectivity is the use of a directing group on your substrate. This group can coordinate to a transition metal catalyst, bringing it into close proximity to a specific C-H bond and favoring its functionalization.[6] For example, a pyridine group can direct ortho-C-H activation.[7]
-
Understand Substituent Effects: In the absence of a strong directing group, the inherent electronic properties of the substituents on the aromatic ring will dictate the regioselectivity.
-
Electron-Donating Groups (EDGs) like -OCH₃, -NR₂, and alkyl groups are ortho-, para-directing.
-
Electron-Withdrawing Groups (EWGs) such as -NO₂, -CN, and -C(O)R are meta-directing.
-
-
Choice of Catalyst and Ligand (for metal-catalyzed reactions): In palladium-catalyzed C-H fluorination, the ligand plays a crucial role in determining the regioselectivity. Bulky ligands can sterically hinder approach to certain positions, thereby favoring others. The development of specific ligands has been instrumental in overcoming challenges with regioselectivity.
-
Reaction Conditions Optimization: In some cases, adjusting the solvent, temperature, or even the fluorinating agent can influence the isomeric ratio of the products. For instance, some fluorinating reagents may be more sensitive to steric hindrance than others.
Q3: My nucleophilic aromatic substitution (SₙAr) fluorination is not working. What are the common failure points?
A: SₙAr reactions are a powerful tool for introducing fluorine, but they have specific requirements that, if not met, can lead to reaction failure.
Key Troubleshooting Points for SₙAr Fluorination:
-
Substrate Activation: SₙAr reactions require the presence of at least one strong electron-withdrawing group (typically -NO₂ or -CN) positioned ortho or para to the leaving group (e.g., -Cl, -Br).[8] This is necessary to stabilize the negative charge of the Meisenheimer intermediate that forms during the reaction.[9] If your substrate is not sufficiently activated, the reaction will likely not proceed.
-
Solution: If your substrate is not suitable for SₙAr, you will need to consider other fluorination methods.
-
-
Anhydrous Conditions: The fluoride anion is a strong hydrogen bond acceptor. The presence of water will solvate the fluoride ion, drastically reducing its nucleophilicity.[1]
-
Solution: Use anhydrous fluoride sources (e.g., spray-dried KF or CsF) and rigorously dry your solvent. Polar aprotic solvents like DMF, DMSO, or sulfolane are typically used as they are effective at dissolving the fluoride salt and do not interfere with its nucleophilicity.[2]
-
-
Fluoride Source and Solubility: The choice of fluoride salt and its solubility in the reaction medium is crucial. Potassium fluoride (KF) is cost-effective but has limited solubility in many organic solvents.
-
Solution: The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can help to shuttle the fluoride ion into the organic phase. Alternatively, cesium fluoride (CsF) is more soluble but also more expensive.
-
-
Leaving Group Ability: In SₙAr reactions, the reactivity order of halogens as leaving groups is F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-X bond.
Q4: I am having trouble with my Balz-Schiemann reaction. The yields are inconsistent, and I have safety concerns.
A: The Balz-Schiemann reaction is a classic method for synthesizing aryl fluorides from anilines, but it is not without its challenges, including reproducibility and safety hazards associated with the thermal decomposition of diazonium salts.[10][11]
Troubleshooting and Safety for the Balz-Schiemann Reaction:
-
Incomplete Diazotization: The first step of the reaction, the formation of the diazonium salt, is critical. This reaction is typically carried out at low temperatures (0-5 °C) to prevent the premature decomposition of the diazonium salt.
-
Solution: Ensure that the temperature is carefully controlled during the addition of sodium nitrite. Use of an excess of the acid (HBF₄) can help to ensure complete reaction.
-
-
Instability of the Diazonium Salt: Aryl diazonium tetrafluoroborates can be explosive, especially when dry.[12] The thermal decomposition can be highly exothermic and difficult to control, particularly on a larger scale.[11]
-
Solution: Handle the isolated diazonium salt with extreme care. Avoid friction and heat. For larger scale reactions, consider in situ generation and decomposition of the diazonium salt to avoid its isolation.[11] Modern continuous flow methods have been developed to significantly improve the safety of this reaction.[12]
-
-
Low Yield During Decomposition: The thermal decomposition step can be inefficient, leading to the formation of byproducts. The choice of solvent can have a significant impact on the yield.
-
Solution: While the reaction is often carried out neat, performing the decomposition in a high-boiling, non-polar solvent can sometimes improve the yield by minimizing side reactions. Photochemical decomposition can also be an alternative to thermal methods.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between an electrophilic and a nucleophilic fluorinating agent?
A: The key difference lies in the nature of the fluorine atom that is delivered to the substrate.
-
Electrophilic Fluorinating Agents (e.g., Selectfluor®, NFSI) deliver a formal "F⁺" equivalent. They are used to fluorinate electron-rich (nucleophilic) substrates like activated aromatic rings, enols, and enolates.[14] These reagents typically have fluorine attached to a highly electronegative atom, such as nitrogen, which makes the fluorine atom electron-deficient and reactive towards nucleophiles.
-
Nucleophilic Fluorinating Agents (e.g., KF, CsF, TBAF) provide a fluoride anion (F⁻). They are used to fluorinate electron-poor (electrophilic) substrates, such as aryl halides with electron-withdrawing groups in SₙAr reactions, or to displace leaving groups in aliphatic systems.[1]
Q2: How do I choose the right fluorinating agent for my reaction?
A: The choice of fluorinating agent is highly dependent on your substrate and the desired transformation.
| Reaction Type | Substrate Type | Recommended Reagent Class | Examples |
| Electrophilic Aromatic Substitution | Electron-rich arenes, phenols | Electrophilic N-F Reagents | Selectfluor®, NFSI |
| Nucleophilic Aromatic Substitution (SₙAr) | Electron-poor aryl halides/nitro compounds | Nucleophilic Fluoride Salts | KF, CsF, TBAF |
| Balz-Schiemann Reaction | Aromatic amines | Diazotization followed by decomposition | NaNO₂, HBF₄ |
| Transition Metal-Catalyzed C-H Fluorination | A wide range of arenes (often with directing groups) | Varies with the catalytic system | Pd catalysts with Selectfluor® or AgF |
Q3: What are the main safety precautions I should take when performing fluorination reactions?
A: Safety is paramount when working with fluorinating agents, as many are highly reactive and can be hazardous.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15]
-
Fume Hood: All fluorination reactions should be conducted in a well-ventilated fume hood.[16]
-
Reagent Handling: Be aware of the specific hazards of your chosen fluorinating agent by consulting its Safety Data Sheet (SDS). Some reagents, like elemental fluorine (F₂), are extremely toxic and corrosive and require specialized equipment and training.[15] Others, like DAST, can decompose violently at elevated temperatures.[1]
-
Solvent Compatibility: As mentioned earlier, be aware of potential violent reactions between your fluorinating agent and the solvent.[3]
-
Quenching: Have a plan for safely quenching the reaction and any excess fluorinating reagent. This often involves the slow addition of a reducing agent or a nucleophile like water or methanol, but the appropriate quenching procedure is highly dependent on the reagent used.
Experimental Protocols
Here are representative, step-by-step protocols for common aromatic fluorination reactions. Note: These are general guidelines and may need to be optimized for your specific substrate.
Protocol 1: Electrophilic Fluorination of Anisole with Selectfluor®
This protocol describes the fluorination of an electron-rich aromatic compound.
Materials:
-
Anisole
-
Selectfluor®
-
Anhydrous acetonitrile (MeCN)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add anisole (1.0 mmol).
-
Dissolve the anisole in anhydrous acetonitrile (10 mL).
-
Add Selectfluor® (1.1 mmol, 1.1 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-2 hours.[2]
-
Upon completion, quench the reaction by adding water (10 mL).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the fluorinated anisole isomers.
Protocol 2: Nucleophilic Aromatic Fluorination of 2,4-Dinitrochlorobenzene
This protocol is an example of an SₙAr reaction on a highly activated substrate.
Materials:
-
2,4-Dinitrochlorobenzene
-
Spray-dried potassium fluoride (KF)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Round-bottom flask with a magnetic stir bar and condenser
-
Inert atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2,4-dinitrochlorobenzene (1.0 mmol) and spray-dried potassium fluoride (1.5 mmol, 1.5 equivalents).
-
Add anhydrous DMSO (5 mL) to the flask.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically a few hours).
-
Cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
The product, 1-fluoro-2,4-dinitrobenzene, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
The product can be further purified by recrystallization if necessary.
Protocol 3: Palladium-Catalyzed Ortho-C-H Fluorination of 2-Phenylpyridine
This protocol illustrates a directed C-H functionalization reaction.
Materials:
-
2-Phenylpyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Selectfluor®
-
Silver carbonate (Ag₂CO₃)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Microwave reaction vial with a stir bar
Procedure:
-
To a microwave reaction vial, add 2-phenylpyridine (0.3 mmol), Pd(OAc)₂ (0.03 mmol, 10 mol%), Selectfluor® (0.75 mmol, 2.5 equivalents), and Ag₂CO₃ (0.6 mmol, 2.0 equivalents).
-
Add anhydrous DCE (3.0 mL) to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 150 °C for 14 hours.[17]
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with additional DCE.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the ortho-fluorinated product.
Visualizations
Diagram 1: General Workflow for Electrophilic Aromatic Fluorination
Caption: A typical experimental workflow for electrophilic aromatic fluorination.
Diagram 2: Troubleshooting Low Yield in Aromatic Fluorination```dot
Caption: The addition-elimination mechanism of SₙAr fluorination.
References
- Selectivity of C–H Activation and Competition between C–H and C–F Bond Activation
- Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Labor
- Technical Support Center: Optimizing Reaction Conditions for Fluorin
- Troubleshooting low yields in the fluorination of naphthalene precursors. Benchchem.
- Troubleshooting low yield in heterocycle fluorin
- Overcoming challenges in the synthesis of fluorin
- Ionic Liquid-Assisted Grinding: An Electrophilic Fluorin
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
- Recent Advances in the Transition-Metal Catalyzed Directed C‒H Functionalization with Fluorinated Building Blocks. Organic Chemistry Frontiers.
- Balz Schiemann Reaction Mechanism. BYJU'S.
- The Balz-Schiemann Reaction.
- Balz-Schiemann Reaction. Organic Chemistry Portal.
- Fluorine Lab. Krossing Group.
- Balz–Schiemann reaction. Wikipedia.
- Balz Schiemann Reaction PDF. Scribd.
- Palladium-Mediated Fluorination of Arylboronic Acids. Harvard DASH.
- Recent Advances in C-H Fluorin
- Palladium-Catalyzed Site-Selective Fluorination of Unactiv
- Guidelines For The Safe Use Of Labor
- Palladium-catalysed electrophilic aromatic C-H fluorin
- Electrophilic fluorin
- General Operating Instructions for the Labor
- Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives: An Experimental and Mechanistic. ChemRxiv.
- (PDF) Selectfluor.
- Nucleophilic Arom
- Fluorination of anisole with 22-1a, d, e.
- Electrophilic Fluorination with N-F Reagents. Organic Reactions.
- Development of N-F fluorinating agents and their fluorin
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. SpringerLink.
- Boron-Mediated Regioselective Aromatic C−H Functionalization via an Aryl BF2 Complex. Chalmers Research.
- Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applic
- Electrophilic Fluorin
- Nucleophilic Aromatic Substitution of 2,4-Dinitrochlorobenze. StudyMode.
- Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions. NIH.
- Troubleshooting low yields in fluoroacetone-medi
- Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Nucleophilic Arom
- Strategies for arene fluorination a–d, Nucleophilic arene fluorination...
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Reactivities of electrophilic N–F fluorin
Sources
- 1. Fluorination - Wordpress [reagents.acsgcipr.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. byjus.com [byjus.com]
- 11. scientificupdate.com [scientificupdate.com]
- 12. scribd.com [scribd.com]
- 13. Balz-Schiemann Reaction [organic-chemistry.org]
- 14. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on Difluorobenzaldehydes
Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions on difluorobenzaldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful synthetic transformations. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common experimental hurdles and achieve your desired outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of nucleophilic aromatic substitution (SNAr) on difluorobenzaldehydes?
A1: The SNAr reaction on difluorobenzaldehydes proceeds via a two-step addition-elimination mechanism.[1][2][3][4] First, a nucleophile attacks one of the electron-deficient carbon atoms bearing a fluorine atom. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][3][4] The negative charge in this intermediate is delocalized, particularly by the electron-withdrawing aldehyde group. In the second, typically faster step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.[2][4]
Q2: How do the substituents on the difluorobenzaldehyde ring influence the reaction?
A2: The substituents are critical for the success of the SNAr reaction.
-
Fluorine Atoms: Fluorine is a highly electronegative atom, and its presence makes the aromatic ring electron-poor and thus more susceptible to nucleophilic attack.[5] In SNAr reactions, fluoride is an excellent leaving group, not because it is the most stable halide anion in solution, but because its strong inductive electron-withdrawing effect activates the ring for the initial nucleophilic attack, which is the rate-determining step.[1][5]
-
Aldehyde Group: The aldehyde group is a strong electron-withdrawing group.[2] Its presence is crucial as it activates the ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate through resonance.[1][3] The position of the aldehyde group relative to the fluorine atoms will significantly influence which fluorine is more readily substituted (regioselectivity).
Q3: Which factors determine the regioselectivity of the substitution on a difluorobenzaldehyde?
A3: Regioselectivity, i.e., which of the two fluorine atoms is replaced, is a key challenge and is governed by a combination of electronic and steric factors.[6] The electron-withdrawing aldehyde group will preferentially activate the ortho and para positions relative to it.[1][2][5] Therefore, a fluorine atom at the ortho or para position to the aldehyde will be more activated and thus more likely to be substituted. For example, in 2,4-difluorobenzaldehyde, the fluorine at the 4-position (para to the aldehyde) is generally more susceptible to substitution than the fluorine at the 2-position (ortho).
Q4: What are the recommended starting conditions for a typical SNAr reaction on a difluorobenzaldehyde?
A4: Good starting conditions depend on the nucleophile, but a general protocol would be:
-
Substrate: Your difluorobenzaldehyde.
-
Nucleophile: 1.05-1.2 equivalents of your amine, thiol, or alcohol.[7]
-
Base: An appropriate base to either deprotonate the nucleophile or scavenge the HF produced. For amine nucleophiles, a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is common.[7][8] For less acidic nucleophiles like alcohols, a stronger base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) might be necessary.[8][9]
-
Solvent: A polar aprotic solvent is typically preferred as they can solvate the intermediate and reactants effectively.[8][10] Common choices include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), or tetrahydrofuran (THF).[7][8][10]
-
Temperature: Reactions are often started at a low temperature (e.g., 0-10 °C) during the addition of the nucleophile to control the reaction rate and minimize side reactions, then gradually warmed to room temperature or heated as needed to drive the reaction to completion.[7]
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
Q: I have set up my reaction, but after several hours, TLC/LC-MS analysis shows only starting material. What could be the issue?
A: This is a common issue that can stem from several factors related to reactivity and reaction conditions.
| Probable Cause | Proposed Solution & Rationale |
| Insufficiently Reactive Nucleophile | The nucleophilicity of your chosen reagent may be too low to attack the activated aromatic ring. Solution: Consider using a more nucleophilic reagent. For alcohols or thiols, you can increase their nucleophilicity by deprotonating them with a strong base like sodium hydride (NaH) or potassium tert-butoxide (Kt-BuO) prior to adding the difluorobenzaldehyde.[8] |
| Low Reaction Temperature | The activation energy for the reaction has not been overcome. Solution: After the controlled, slow addition of your nucleophile at a lower temperature, gradually increase the reaction temperature. Gentle heating (e.g., 50-80 °C) is often required, especially for less reactive nucleophiles.[4][7] Monitor the progress closely as higher temperatures can also lead to side products. |
| Inappropriate Solvent | The solvent may not be adequately solvating the nucleophile or the charged Meisenheimer intermediate. Solution: Switch to a more polar aprotic solvent. Solvents like DMF or DMSO are excellent for SNAr reactions as they are highly polar and can stabilize the charged intermediate, thus accelerating the reaction.[7][8] |
| Ineffective Base | The base may be too weak to deprotonate the nucleophile (if required) or to effectively neutralize the hydrofluoric acid (HF) generated during the reaction. Solution: If using a weak nucleophile, a stronger base is needed for deprotonation. For reactions with amines, ensure your non-nucleophilic base (e.g., DIPEA) is present in sufficient quantity (at least stoichiometric) to scavenge the HF produced. |
Problem 2: Formation of Di-substituted Byproduct
Q: My reaction is working, but I am getting a significant amount of a di-substituted product where both fluorine atoms have been replaced. How can I improve the selectivity for the mono-substituted product?
A: The formation of a di-substituted product is a common issue when the mono-substituted product is still reactive enough to undergo a second substitution.
| Probable Cause | Proposed Solution & Rationale |
| Excess Nucleophile | Using a large excess of the nucleophile increases the probability of a second substitution reaction occurring after the first.[7] Solution: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.2 equivalents) of the nucleophile.[7] This ensures that there isn't a high concentration of the nucleophile available to react with the mono-substituted product. |
| High Reaction Temperature | Elevated temperatures can increase the rate of the second substitution, sometimes even more than the first, reducing selectivity for the mono-substituted product.[7] Solution: Maintain a low reaction temperature, especially during the addition of the nucleophile (e.g., 0-10 °C).[7] If heating is necessary, do so cautiously and monitor for the appearance of the di-substituted product. |
| Rapid Addition of Nucleophile | This can create localized high concentrations of the nucleophile, promoting di-substitution before the nucleophile has had a chance to disperse and react with the starting material.[7] Solution: Add the nucleophile slowly and in a controlled manner (dropwise) using a dropping funnel or a syringe pump. This maintains a low, steady concentration of the nucleophile in the reaction mixture. |
Problem 3: Side Reactions Involving the Aldehyde Group
Q: I am observing byproducts that suggest my nucleophile is reacting with the aldehyde group. How can I prevent this?
A: The aldehyde group is an electrophilic site and can compete with the SNAr reaction for the nucleophile, especially if the nucleophile is also a good base or a primary amine.
| Probable Cause | Proposed Solution & Rationale |
| Nucleophilic Attack on the Aldehyde Carbonyl | Primary amines can form imines with the aldehyde. Other strong nucleophiles might add to the carbonyl. Solution: Protect the aldehyde group before carrying out the SNAr reaction. A common strategy is to convert the aldehyde to an acetal (e.g., using ethylene glycol and an acid catalyst). Acetals are stable to the basic/nucleophilic conditions of the SNAr reaction and can be easily removed (deprotected) with aqueous acid after the substitution is complete. |
| Aldol-type Condensation | If the reaction conditions are strongly basic, the aldehyde could potentially undergo self-condensation or condensation with other carbonyl-containing species. Solution: Use a non-nucleophilic base (e.g., DIPEA) or an inorganic base like K₂CO₃ instead of very strong bases like alkoxides if possible. Also, maintaining a lower reaction temperature can help minimize these side reactions. |
Summary of Recommended Reaction Conditions
The optimal choice of solvent and base is highly dependent on the nature of the nucleophile. The following table provides general recommendations:
| Nucleophile Type | Recommended Solvents | Recommended Bases | Typical Temperature Range |
| Primary/Secondary Amines | DMF, DMSO, MeCN, THF | DIPEA, Et₃N, K₂CO₃ | 0 °C to 80 °C |
| Alcohols (Phenols) | DMF, DMSO | K₂CO₃, Cs₂CO₃, NaH | Room Temp to 100 °C |
| Thiols | DMF, MeCN, Ethanol | K₂CO₃, Et₃N | Room Temp to 60 °C |
References
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Chemistry Steps. Nucleophilic Aromatic Substitution.
- BYJU'S. Nucleophilic aromatic substitution.
- Wikipedia. Nucleophilic aromatic substitution.
- Chad's Prep. (n.d.). 18.6 Nucleophilic Aromatic Substitution (NAS).
- ResearchGate. (n.d.). Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2).
- PubMed. (2020, April 13). High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions.
- PubMed Central. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.
- ResearchGate. (n.d.). Nucleophilic Aromatic Substitution—Addition and Identification of an Amine.
- Wordpress. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents.
- Wordpress. (n.d.). SNAr Reaction in Other Common Molecular Solvents.
- ResearchGate. (2025, August 6). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution.
- Harvard DASH. (2016, November 18). Concerted nucleophilic aromatic substitution with 19F− and 18F−.
- Wordpress. (n.d.). SNAr Solvents and Reagents.
- New Journal of Chemistry (RSC Publishing). (n.d.). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties.
- UCL Discovery. (n.d.). Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction via DoE- SINDy.
- Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions.
- ResearchGate. (n.d.). Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding.
- Chemistry LibreTexts. (2020, July 1). 9.2: Common nucleophilic substitution reactions.
- YouTube. (2020, February 2). SNAr reaction scope & limitations.
- YouTube. (2024, January 30). Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
identifying and minimizing byproducts in benzaldehyde synthesis
Optimizing Purity: A Guide to Identifying and Minimizing Byproducts
Welcome to the Technical Support Center for Benzaldehyde Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing high-purity benzaldehyde. Here, we delve into the common challenges encountered during synthesis, providing in-depth troubleshooting guides and frequently asked questions to help you identify and minimize unwanted byproducts. Our focus is on the practical application of chemical principles to achieve optimal reaction outcomes.
Introduction to Benzaldehyde Synthesis and Impurity Challenges
Benzaldehyde (C₆H₅CHO) is a cornerstone aromatic aldehyde with extensive applications in the pharmaceutical, flavor, and fragrance industries.[1][2] Its synthesis, while conceptually straightforward, is often plagued by the formation of byproducts that can compromise yield and purity. The primary industrial routes to benzaldehyde are the liquid-phase chlorination of toluene followed by hydrolysis of the resulting benzal chloride, and the direct oxidation of toluene.[3][4][5] Both pathways, along with other laboratory-scale methods, present unique challenges in controlling selectivity and minimizing side reactions.
The most common impurities encountered are benzoic acid, benzyl alcohol, and unreacted starting materials or intermediates.[1][6] The formation of these byproducts is often a direct consequence of the reaction conditions, catalyst choice, and the inherent reactivity of benzaldehyde itself, which is prone to oxidation.[4][7] This guide will provide a systematic approach to understanding the origins of these impurities and implementing effective strategies for their minimization.
Troubleshooting Guide: Common Synthesis Routes and Byproduct Formation
This section addresses specific issues encountered during the most common benzaldehyde synthesis methods.
Issue 1: Over-oxidation to Benzoic Acid in Toluene Oxidation
Symptoms:
-
Lower than expected yield of benzaldehyde.
-
Presence of a white crystalline solid (benzoic acid) in the crude product.[8]
-
GC or HPLC analysis shows a significant peak corresponding to benzoic acid.[6][9]
Root Cause Analysis: The selective oxidation of toluene to benzaldehyde is challenging because benzaldehyde is more susceptible to oxidation than toluene itself.[1][2] This over-oxidation is a common problem, particularly in gas-phase oxidations at high temperatures (300-600°C), which often yield benzoic acid as the main product.[1] In liquid-phase oxidation, factors such as catalyst choice, reaction temperature, and residence time play a crucial role in controlling the selectivity towards benzaldehyde.[1][10]
Mitigation Strategies & Protocols:
-
Catalyst Selection: The choice of catalyst is paramount for achieving high selectivity.
-
Vanadium-based catalysts , such as V₂O₅-Ag₂O/η-Al₂O₃, have shown promise in gas-phase selective oxidation by favoring the formation of nucleophilic oxygen species on the catalyst surface, which are more selective for benzaldehyde formation.[11]
-
In liquid-phase oxidation, bimetallic systems like Cu/Sn/Br have demonstrated high selectivity (50-65%) for benzaldehyde.[1] The bromide component is often essential for initiating the reaction.[1]
-
Zeolitic Imidazolate Frameworks (ZIFs) , specifically Co-ZIF catalysts, have achieved high toluene conversion (92.30%) and benzaldehyde selectivity (91.31%) under mild conditions.[12]
-
-
Reaction Condition Optimization:
-
Temperature Control: Lowering the reaction temperature can significantly reduce the rate of over-oxidation. For instance, in some catalytic systems, increasing the temperature above 75°C leads to the formation of benzoic acid and other byproducts.[10]
-
Reaction Time: Prolonged reaction times can lead to the conversion of benzaldehyde to benzoic acid. Monitoring the reaction progress and stopping it at the optimal point is critical.[12]
-
-
Use of Promoters/Co-catalysts: The addition of promoters can enhance selectivity. For example, N-hydroxyphthalimide (NHPI) has been used as an initiator in conjunction with Co-ZIF catalysts to achieve high yields of benzaldehyde.[12]
Workflow for Minimizing Benzoic Acid Formation:
Caption: Troubleshooting workflow for high benzoic acid byproduct.
Issue 2: Formation of Benzyl Alcohol and Other Byproducts in Hydrolysis of Benzal Chloride
Symptoms:
-
GC-MS analysis reveals the presence of benzyl alcohol in the product mixture.[6]
-
Incomplete conversion of benzal chloride.
-
Formation of benzoyl chloride under certain conditions.
Root Cause Analysis: The hydrolysis of benzal chloride to benzaldehyde can be performed under acidic or alkaline conditions.[5][13] Incomplete hydrolysis can leave unreacted benzal chloride. The formation of benzyl alcohol can occur through the Cannizzaro reaction if the reaction is conducted under strong basic conditions, where two molecules of benzaldehyde disproportionate to form one molecule of benzyl alcohol and one of benzoic acid.[4][14] Benzyl chloride, if present as an impurity in the starting benzal chloride, can hydrolyze to benzyl alcohol.[15]
Mitigation Strategies & Protocols:
-
Control of Reaction pH:
-
Acid-catalyzed hydrolysis is often preferred to avoid the Cannizzaro reaction. Using acids and metal salts as catalysts can lead to high yields of benzaldehyde (>90%).[5]
-
If alkaline conditions are used, a milder base like sodium carbonate is preferable to a strong base like sodium hydroxide to minimize disproportionation.[8][16]
-
-
Phase-Transfer Catalysis (PTC): PTC can be a highly effective method for the hydrolysis of benzal chloride.[17] It facilitates the reaction between the water-insoluble benzal chloride and the aqueous phase, often leading to cleaner reactions and higher yields under milder conditions.[18][19] Quaternary ammonium salts are commonly used as phase-transfer catalysts.[17]
-
Starting Material Purity: Ensure the benzal chloride used is of high purity and free from significant amounts of benzyl chloride and benzotrichloride, which would hydrolyze to benzyl alcohol and benzoic acid, respectively.[15][20]
Frequently Asked Questions (FAQs)
Q1: My benzaldehyde sample has turned yellow and contains a crystalline precipitate upon storage. What is happening and how can I purify it?
A1: Benzaldehyde is susceptible to air oxidation, especially in the presence of light, leading to the formation of benzoic acid, which appears as a crystalline solid.[4][5][7] To purify the benzaldehyde, you can perform a basic aqueous wash. Dissolve the crude material in an immiscible organic solvent like diethyl ether and wash with a 5-10% aqueous solution of sodium carbonate or sodium hydroxide.[8][16][21] The benzoic acid will be converted to its water-soluble sodium salt and extracted into the aqueous layer. After washing with water and drying the organic layer, the pure benzaldehyde can be recovered by distillation, preferably under reduced pressure to prevent thermal decomposition.[8][16]
Q2: I am observing both benzyl alcohol and benzoic acid as byproducts. What is the likely cause?
A2: The simultaneous presence of benzyl alcohol and benzoic acid strongly suggests that a Cannizzaro reaction has occurred.[4][14] This disproportionation reaction happens when benzaldehyde is subjected to a strong base.[22][23] One molecule of benzaldehyde is reduced to benzyl alcohol, while another is oxidized to benzoic acid. To avoid this, use non-basic or mildly acidic conditions for your synthesis and workup, or if a base is necessary, use a weaker, non-nucleophilic base.
Q3: How can I analytically quantify the level of impurities in my benzaldehyde sample?
A3: Several analytical techniques are suitable for quantifying impurities:
-
Gas Chromatography (GC): GC is a powerful technique for separating and quantifying volatile components like benzaldehyde, benzyl alcohol, and toluene.[6][24]
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for analyzing less volatile impurities like benzoic acid.[9][25] A C18 reverse-phase column with a UV detector is commonly used.[9]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used for qualitative assessment. The presence of a broad O-H stretch may indicate benzoic acid or benzyl alcohol, while a characteristic C=O stretch confirms the aldehyde.[24]
-
Titration: The benzoic acid content can be determined by titration with a standardized base.[24]
Q4: Are there "greener" or more sustainable methods for benzaldehyde synthesis that minimize byproducts?
A4: Yes, research is actively exploring more sustainable routes.
-
Catalytic oxidation using H₂O₂: Using hydrogen peroxide as the oxidant is considered a green alternative as its only byproduct is water.[26] Vanadium-based catalysts have been shown to be effective in this system.[27]
-
Avoiding Chlorinated Intermediates: Direct oxidation of toluene, while challenging, avoids the use of chlorine and the formation of chlorinated byproducts, which is environmentally unfavorable.[2]
-
Retro-aldol from Cinnamaldehyde: Natural benzaldehyde can be produced from cinnamaldehyde (from cassia oil) via a retro-aldol reaction using a base like sodium carbonate. This method also produces acetaldehyde as a byproduct.[4][28]
Data Summary: Catalyst Performance in Toluene Oxidation
| Catalyst System | Oxidant | Solvent | Toluene Conversion (%) | Benzaldehyde Selectivity (%) | Key Byproducts | Reference |
| Cu/Sn/Br | Air | Acetic Acid | Good | 50-65 | Benzoic acid, Benzyl alcohol | [1] |
| Co-ZIF / NHPI | O₂ | HFIP | 92.3 | 91.3 | Benzoic acid, Benzyl alcohol | [12] |
| CuₓZnᵧO | O₂ | - (Gas Phase) | ~65 | >99 | Minimal | [29] |
| NH₄VO₃ / KF | H₂O₂ / O₂ | Toluene/Water | Moderate | Highly Selective | No benzyl alcohol or benzoic acid detected | [27] |
Experimental Protocols
Protocol 1: Purification of Benzaldehyde via Basic Wash and Distillation
This protocol is for removing benzoic acid from a crude benzaldehyde sample.
Materials:
-
Crude benzaldehyde
-
Diethyl ether (or other suitable immiscible organic solvent)
-
5% aqueous sodium carbonate (Na₂CO₃) solution
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Separatory funnel, beakers, Erlenmeyer flask
-
Distillation apparatus
Procedure:
-
Dissolve the crude benzaldehyde in an equal volume of diethyl ether and transfer to a separatory funnel.
-
Add an equal volume of 5% Na₂CO₃ solution, stopper the funnel, and shake gently, venting frequently to release any CO₂ pressure.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with Na₂CO₃ solution until no more gas evolution is observed.
-
Wash the organic layer with an equal volume of deionized water, followed by a wash with brine to aid in breaking any emulsions.
-
Drain the organic layer into an Erlenmeyer flask and dry over anhydrous MgSO₄.
-
Filter the drying agent and transfer the filtrate to a round-bottom flask.
-
Remove the diethyl ether by simple distillation or rotary evaporation.
-
Distill the remaining liquid under reduced pressure, collecting the fraction that boils at the correct temperature for benzaldehyde (e.g., 62°C at 10 mmHg).[16]
Protocol 2: Analytical Characterization by GC
This protocol provides a general method for impurity profiling.
Instrument Parameters (Example):
-
Column: HP-FFAP capillary column (or equivalent polar column)
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 270 °C
-
Oven Program: 50 °C for 2 min, ramp to 220 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium
-
Sample Preparation: Dilute the benzaldehyde sample in a suitable solvent (e.g., dichloromethane).
Logical Relationships in Benzaldehyde Synthesis and Degradation
Caption: Key pathways to and from benzaldehyde.
This guide provides a foundational understanding of the common challenges in benzaldehyde synthesis. For specific applications, further optimization based on empirical data is always recommended. Our team of application scientists is available for further consultation.
References
- SELECTIVE OXIDATION OF TOLUENE TO BENZALDEHYDE USING Cu/Sn/Br CATALYST SYSTEM. TSI Journals.
- Benzaldehyde | Aroma, Flavoring, Preservative. Britannica.
- Benzaldehyde. Wikipedia.
- Selective Catalytic Oxidation of Toluene to Benzaldehyde: Effect of Aging Time and Calcination Temperature Using CuxZnyO Mixed Metal Oxide Nanoparticles. MDPI.
- Selective Oxidation of Toluene to Benzaldehyde Using Co-ZIF Nano-Catalyst. MDPI.
- Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium.
- Cannizzaro reaction : Synthesis of Benzyl alcohol from Benzaldehyde. YouTube.
- Benzaldehyde: Properties, Reactions, Production And Uses. Chemcess.
- Sustainable Highly Selective Toluene Oxidation to Benzaldehyde. I.R.I.S.
- Gas phase selective catalytic oxidation of toluene to benzaldehyde on V2O5-Ag2O/η-Al2 O3 catalyst. ResearchGate.
- Benzaldehyde. Sciencemadness Wiki.
- Production of benzaldehyde: A case study in a possible industrial application of phase-transfer catalysis | Request PDF. ResearchGate.
- Method for the purification of benzaldehyde. Google Patents.
- BS 6th Practical No. 10, BENZOICE ACID Synthesis FROM BENZALDEHYDE | PDF. Scribd.
- Simplified reaction mechanism for the formation of benzaldehyde from.... ResearchGate.
- Preparation of benzoic acid by cannizzaro reaction -pptx.pdf. Slideshare.
- Purification of benzaldehyde?. Sciencemadness.org.
- Benzaldehyde Impurities and Related Compound. Veeprho.
- Preparation of benzaldehyde and substituted benzaldehyde by circulation phase transfer catalytic hydrolysis method. Google Patents.
- Synthesis of Benzoic acid from Benzaldehyde. YouTube.
- Toluene Oxidation: CO2 vs Benzaldehyde: Current Status and Future Perspectives | ACS Omega. ACS Publications.
- Synthesis of Benzoic Acid. Prezi.
- Process for the production of benzaldehyde. Google Patents.
- Solid-Liquid Phase Transfer Catalytic Synthesis. VII The Synthesis of α-Substituted-2-pyridylmethyl-amine via the Alkylation of Benzaldehyde Imine. Taylor & Francis Online.
- Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
- Benzyl and Benzal chloride, Benzaldehyde and Benzoic Acid - Illustrated Practical Guide. Sciencemadness.org.
- 9: Multistep Synthesis (Experiment). Chemistry LibreTexts.
- Oxidation of benzyl alcohol to benzaldehyde. Lakeland University.
- Rapid and sensitive determination of benzaldehyde arising from benzyl alcohol used as preservative in an injectable formulation solution using dispersive liquid-liquid microextraction followed by gas chromatography. PubMed.
- Benzaldehyde synthesis - Oxidation of benzyl alcohol. YouTube.
- Sustainable Highly Selective Toluene Oxidation to Benzaldehyde. MDPI.
- Benzyl Chloride, Benzal Chloride, and Benzotrichloride | Request PDF. ResearchGate.
- HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations.
- Preparation of Benzaldehydes, Part 1: Electrophilic Formylation. YouTube.
- How is benzaldehyde prepared from benzal chloride? How does it react with... Filo.
- Catalytic Oxidation of Toluene into Benzaldehyde and Benzyl Alcohol Using Molybdenum-Incorporated Manganese Oxide Nanomaterials. NIH.
- Innovative Reactive Distillation Process for the Sustainable Synthesis of Natural Benzaldehyde. ACS Publications.
- Making benzaldehyde - benzalchloride acid hydrolysis. YouTube.
- hydrolysis of benzal chloride gives benzene chloride benzoyl chloride. askIITians.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. mdpi.com [mdpi.com]
- 3. Benzaldehyde | Aroma, Flavoring, Preservative | Britannica [britannica.com]
- 4. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 5. chemcess.com [chemcess.com]
- 6. veeprho.com [veeprho.com]
- 7. Benzaldehyde - Sciencemadness Wiki [sciencemadness.org]
- 8. æ±æï¼ç«ç¹å·²æå [chemicalcas.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. How is benzaldehyde prepared from benzal chloride? How does it react with.. [askfilo.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Sciencemadness Discussion Board - Purification of benzaldehyde? - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. CN1626493A - Preparation of benzaldehyde and substituted benzaldehyde by circulation phase transfer catalytic hydrolysis method - Google Patents [patents.google.com]
- 18. chemijournal.com [chemijournal.com]
- 19. crdeepjournal.org [crdeepjournal.org]
- 20. Sciencemadness Discussion Board - Benzyl and Benzal chloride, Benzaldehyde and Benzoic Acid - Illustrated Practical Guide - Powered by XMB 1.9.11 [sciencemadness.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Preparation of benzoic acid by cannizzaro reaction -pptx.pdf [slideshare.net]
- 23. prezi.com [prezi.com]
- 24. How to test the purity of benzaldehyde? - Blog [sinoshiny.com]
- 25. researchgate.net [researchgate.net]
- 26. lakeland.edu [lakeland.edu]
- 27. iris.uniroma1.it [iris.uniroma1.it]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Selective Catalytic Oxidation of Toluene to Benzaldehyde: Effect of Aging Time and Calcination Temperature Using CuxZnyO Mixed Metal Oxide Nanoparticles [mdpi.com]
Technical Support Center: Stability of 2,3-Difluoro-4-methoxybenzaldehyde
Welcome to the Technical Support Center for 2,3-Difluoro-4-methoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. This guide offers a comprehensive overview of the stability of this compound in various solvents, potential degradation pathways, and best practices for handling and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concern for this compound, like many benzaldehyde derivatives, is its susceptibility to oxidation. The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid, 2,3-Difluoro-4-methoxybenzoic acid, particularly when exposed to air (oxygen).[1] This process can be accelerated by light, elevated temperatures, and the presence of certain impurities. Additionally, the electron-withdrawing nature of the two fluorine atoms can influence the reactivity of the aldehyde and the aromatic ring.[2]
Q2: How should I properly store this compound to ensure its stability?
A2: To maximize the shelf-life and maintain the purity of this compound, we recommend the following storage conditions:
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon. This minimizes contact with oxygen, thereby reducing the risk of oxidation.
-
Temperature: Store in a cool, dark place. Refrigeration is often recommended to slow down potential degradation processes.
-
Container: Use a tightly sealed, airtight container to prevent exposure to air and moisture. Amber glass vials are ideal as they also protect the compound from light.
Q3: I've observed the formation of a white precipitate in my solution of this compound. What could be the cause?
A3: The formation of a white precipitate is most likely the product of oxidation, which is 2,3-Difluoro-4-methoxybenzoic acid. Benzoic acids are generally less soluble in non-polar organic solvents than their corresponding aldehydes. If your solvent is not sufficiently polar to solubilize the newly formed carboxylic acid, it will precipitate out of the solution. To confirm this, you can isolate the precipitate and analyze it using techniques like NMR or mass spectrometry.
Q4: Can the solvent I choose affect the stability of this compound?
A4: Absolutely. The choice of solvent can significantly impact the stability of the compound. Here's a general guide:
-
Aprotic Solvents: Non-polar aprotic solvents like hexanes, toluene, and dichloromethane are generally good choices for short-term storage and reactions, provided the compound is protected from air.
-
Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) are generally preferred over Dimethyl sulfoxide (DMSO) for reactions involving benzaldehydes. DMSO has been observed to oxidize benzaldehydes to their corresponding benzoic acids, especially at elevated temperatures.[3][4]
-
Protic Solvents: Protic solvents like alcohols (methanol, ethanol) can potentially react with the aldehyde to form hemiacetals and acetals, especially in the presence of an acid catalyst. While this is an equilibrium process, it can complicate reactions and analyses. Water can also participate in hydration of the aldehyde group, though this is typically reversible.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Inconsistent Reaction Yields or Unexpected Byproducts
-
Possible Cause: Degradation of the starting material. If the this compound has started to oxidize to the benzoic acid, this will reduce the amount of active aldehyde available for your reaction, leading to lower yields. The benzoic acid may also interfere with certain reaction types.
-
Troubleshooting Steps:
-
Purity Check: Before starting your reaction, check the purity of your this compound using 1H NMR or HPLC. The aldehyde proton should have a characteristic chemical shift around 9-10 ppm.[5][6] The presence of a broad peak in the 10-13 ppm region could indicate the presence of the carboxylic acid.
-
Purification: If impurities are detected, consider purifying the aldehyde by recrystallization or column chromatography.
-
Fresh Reagent: Whenever possible, use a freshly opened bottle of the reagent for critical reactions.
-
Issue 2: Color Change in Solution Over Time
-
Possible Cause: While oxidation to the benzoic acid is the most common degradation pathway, other side reactions leading to colored impurities can occur, especially under harsh conditions (e.g., strong acid/base, high heat).
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure your reaction setup is under a consistently inert atmosphere.
-
Solvent Purity: Use high-purity, dry solvents. Impurities in solvents can sometimes catalyze degradation reactions.
-
Temperature Control: Maintain the recommended reaction temperature and avoid excessive heating.
-
Issue 3: Difficulty in Characterizing the Product Mixture
-
Possible Cause: The presence of multiple degradation products or solvent adducts (e.g., hemiacetals) can complicate spectral analysis.
-
Troubleshooting Steps:
-
Stability-Indicating Method: Develop a stability-indicating HPLC method to separate the parent compound from its potential degradants.[7][8] This will allow for accurate quantification of the remaining aldehyde.
-
NMR Analysis: In your 1H NMR spectrum, look for the disappearance of the aldehyde proton signal and the appearance of new signals. The formation of the benzoic acid will result in the loss of the aldehyde proton and the appearance of a carboxylic acid proton signal. Hemiacetal formation will lead to a new C-H signal at a different chemical shift.
-
Experimental Protocol: Stability Study of this compound
This protocol outlines a forced degradation study to assess the stability of this compound in different solvents under various stress conditions.
Objective
To evaluate the stability of this compound in a selection of common laboratory solvents under hydrolytic, oxidative, and thermal stress conditions.
Materials
-
This compound
-
Solvents: Acetonitrile (ACN), Dichloromethane (DCM), Methanol (MeOH), Dimethyl sulfoxide (DMSO)
-
Stress Agents: 1N Hydrochloric Acid (HCl), 1N Sodium Hydroxide (NaOH), 3% Hydrogen Peroxide (H2O2)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column
-
NMR Spectrometer
Procedure
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Sample Preparation for Stress Conditions:
-
For each solvent (ACN, DCM, MeOH, DMSO), prepare the following solutions in separate vials:
-
Control: 1 mL of stock solution + 1 mL of the respective solvent.
-
Acid Hydrolysis: 1 mL of stock solution + 1 mL of 1N HCl.
-
Base Hydrolysis: 1 mL of stock solution + 1 mL of 1N NaOH.
-
Oxidation: 1 mL of stock solution + 1 mL of 3% H2O2.
-
-
-
Incubation:
-
Store one set of vials at room temperature (25°C) and another set in an oven at 60°C.
-
Protect all vials from light.
-
-
Time Points for Analysis:
-
Analyze the samples at initial time (t=0) and after 24, 48, and 72 hours.
-
-
Sample Analysis by HPLC:
-
At each time point, withdraw an aliquot from each vial, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, and dilute with the mobile phase to an appropriate concentration.
-
Inject the samples into the HPLC system.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
-
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Identify and quantify any major degradation products.
-
Expected Results
A summary of expected stability trends is presented in the table below.
| Solvent | Stress Condition | Expected Stability | Primary Degradation Product |
| Acetonitrile | All | Relatively Stable | 2,3-Difluoro-4-methoxybenzoic acid |
| Dichloromethane | All | Relatively Stable | 2,3-Difluoro-4-methoxybenzoic acid |
| Methanol | Acidic | Potential for acetal formation | 1,1-dimethoxy-2,3-difluoro-4-methoxybenzene |
| Basic/Oxidative | Moderate degradation | 2,3-Difluoro-4-methoxybenzoic acid | |
| DMSO | Oxidative/Thermal | Significant degradation | 2,3-Difluoro-4-methoxybenzoic acid |
Visualizations
Degradation Pathway
Caption: Primary degradation pathway of this compound.
Experimental Workflow
Caption: Workflow for the stability study of this compound.
References
- How to Conduct Stability Studies for Small Molecule Drugs. (n.d.).
- A Comparative Guide to the Reactivity of 2-(Benzyloxy)-4-fluorobenzaldehyde and 2,4-difluorobenzaldehyde. (2025). Benchchem.
- Shen, B., et al. (2007). Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride. Journal of Fluorine Chemistry.
- SciSpace. (2007).
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.).
- Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR
- Organic Letters Journal. (2025).
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020).
- Stability Indicating HPLC Method Development and Valid
- The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters.
- (A) : P-Methoxy benzaldehyde is less reactive than benzaldehyde towers cyanohydrin formation . (R) : +R - effect of the methoxy group increases the electron deficiency of the carbonyl carbon . (n.d.). Allen.
- Aldehydes. (n.d.).
- Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. (n.d.).
- Solvolysis Reactions | Overview, Types & Mechanisms. (n.d.). Study.com.
- Solvolysis of substituted benzoyl chlorides in nonionic and mixed micellar solutions. (2010).
- Stability-indicating HPLC method optimization using quality. (n.d.). Journal of Applied Pharmaceutical Science.
- Stability indicating study by using different analytical techniques. (n.d.). IJSDR.
- Stability-Indic
- Benzaldehyde. (2025). Sciencemadness Wiki.
- Spectroscopy of Aldehydes and Ketones. (n.d.). Fiveable.
- Benzaldehyde. (n.d.). Wikipedia.
- HPLC STUDIES FOR ASSESSING THE STABILITY OF CARVEDILOL TABLETS. (n.d.). Farmacia Journal.
- Spectroscopy of Aldehydes and Ketones. (2023). OpenStax.
- Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. (n.d.). PMC.
- Separation of 4-Methoxybenzaldehyde on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Fluorination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Reactions of Alcohols. (2024). Chemistry LibreTexts.
- What are the products (A) and (B) of the following reaction? Reactants.. (2025). Filo.
- The Aldol Condens
- An Introduction to Aldol Condens
- Attune Flow Cytometry Maintenance and Troubleshooting Guide. (2015). Thermo Fisher Scientific.
- dehydr
Sources
- 1. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride (2007) | Bin Shen | 17 Citations [scispace.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. web.vscht.cz [web.vscht.cz]
Technical Support Center: Managing Steric Hindrance with Ortho-Substituted Benzaldehydes
Introduction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and troubleshooting strategies for a common yet persistent challenge in organic synthesis: managing the steric hindrance presented by ortho-substituted benzaldehydes. The presence of a substituent adjacent to the aldehyde group can dramatically alter reactivity, often leading to low yields, unexpected side products, or complete reaction failure.[1] This resource offers practical, in-depth solutions to overcome these steric challenges in a variety of common chemical transformations.
The core of the issue lies in the bulky nature of the ortho substituent, which physically obstructs the path of incoming nucleophiles to the electrophilic carbonyl carbon.[1][2] This guide will explore various strategies to mitigate this effect, from modifying reaction conditions to employing specialized reagents and catalysts.
Frequently Asked Questions (FAQs)
Q1: Why are my standard reaction conditions for benzaldehyde failing with an ortho-substituted analogue?
The primary reason for failure is steric hindrance. The ortho group creates a crowded environment around the aldehyde, making it difficult for nucleophiles to approach the carbonyl carbon at the required angle for reaction.[1][3] This increases the activation energy of the reaction, often leading to no reaction or the prevalence of side reactions. Furthermore, electronic effects from the ortho substituent can also alter the electrophilicity of the carbonyl carbon.
Q2: What are the most common reactions that are problematic with ortho-substituted benzaldehydes?
You are most likely to encounter issues in fundamental carbon-carbon and carbon-nitrogen bond-forming reactions. These include:
-
Grignard Reactions: Often result in low conversion, with recovery of the starting aldehyde.[1]
-
Wittig Reactions: Can be slow and give poor yields, especially with less reactive ylides.[4]
-
Reductive Amination: Formation of the initial imine or enamine can be sterically hindered.
-
Aldol-type Reactions: Enolate attack on the sterically shielded carbonyl is often disfavored.
Q3: Are there any general strategies that can be broadly applied to improve success rates?
Yes, several overarching strategies can be effective:
-
Increased Reactivity of Reagents: Employing more reactive nucleophiles (e.g., organolithium reagents instead of Grignard reagents) can sometimes overcome the steric barrier.[1]
-
Lewis Acid Catalysis: The use of a Lewis acid can enhance the electrophilicity of the carbonyl carbon, making it a more attractive target for the nucleophile.[1]
-
Elevated Temperatures: Carefully increasing the reaction temperature can provide the necessary activation energy.[1] However, this must be balanced against the potential for reagent or product decomposition.
-
Protecting Groups/Directing Groups: In some cases, converting the aldehyde to a different functional group that is less sterically sensitive or that can direct a reaction to a different position is a viable strategy.[5]
Troubleshooting Guides by Reaction Type
Grignard and Organolithium Reactions
Issue: Low or no yield in the addition of an organometallic reagent to an ortho-substituted benzaldehyde. You primarily recover the starting material.
Root Cause Analysis:
-
Steric Hindrance: The primary culprit is the physical blocking of the nucleophile's approach by the ortho substituent.[1]
-
Basicity of the Reagent: Bulky Grignard reagents can act as bases, leading to enolization or reduction of the aldehyde instead of addition.[6][7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Grignard reactions.
Detailed Protocols:
-
Solution 1: Lewis Acid Additive (Cerium (III) Chloride)
-
Principle: CeCl₃ coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and promoting nucleophilic addition over side reactions.
-
Protocol:
-
Dry anhydrous CeCl₃ in vacuo at 140-150 °C for 2 hours.
-
Suspend the dried CeCl₃ (1.2 equivalents) in anhydrous THF under an inert atmosphere.
-
Stir vigorously for 2 hours at room temperature.
-
Cool the suspension to the desired reaction temperature (e.g., -78 °C).
-
Add the ortho-substituted benzaldehyde (1 equivalent) and stir for 30 minutes.
-
Slowly add the Grignard reagent (1.1 equivalents) and let the reaction proceed.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
-
-
Solution 2: Switch to a More Reactive Organometallic Reagent
-
Principle: Organolithium reagents are generally more nucleophilic than their Grignard counterparts and can be more effective in overcoming steric barriers.
-
Protocol:
-
Dissolve the ortho-substituted benzaldehyde (1 equivalent) in anhydrous diethyl ether or THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add the organolithium reagent (1.05 equivalents) dropwise.
-
Monitor the reaction by TLC.
-
Upon completion, quench carefully with saturated aqueous NaHCO₃.[1]
-
-
Wittig Reaction
Issue: The Wittig reaction with an ortho-substituted benzaldehyde is sluggish, resulting in low yields of the desired alkene.
Root Cause Analysis:
-
Steric Hindrance: The ortho group can hinder the initial nucleophilic attack of the ylide and the subsequent formation of the oxaphosphetane intermediate.[4]
-
Ylide Reactivity: Stabilized ylides are less reactive and more susceptible to steric hindrance than unstabilized ylides.
Troubleshooting Strategies:
| Strategy | Principle | Recommended Action |
| Horner-Wadsworth-Emmons (HWE) Reaction | Phosphonate carbanions are more nucleophilic than the corresponding phosphonium ylides. | Use a phosphonate ester and a strong base (e.g., NaH) to generate the more reactive nucleophile. This often provides better yields for hindered systems.[4] |
| Use an Unstabilized Ylide | Unstabilized ylides are more reactive and can overcome the steric barrier more effectively. | If the desired alkene structure permits, opt for an unstabilized ylide (e.g., from an alkyltriphenylphosphonium salt).[8] |
| Schlosser Modification | This modification can alter the stereochemical outcome and in some cases improve yields for hindered substrates. | This involves deprotonation of the betaine intermediate at low temperature to favor the E-alkene.[4] |
Reductive Amination
Issue: Low conversion in the one-pot reductive amination of an ortho-substituted benzaldehyde.
Root Cause Analysis:
-
Imine/Enamine Formation is Slow: The initial condensation between the aldehyde and the amine is often the rate-limiting step and is highly sensitive to steric hindrance.[9]
-
Competitive Aldehyde Reduction: The reducing agent can reduce the starting aldehyde before it has a chance to form the imine.[10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reductive amination.
Detailed Protocols:
-
Solution 1: Stepwise Imine Formation and Reduction
-
Principle: Separating the reaction into two distinct steps ensures that the imine is formed before the reducing agent is introduced.
-
Protocol:
-
Dissolve the ortho-substituted benzaldehyde (1 equivalent) and the amine (1.1 equivalents) in a suitable solvent (e.g., toluene or methanol).
-
Add a dehydrating agent, such as anhydrous MgSO₄, or use a Dean-Stark apparatus to remove water and drive the equilibrium towards the imine.
-
Heat the mixture as required and monitor imine formation by NMR or GC-MS.[10]
-
Once imine formation is complete, cool the reaction, filter if necessary, and then add the reducing agent (e.g., NaBH₄).
-
-
-
Solution 2: Use a pH-Sensitive Reducing Agent
-
Principle: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are milder reducing agents that are more effective at reducing the protonated iminium ion than the neutral aldehyde at slightly acidic pH.[11]
-
Protocol:
-
Combine the aldehyde (1 equivalent), amine (1.2 equivalents), and NaBH₃CN (1.5 equivalents) in methanol.
-
Adjust the pH to ~4-5 with acetic acid. This protonates the imine, making it more susceptible to reduction.[11]
-
Stir at room temperature until the reaction is complete.
-
-
Advanced Strategies
Directed ortho-Metalation (DoM)
For situations where direct functionalization is impossible due to steric hindrance, a powerful alternative is Directed ortho-Metalation. This involves protecting the aldehyde and then using the protecting group to direct lithiation to the other ortho position.
Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting Fluorination Reactions with DAST & Deoxo-Fluor
Welcome to the technical support center for fluorination reactions utilizing DAST (Diethylaminosulfur Trifluoride) and its more thermally stable analogue, Deoxo-Fluor ((Bis(2-methoxyethyl)amino)sulfur trifluoride). This guide is designed for researchers, chemists, and drug development professionals who are leveraging these potent reagents to introduce fluorine into organic molecules.
Fluorination of alcohols and carbonyls is a cornerstone of modern medicinal and materials chemistry.[1] However, the unique reactivity and inherent hazards of aminofluorosulfuranes demand a nuanced and safety-conscious approach. This document provides in-depth, field-proven insights into troubleshooting common issues, from low yields to unexpected side reactions, ensuring both the success of your experiment and the safety of your lab.
Critical Safety Bulletin: Handle with Extreme Caution
Before attempting any reaction, it is imperative to understand the risks associated with DAST and Deoxo-Fluor.
-
Thermal Instability : DAST is known to decompose, sometimes explosively, at temperatures above 50-70°C.[1][2] Deoxo-Fluor possesses greater thermal stability but should still be handled with care, as it can also decompose exothermically.[3][4][5] Never heat reactions above 80°C .[6]
-
Violent Reaction with Water : Both reagents react violently with water, releasing significant quantities of highly toxic and corrosive hydrogen fluoride (HF) gas.[2][4][7][8] All reactions must be conducted under strictly anhydrous conditions in a well-ventilated fume hood.[2][6]
-
Corrosive Byproducts : HF and other decomposition products will readily etch standard laboratory glassware.[9] While borosilicate glass can be used for reactions, be aware that some etching may occur.[6]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a face shield, and acid-resistant gloves.[2]
Frequently Asked Questions (FAQs)
This section addresses common initial queries about using DAST and Deoxo-Fluor.
Q1: What are the primary differences between DAST and Deoxo-Fluor?
A: Both reagents perform the same fundamental transformations (e.g., alcohols to alkyl fluorides, carbonyls to gem-difluorides).[10][11] The key distinction lies in their thermal stability and handling characteristics.
| Feature | DAST (Diethylaminosulfur Trifluoride) | Deoxo-Fluor ((Bis(2-methoxyethyl)amino)sulfur trifluoride) |
| Thermal Stability | Lower; can decompose explosively above 50-70°C.[1][2][10] | Higher; more robust and safer for reactions requiring gentle heating.[3][4][5][11][12][13] |
| Handling | Fuming liquid, reacts violently with moisture.[4] | Fuming liquid, reacts violently with moisture, but generally considered safer.[4][11] |
| Byproducts | Generates volatile and corrosive byproducts. | Byproducts are often less volatile and easier to handle during workup. |
| Common Use Cases | Widely used for a vast range of fluorinations, but often limited to smaller scale due to safety concerns.[10] | Preferred for larger-scale reactions and for substrates requiring higher reaction temperatures.[3][5] |
Q2: My starting material is precious. How can I ensure my reagents and solvents are pure enough?
A: Purity is paramount. Contaminants, especially water, are a primary cause of reaction failure.
-
Reagents : Use a fresh bottle of DAST or Deoxo-Fluor from a reputable supplier. Older bottles may have discolored (often turning orange or brown), indicating decomposition.[4] Redistillation is possible but hazardous and should only be performed by experienced chemists with appropriate equipment.[4][9]
-
Solvents : Use anhydrous solvents, typically packaged under an inert atmosphere. Aprotic, non-polar solvents like dichloromethane (DCM) are standard.[6][13] Avoid solvents that can react with the fluorinating agent, such as DMF, DMSO, or pyridine.[14][15]
-
Starting Material : Ensure your substrate is rigorously dried, typically by azeotropic distillation with toluene or by drying under high vacuum.
Q3: What are the most common byproducts and how can I minimize them?
A: The most frequent side reactions are elimination (forming alkenes) and rearrangement.
-
Elimination : This is especially problematic for secondary and tertiary alcohols, which can form stable carbocations. To minimize this, run the reaction at the lowest possible temperature (e.g., starting at -78°C) and use a non-coordinating solvent.[16]
-
Rearrangement : Wagner-Meerwein or pinacol-type rearrangements can occur if carbocation intermediates are formed.[6][17] Like elimination, this is suppressed by using low temperatures and less polar solvents.
-
Inversion vs. Retention of Stereochemistry : The reaction can proceed via an SN1 or SN2 pathway.[6][18] While SN2, leading to inversion of stereochemistry, is often expected, SN1 pathways (leading to racemization) or even double-inversion mechanisms (leading to retention) have been observed.[19] The outcome is highly substrate-dependent.
Q4: My reaction is sluggish or isn't going to completion. What should I check first?
A: A stalled reaction can usually be traced to one of a few key factors.
-
Reagent Activity : The most likely culprit is degraded DAST/Deoxo-Fluor.[14]
-
Temperature : While low temperatures are used to control side reactions, some substrates require thermal energy to react. If the reaction is clean but incomplete, try slowly warming it from -78°C to 0°C or room temperature.[14]
-
Stoichiometry : For sterically hindered or less reactive substrates, an excess of the fluorinating reagent (e.g., 1.5 to 3 equivalents) may be necessary.[5][14]
Q5: How do I properly quench the reaction and work up the product?
A: A careful quench is critical for safety and for isolating your product.
-
Cool the Reaction : Ensure the reaction mixture is cooled in an ice bath (0°C).
-
Slow Addition : Slowly and carefully add the reaction mixture to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8] Caution : This must be done slowly in a fume hood, as vigorous gas evolution (CO₂) will occur as the bicarbonate neutralizes acidic byproducts like HF.
-
Extraction : Once the quenching is complete and gas evolution has ceased, separate the organic layer. Extract the aqueous layer with your reaction solvent (e.g., DCM).
-
Wash and Dry : Combine the organic layers, wash with brine, and dry over an anhydrous drying agent like Na₂SO₄ or MgSO₄.
-
Purification : After filtration, the solvent can be removed under reduced pressure, and the crude product can be purified, typically by column chromatography.[20]
In-Depth Troubleshooting Guides
Problem 1: Low or No Product Yield
Low conversion is the most common issue. This workflow helps diagnose the root cause.
Caption: Troubleshooting workflow for low or no product yield.
-
Cause A: Reagent Decomposition
-
Explanation : DAST and Deoxo-Fluor are moisture-sensitive and can degrade over time, even when stored correctly.[8][14] Hydrolysis renders the reagent inactive.
-
Solution : Always use a reagent from a newly opened or properly stored bottle. If you suspect degradation, obtaining a fresh supply is the most reliable solution.
-
-
Cause B: Insufficient Thermal Energy
-
Explanation : While reactions are initiated at -78°C to control selectivity, many substrates require warming to proceed at a reasonable rate.[13][14]
-
Solution : After adding the reagent at -78°C, allow the reaction to warm slowly to 0°C or room temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that balances reactivity with byproduct formation.
-
-
Cause C: Substrate Hindrance or Poor Reactivity
-
Explanation : Sterically hindered alcohols or electron-deficient carbonyls can be sluggish to react.[5]
-
Solution : Increase the equivalents of DAST/Deoxo-Fluor from the typical 1.1 eq. to 2-3 eq.[5] This increases the concentration of the active fluorinating species, driving the reaction forward. In some cases, gentle heating (e.g., to 40°C, with Deoxo-Fluor only) may be required, but proceed with extreme caution.[14]
-
Problem 2: Significant Elimination or Rearrangement Byproducts
The formation of alkenes or rearranged products points to the formation of carbocation intermediates via an SN1- or E1-type mechanism.
Caption: Mechanistic pathways leading to desired vs. undesired products.
-
Cause A: Reaction Temperature is Too High
-
Explanation : Higher temperatures provide the activation energy needed to form carbocations, which are prone to elimination and rearrangement.[6]
-
Solution : Maintain the reaction at the lowest possible temperature that still allows for conversion of the starting material. A temperature screen from -78°C to -40°C to -20°C is often informative.
-
-
Cause B: Solvent Choice
-
Explanation : Polar or coordinating solvents can stabilize carbocation intermediates, favoring the SN1/E1 pathway.
-
Solution : Use non-polar, non-coordinating solvents. Dichloromethane is the most common choice.[6] Toluene or hexanes can also be used to further disfavor carbocation formation.
-
-
Cause C: Substrate Structure
-
Explanation : Secondary, tertiary, benzylic, and allylic alcohols are particularly susceptible to carbocation formation.[21]
-
Solution : For these challenging substrates, meticulous control of temperature is critical. If elimination persists, alternative, milder fluorinating reagents like PyFluor, which often show greater selectivity and minimize elimination, may be a better choice.[18][22]
-
Experimental Protocols
Protocol 1: General Procedure for Fluorination of a Primary Alcohol with DAST
This is a representative procedure and must be adapted based on the specific substrate and scale.
-
Preparation : Under an inert atmosphere (N₂ or Ar), add the primary alcohol (1.0 mmol, 1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolution : Dissolve the alcohol in anhydrous dichloromethane (0.1–0.2 M concentration).
-
Cooling : Cool the solution to -78°C using a dry ice/acetone bath.
-
Reagent Addition : Slowly add DAST (1.1 mmol, 1.1 eq.) dropwise to the stirred solution.
-
Reaction : Stir the reaction at -78°C for 30 minutes, then allow it to warm slowly to room temperature and stir for 1-4 hours. Monitor progress by TLC.
-
Quenching : Cool the reaction to 0°C in an ice bath. In a separate flask, prepare a stirred, ice-cold saturated solution of NaHCO₃. Slowly transfer the reaction mixture via cannula or dropping funnel into the NaHCO₃ solution.
-
Workup : Separate the layers in a separatory funnel. Extract the aqueous layer twice with dichloromethane.[20]
-
Purification : Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[20]
Protocol 2: Safe Quenching Workflow
Sources
- 1. scispace.com [scispace.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Simpler fluorine chemistry [soci.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 7. cheshireorganics.com [cheshireorganics.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 11. Deoxofluor - Enamine [enamine.net]
- 12. DAST and Deoxo-Fluor | www.wenxuecity.com [wenxuecity.com]
- 13. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. DAST - Enamine [enamine.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Chiral Resolution and Serendipitous Fluorination Reaction for the Selective Dopamine D3 Receptor Antagonist BAK2-66 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 21. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
Technical Support Center: Scale-Up of 2,3-Difluoro-4-methoxybenzaldehyde Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the scale-up of 2,3-Difluoro-4-methoxybenzaldehyde synthesis. It addresses common challenges and offers practical solutions based on established chemical principles and industry best practices.
I. Synthetic Route Selection and Rationale
The production of this compound on a larger scale necessitates a careful evaluation of synthetic strategies. While several methods exist for the formylation of aromatic rings, two primary routes are typically considered for this specific molecule: Directed Ortho-Lithiation (DoM) and the Vilsmeier-Haack reaction .
A. Recommended Route: Directed Ortho-Lithiation (DoM)
For the synthesis of this compound, the Directed Ortho-Lithiation (DoM) of 1,2-difluoro-3-methoxybenzene is the preferred method due to its high regioselectivity and generally good yields. The methoxy group acts as a powerful directing group, facilitating deprotonation at the adjacent ortho position.
B. Alternative Route: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic compounds.[1] However, for substrates like 1,2-difluoro-3-methoxybenzene, the directing effects of the fluorine and methoxy groups can lead to a mixture of isomers, complicating purification and reducing the overall yield of the desired product.
II. Troubleshooting Guide for Directed Ortho-Lithiation (DoM)
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the likely causes?
A1: Low yields in ortho-lithiation reactions can often be attributed to several factors:
-
Incomplete Lithiation: This can be due to insufficient organolithium reagent, poor quality of the reagent, or the presence of moisture.
-
Side Reactions: Competing reactions, such as benzylic lithiation if alkyl groups are present, can reduce the yield of the desired product.[2]
-
Inefficient Quenching: The choice of formylating agent and the conditions of the quench are critical for maximizing yield.
Q2: I am observing the formation of multiple products. How can I improve the regioselectivity?
A2: While the methoxy group is a strong directing group, other factors can influence regioselectivity:
-
Reaction Temperature: Maintaining a low temperature (typically -78 °C) is crucial to prevent side reactions and ensure kinetic control of the lithiation.
-
Solvent Choice: The choice of solvent can influence the aggregation state of the organolithium reagent and, consequently, its reactivity and selectivity. Tetrahydrofuran (THF) is a common choice.
-
Steric Hindrance: Bulky substituents on the aromatic ring can influence the site of lithiation.[3]
Q3: The reaction is difficult to control on a larger scale, with significant exotherms observed. How can I manage the reaction thermals?
A3: Scaling up organolithium reactions requires careful consideration of heat management.[4][5]
-
Slow Addition of Reagents: The organolithium reagent should be added slowly and controllably to the reaction mixture, allowing for efficient heat dissipation.
-
Adequate Cooling: A robust cooling system is essential to maintain the desired reaction temperature.
-
Reaction Calorimetry: For larger-scale production, reaction calorimetry studies are recommended to understand the thermal profile of the reaction and identify potential hazards.[6]
Step-by-Step Troubleshooting Protocol
| Problem | Potential Cause | Troubleshooting & Optimization |
| Low Conversion of Starting Material | 1. Inactive organolithium reagent. 2. Presence of moisture in reagents or glassware. 3. Insufficient equivalents of organolithium reagent. | 1. Titrate the organolithium reagent before use to determine its exact concentration. 2. Ensure all glassware is rigorously dried, and solvents are anhydrous.[7] 3. Use a slight excess (1.1-1.2 equivalents) of the organolithium reagent. |
| Formation of Impurities | 1. Reaction temperature too high. 2. Inefficient quenching. 3. Isomer formation due to competing directing group effects. | 1. Maintain a strict reaction temperature of -78 °C during lithiation and quenching. 2. Use a highly reactive formylating agent like N,N-dimethylformamide (DMF).[8] 3. While less likely with the strong methoxy directing group, consider the potential for minor isomer formation. |
| Difficult Work-up and Purification | 1. Formation of emulsions during aqueous work-up. 2. Co-elution of impurities during chromatography. | 1. Use brine washes to break emulsions. 2. Optimize the chromatographic conditions (e.g., solvent system, stationary phase) to achieve better separation. Recrystallization may also be an effective purification method.[8] |
Experimental Workflow: Directed Ortho-Lithiation
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. ias.ac.in [ias.ac.in]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jk-sci.com [jk-sci.com]
- 8. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Monitoring Reactions with 2,3-Difluoro-4-methoxybenzaldehyde by TLC
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of chemical reactions involving 2,3-Difluoro-4-methoxybenzaldehyde. This resource is designed to move beyond simple procedural steps, offering insights into the causality behind experimental choices and providing robust troubleshooting strategies to ensure reliable and reproducible results.
Foundational Principles: Why TLC for this compound?
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and highly sensitive technique for monitoring the progress of organic reactions.[1][2] It allows for the qualitative analysis of a reaction mixture, providing a visual representation of the consumption of starting materials and the formation of products.[3][4]
For reactions involving this compound, TLC is particularly well-suited. The polarity of this molecule is primarily influenced by the aldehyde group, with contributions from the methoxy group and the fluorine atoms. As a reaction proceeds, the functional groups will change, leading to a change in the overall polarity of the molecule. This difference in polarity is the fundamental principle that allows for the separation of the starting material, intermediates, and products on a TLC plate.[5][6] For instance, the reduction of the aldehyde to an alcohol will result in a more polar compound that will have a lower Retention Factor (Rf) on a standard silica gel plate. Conversely, a reaction that replaces the aldehyde with a less polar group will result in a product with a higher Rf value.[7]
Step-by-Step Experimental Protocol for Reaction Monitoring
This protocol outlines the standard procedure for monitoring a reaction involving this compound using TLC.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber (e.g., a beaker with a watch glass)
-
Capillary tubes for spotting
-
Pencil
-
Ruler
-
Eluent (solvent system)
-
UV lamp (254 nm)
-
Staining solution (e.g., p-anisaldehyde or potassium permanganate)
-
Heat gun or hot plate
Procedure:
-
Plate Preparation:
-
Chamber Preparation:
-
Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm, ensuring the solvent level is below the baseline on the TLC plate.[11]
-
Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors, which ensures a uniform solvent front.[6] Cover the chamber and allow it to equilibrate for a few minutes.[9]
-
-
Spotting the Plate:
-
Dissolve a small amount of the this compound starting material in a volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Using a capillary tube, apply a small spot of the starting material solution to the "SM" lane on the baseline. The spot should be as small as possible (1-2 mm in diameter) to achieve good separation.[1][7]
-
On the "Co" lane, spot the starting material.
-
Withdraw a small aliquot of the reaction mixture and spot it on the "RM" lane. Also, spot the reaction mixture directly on top of the starting material spot in the "Co" lane.[10] The co-spot is crucial for distinguishing the starting material from the product, especially if their Rf values are similar.[12]
-
Allow the spots to dry completely before developing the plate.[12][13] If the sample is dilute, you can spot it multiple times in the same location, allowing the solvent to evaporate between applications.[14][15]
-
-
Developing the Plate:
-
Carefully place the TLC plate in the equilibrated chamber, ensuring the spots are above the solvent level.[11]
-
Allow the solvent to travel up the plate by capillary action.[13]
-
Remove the plate when the solvent front is about 1 cm from the top.[16] Immediately mark the solvent front with a pencil.[17]
-
-
Visualization and Analysis:
-
Allow the solvent to evaporate from the plate in a fume hood.
-
Visualize the spots under a UV lamp (254 nm). Aromatic compounds like this compound will typically appear as dark spots on a fluorescent background.[18][19] Circle the spots with a pencil.
-
If spots are not visible under UV light or for a more definitive visualization, use a chemical stain.[14]
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [20][21]
-
Monitor the reaction by observing the disappearance of the starting material spot and the appearance of the product spot(s) over time.[4][12]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for monitoring reactions with this compound?
A good starting point for a compound of moderate polarity like this compound is a mixture of a non-polar solvent and a moderately polar solvent. A common and effective combination is ethyl acetate (EtOAc) and hexane.[3][5] A 10-30% ethyl acetate in hexane mixture is a reasonable starting point. You can then adjust the ratio to achieve an optimal Rf value for the starting material, ideally between 0.2 and 0.4.[10][22]
Q2: How do I choose the right visualization technique?
Due to its aromatic nature, this compound and many of its derivatives should be visible under a UV lamp at 254 nm.[18] This is a non-destructive method and should always be the first choice.[19] For compounds that are not UV-active or to enhance visualization, chemical stains are used. A p-anisaldehyde stain is excellent for visualizing aldehydes, ketones, and alcohols, often producing distinct colors.[14][23] A potassium permanganate (KMnO4) stain is also a good general-purpose stain for most organic compounds, especially those with oxidizable functional groups.[14]
Q3: What is the purpose of the co-spot?
The co-spot, where the reaction mixture is spotted on top of the starting material, is a critical control.[10] It helps to definitively identify the starting material spot in the reaction mixture lane, even if the Rf values of the starting material and product are very close.[12] If the starting material and product spots are not well-resolved, the co-spot will appear elongated, confirming the presence of both.[12]
Q4: How often should I take a sample from my reaction to run a TLC?
The frequency of sampling depends on the expected reaction rate. For a reaction expected to take several hours, sampling every 30-60 minutes is usually sufficient. For faster reactions, you may need to sample every 5-10 minutes.[12] The goal is to get a clear picture of the reaction progress over time.[4]
Troubleshooting Guide
This section addresses common problems encountered when monitoring reactions with this compound by TLC.
Problem 1: My spots are streaking.
-
Cause: The most common cause of streaking is overloading the TLC plate with too much sample.[14][24][25] Highly polar or acidic/basic compounds can also interact strongly with the silica gel, leading to streaking.[24] Aldehydes can sometimes oxidize on the plate to the corresponding carboxylic acid, which is more polar and can cause streaking.[12]
-
Solution:
-
If streaking persists, try adding a small amount of acetic acid or formic acid (0.1-1%) to the eluent. This can help to suppress the ionization of any carboxylic acid impurity and improve the spot shape.[14][26]
-
Ensure the spotting solvent is volatile and allowed to fully evaporate before development.[12]
Problem 2: The Rf values are too high (spots are near the solvent front) or too low (spots are near the baseline).
-
Cause: The polarity of the eluent is not optimized for your compound(s). An eluent that is too polar will cause all compounds to move up the plate quickly, resulting in high Rf values and poor separation.[17][22] A non-polar eluent will not move the compounds sufficiently, leading to low Rf values.[17][22]
-
Solution:
Problem 3: I don't see any spots on my TLC plate.
-
Cause: There are several possibilities:
-
The compound is not UV-active, and you have only used a UV lamp for visualization.[14]
-
The compound may have evaporated from the plate if it is volatile.[14][28]
-
The solvent level in the developing chamber was above the baseline, causing your sample to dissolve in the solvent pool instead of eluting up the plate.[15]
-
Solution:
-
Try concentrating your sample or spotting it multiple times in the same location, allowing the solvent to dry between each application.[14][15]
-
Use a chemical stain for visualization, such as p-anisaldehyde or potassium permanganate.[14]
-
If volatility is suspected, minimize the time the plate is exposed to air and heat before visualization.
-
Always ensure the solvent level in the chamber is below the baseline.[8]
-
Problem 4: The solvent front is running unevenly.
-
Cause: An uneven solvent front can be caused by the TLC plate touching the side of the chamber or the filter paper, an uneven silica gel coating, or the chamber being disturbed during development.[15][28]
-
Solution:
-
Ensure the plate is placed vertically in the center of the chamber and does not touch the sides or the filter paper.
-
Handle the developing chamber carefully and avoid moving it during development.
-
If the problem persists, try a new batch of TLC plates.
-
Data Presentation: Reference Tables
Table 1: Recommended Solvent Systems for this compound and Related Compounds
| Polarity of Compound | Recommended Solvent System (v/v) | Typical Rf Range | Notes |
| Non-polar | 5-10% Ethyl Acetate in Hexane | 0.6 - 0.9 | Suitable for non-polar products. |
| Intermediate | 20-40% Ethyl Acetate in Hexane | 0.3 - 0.6 | A good starting point for this compound. |
| Polar | 50-70% Ethyl Acetate in Hexane | 0.1 - 0.3 | For more polar products like the corresponding alcohol. |
| Very Polar | 5-10% Methanol in Dichloromethane | 0.1 - 0.4 | Useful for highly polar products such as diols or carboxylic acids.[26][29] |
Table 2: Common Visualization Reagents for Aldehydes and Derivatives
| Reagent | Preparation | Use and Observations | Reference |
| UV Light (254 nm) | N/A | Non-destructive. Aromatic compounds appear as dark spots. | [18] |
| p-Anisaldehyde Stain | 135 mL ethanol, 5 mL conc. H2SO4, 1.5 mL glacial acetic acid, 3.7 mL p-anisaldehyde. | General stain, excellent for aldehydes, ketones, and alcohols. Spots appear in various colors upon heating. | [14][23] |
| Potassium Permanganate (KMnO4) Stain | 1.5 g KMnO4, 10 g K2CO3, 0.125 mL 10% NaOH, 200 mL water. | For oxidizable functional groups. Spots appear as yellow-brown spots on a purple background. | [14] |
| 2,4-Dinitrophenylhydrazine (DNP) Stain | 12 g 2,4-dinitrophenylhydrazine in 60 mL conc. H2SO4 and 80 mL water, diluted with 200 mL 95% ethanol. | Specific for aldehydes and ketones. Forms yellow to orange spots. | [19][23] |
Visual Workflow and Troubleshooting Diagrams
Caption: Workflow for optimizing a TLC solvent system.
Caption: Troubleshooting common TLC problems.
References
- University of Toronto Scarborough.
- University of California, Los Angeles.
- Khan Academy.
- ChemBAM. TLC troubleshooting. [Link]
- Chemistry LibreTexts. (2020, April 17). 6.
- Proprep.
- Bitesize Bio. (2022, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [https://bitesizebio.
- Practical Solutions. (2023, November 13).
- University of Rochester. Chromatography: Solvent Systems for TLC. [Link]
- Chemistry LibreTexts. (2022, April 7). 2.
- Chemistry LibreTexts. (2022, August 23).
- Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
- Alwsci. (2023, September 2).
- J&K Scientific LLC. (2023, November 20).
- Wikipedia.
- University of York. Determining a solvent system. [Link]
- University of Rochester. How To: Monitor by TLC. [Link]
- Coconote. (2023, October 14). TLC Monitoring of Reaction Progress. [Link]
- Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. [Link]
- Washington State University. Monitoring Reactions by TLC. [Link]
- Reddit. TLC Issues : r/OrganicChemistry. [Link]
- Scribd.
- University of Colorado Boulder.
- University of Wisconsin-Madison.
- Chemistry LibreTexts. (2022, August 21). 5.3: TLC Uses. [Link]
- Mr Murray-Green Chemistry Tutorials. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. [Link]
Sources
- 1. file.chemscene.com [file.chemscene.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. jk-sci.com [jk-sci.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. coconote.app [coconote.app]
- 9. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 10. How To [chem.rochester.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 14. silicycle.com [silicycle.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. scribd.com [scribd.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. silicycle.com [silicycle.com]
- 20. Khan Academy [khanacademy.org]
- 21. proprep.com [proprep.com]
- 22. Home Page [chem.ualberta.ca]
- 23. faculty.fiu.edu [faculty.fiu.edu]
- 24. chembam.com [chembam.com]
- 25. microbiozindia.com [microbiozindia.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 28. silicycle.com [silicycle.com]
- 29. Chromatography [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,3-Difluoro-4-methoxybenzaldehyde and 2,4-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, fluorinated benzaldehydes are indispensable building blocks. Their unique electronic properties allow for the fine-tuning of molecular interactions and metabolic stability in target compounds. This guide provides an in-depth, objective comparison of the chemical reactivity of two common fluorinated synthons: 2,3-Difluoro-4-methoxybenzaldehyde and 2,4-difluorobenzaldehyde . Understanding their distinct reactivity profiles is paramount for efficient reaction design, optimization, and the strategic synthesis of complex molecules.
Theoretical Framework: The Decisive Role of Electronic Effects
The reactivity of an aromatic aldehyde in nucleophilic addition reactions—the cornerstone of its synthetic utility—is fundamentally governed by the electrophilicity of its carbonyl carbon.[1][2][3] This electrophilicity is modulated by the electronic effects (inductive and resonance) of the substituents on the aromatic ring.
2,4-Difluorobenzaldehyde: An Electron-Deficient System
In 2,4-difluorobenzaldehyde, the two fluorine atoms exert a powerful, cumulative electron-withdrawing effect on the benzene ring.[4]
-
Inductive Effect (-I): As the most electronegative element, fluorine strongly pulls electron density away from the ring through the sigma bonds. With fluorine atoms at both the ortho (C2) and para (C4) positions relative to the aldehyde, this effect is pronounced.
-
Resonance Effect (+M): While fluorine possesses lone pairs that can be donated to the ring via resonance, this effect is weak for halogens and is significantly outweighed by the dominant inductive effect.
The net result is a substantial decrease in electron density across the aromatic system. This withdrawal of electrons makes the carbonyl carbon significantly more electron-poor (more electrophilic), priming it for rapid attack by nucleophiles.[5][6][7]
This compound: A Story of Competing Influences
The electronic landscape of this compound is more nuanced due to the presence of the methoxy (-OCH₃) group at the C4 position (para to the aldehyde).
-
Inductive Effects (-I): The two fluorine atoms at C2 and C3 still exert a strong electron-withdrawing inductive pull. The oxygen of the methoxy group also has a modest -I effect.
-
Resonance Effect (+M): The methoxy group is a powerful electron-donating group through resonance.[4] The lone pairs on the oxygen atom delocalize into the aromatic ring, pushing electron density towards the ortho and para positions. Since the aldehyde is at the para position relative to the methoxy group, this +M effect directly counteracts the electron-withdrawing effects.
This strong electron donation via resonance significantly replenishes the electron density at the carbonyl carbon, reducing its electrophilicity compared to 2,4-difluorobenzaldehyde. Therefore, a clear reactivity hypothesis emerges:
Hypothesis: 2,4-Difluorobenzaldehyde is significantly more reactive towards nucleophiles than this compound due to its higher net electron deficiency at the carbonyl carbon.
Caption: Electronic effects governing aldehyde reactivity.
Comparative Reactivity: Representative Experimental Data
While a head-to-head kinetic study of these two specific molecules is not readily found in peer-reviewed literature, their reactivity trends can be reliably illustrated through expected outcomes in common synthetic transformations. The following data is representative of typical results based on established chemical principles.[4]
| Reaction Type | Nucleophile/Reagent | Aldehyde | Expected Reaction Time | Expected Yield |
| Wittig Reaction | Benzyltriphenylphosphonium chloride | 2,4-Difluorobenzaldehyde | ~ 3-4 hours | > 90% |
| This compound | ~ 10-12 hours | ~ 70% | ||
| Reductive Amination | Morpholine, NaBH(OAc)₃ | 2,4-Difluorobenzaldehyde | ~ 2 hours | > 95% |
| This compound | ~ 6-8 hours | ~ 80% |
These representative values clearly indicate that reactions with 2,4-difluorobenzaldehyde proceed faster and with higher yields, a direct consequence of its greater electrophilicity.
Experimental Validation: Protocols and Workflow
To provide a self-validating and reproducible framework, we describe detailed protocols for two key transformations widely used in medicinal chemistry.
Protocol 1: Wittig Reaction
The Wittig reaction is a robust method for synthesizing alkenes from aldehydes.[8][9][10][11] A comparative experiment would involve running two reactions in parallel under identical conditions.
Caption: Parallel workflow for comparing aldehyde reactivity.
Detailed Steps:
-
Ylide Preparation: In two separate, dry, nitrogen-purged flasks, suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF. Cool the suspensions to 0°C.
-
Add n-butyllithium (1.05 equivalents) dropwise to each flask. Stir for 1 hour at 0°C. The formation of the orange-red ylide indicates a successful reaction.
-
Aldehyde Addition: To flask A, add a solution of 2,4-difluorobenzaldehyde (1.0 equivalent) in THF. To flask B, add a solution of this compound (1.0 equivalent) in THF.
-
Reaction Monitoring: Allow both reactions to warm to room temperature. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) every hour.
-
Workup and Analysis: Once a reaction is complete (as judged by TLC), quench it by adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Comparison: Purify the crude products by column chromatography. Calculate the isolated yield for each reaction and confirm the product structures via NMR spectroscopy. The higher yield and shorter reaction time for flask A will validate the reactivity hypothesis.
Protocol 2: Reductive Amination
Reductive amination is a cornerstone reaction for the synthesis of amines, a prevalent functional group in pharmaceuticals.[12][13][14]
Detailed Steps:
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1.0 equivalent; either 2,4-difluorobenzaldehyde or this compound) and morpholine (1.1 equivalents) in 1,2-dichloroethane (DCE).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the stirred solution.[15] Note: This reagent is moisture-sensitive.
-
Reaction Progress: Stir the reaction at room temperature. Monitor the formation of the amine product and disappearance of the aldehyde starting material by LC-MS or TLC.
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir for 30 minutes.
-
Isolation: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification and Analysis: Purify the resulting amine by flash column chromatography to determine the isolated yield.
Summary and Strategic Application Insights
This difference is not merely academic; it has profound implications for synthetic strategy:
-
Choose 2,4-Difluorobenzaldehyde for:
-
High-Yield, Rapid Transformations: When reaction efficiency is paramount.
-
Reactions with Weak Nucleophiles: Its high electrophilicity can drive reactions that would otherwise be sluggish or fail.
-
Sterically Hindered Systems: The enhanced reactivity can help overcome steric barriers imposed by bulky nucleophiles or substrates.
-
-
Choose this compound when:
-
The Methoxy Group is a Required Structural Element: Its inclusion is non-negotiable for the final target molecule's structure-activity relationship (SAR).
-
Greater Selectivity is Needed: In multifunctional molecules, its milder reactivity may allow for selective reaction at the aldehyde in the presence of other, more reactive electrophilic sites.
-
Slower, More Controlled Reaction Rates are Desirable: This can be advantageous in preventing side reactions or managing exotherms in large-scale syntheses.
-
By understanding the fundamental electronic drivers of reactivity, researchers can make informed decisions, saving valuable time and resources while accelerating the pace of discovery.
References
- Vertex AI Search. (n.d.). Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid.
- ResearchGate. (n.d.). Hammett plot for the selective –C=O group reduction of para-substituted...
- Scribd. (n.d.). Reactions of Aldehydes and Ketones: Learning Activity No. 17.
- ResearchGate. (n.d.). Hammett plot for the para -substituted benzaldehydes in the B.–V...
- ResearchGate. (n.d.). Hammett plot for C-3 substituted benzaldehydes.
- Experimental No. (13) Aldehydes and ketones. (2021, July 16).
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 2-(Benzyloxy)-4-fluorobenzaldehyde and 2,4-difluorobenzaldehyde.
- BYJU'S. (2019, October 9). Tests for Aldehydes and Ketones.
- The Catalyzed Nucleophilic Addition of Aldehydes to Electrophilic Double Bonds. (2025, August 6).
- Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.
- Substituent Effects and LFERS. (n.d.).
- Pharmaguideline. (n.d.). Nucleophilic Addition, Electromeric Effect, Aldol Condensation, Crossed Aldol Condensation.
- Wikipedia. (n.d.). Reductive amination.
- Aldehydes and Ketones - Testing for Carbonyl Compounds (A-Level Chemistry). (n.d.).
- Wittig Reaction - Common Conditions. (n.d.).
- Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones.
- Wikipedia. (n.d.). Wittig reaction.
- Lumen Learning. (n.d.). 20.4. The Wittig reaction | Organic Chemistry II.
- University of Calgary. (n.d.). Ch17: Nucleophilic Addition.
- Chemistry LibreTexts. (2023, January 22). Reductive Amination.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- 20.13: 20.5a Nucleophilic Addition Reactions of Aldehydes and Ketones. (2019, June 5).
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
- Alfa Chemistry. (n.d.). Wittig Reaction.
- Reductive Amination - Common Conditions. (n.d.).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Nucleophilic Addition, Electromeric Effect, Aldol Condensation, Crossed Aldol Condensation | Pharmaguideline [pharmaguideline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Reductive Amination - Common Conditions [commonorganicchemistry.com]
A Senior Application Scientist's Guide to the Biological Activity of Fluorobenzaldehyde Isomers
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the substitution pattern of a molecule can dramatically alter its biological profile. This principle is vividly illustrated by the constitutional isomers of fluorobenzaldehyde: ortho- (2-), meta- (3-), and para- (4-). While sharing the same molecular formula, the positional variance of the fluorine atom on the benzene ring imparts distinct electronic and steric properties, leading to significant differences in their biological activities. This guide offers an in-depth, comparative analysis of these isomers, grounded in experimental data, to inform research and drug development endeavors.
The Critical Role of Fluorine Substitution
The introduction of a fluorine atom to a benzaldehyde scaffold has profound implications for its biological activity. Fluorine's high electronegativity and relatively small size can enhance metabolic stability, improve binding affinity to target proteins, and modulate the reactivity of the aldehyde group.[1] The position of the fluorine atom—ortho, meta, or para—determines the interplay of inductive and resonance effects, which in turn dictates the molecule's interaction with biological systems.[2]
Comparative Biological Activities: A Data-Driven Analysis
While comprehensive, direct comparative studies on all three isomers are limited, by collating available data, we can construct a comparative overview of their antimicrobial and cytotoxic properties.
Antimicrobial Activity
Aromatic aldehydes have long been recognized for their antimicrobial properties. The electrophilic aldehyde group can react with nucleophilic residues in microbial proteins and enzymes, disrupting their function. The electronic nature of the substituents on the aromatic ring plays a crucial role in modulating this activity. Studies on substituted aromatic aldehydes have shown that those with nitro-, hydroxy-, and halogen groups are among the most active.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of benzaldehyde derivatives against various cancer cell lines have been a subject of considerable research. The proposed mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
A comparative study on the cytotoxicity of various substituted benzaldehydes provides valuable insights. While this particular study did not include all three fluorobenzaldehyde isomers, it did demonstrate that the nature and position of substituents on the benzaldehyde ring are critical determinants of cytotoxic activity.[3] For instance, dihydroxybenzaldehydes showed significant cytotoxicity against several cancer cell lines.[3] This underscores the importance of the electronic landscape of the aromatic ring in mediating anticancer effects.
Table 1: Physicochemical Properties of Fluorobenzaldehyde Isomers
| Property | 2-Fluorobenzaldehyde | 3-Fluorobenzaldehyde | 4-Fluorobenzaldehyde |
| CAS Number | 446-52-6[4] | 456-48-4[5] | 459-57-4[6] |
| Molecular Weight | 124.11 g/mol [4] | 124.11 g/mol [5] | 124.11 g/mol [6] |
| Boiling Point | 175 °C[2] | 173 °C[2] | 181 °C[2] |
| Density | 1.18 g/cm³[2] | 1.174 g/cm³[2] | 1.175 g/cm³[2] |
Enzyme Inhibition: A Key Mechanism of Action
A significant aspect of the biological activity of fluorobenzaldehyde isomers is their potential to inhibit enzymes. The aldehyde group can act as a substrate mimic or a reactive electrophile that forms covalent adducts with active site residues.
Aldehyde Dehydrogenase (ALDH) Inhibition
Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes responsible for oxidizing aldehydes to carboxylic acids.[7] Certain ALDH isoforms are overexpressed in various cancers and are associated with cancer stem cells and chemoresistance.[8] Therefore, ALDH inhibitors are of significant interest in oncology.
While direct comparative studies on the inhibition of ALDH by the three fluorobenzaldehyde isomers are not extensively documented, the structural requirements for ALDH inhibition suggest that these isomers would exhibit differential inhibitory activity. The binding pocket of ALDH enzymes is sensitive to the electronic and steric properties of the inhibitor. The position of the fluorine atom would influence how each isomer fits into the active site and interacts with key amino acid residues.
Experimental Protocols for Biological Activity Assessment
To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activities of the fluorobenzaldehyde isomers.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Workflow for MIC determination.
Protocol:
-
Preparation of Compounds: Dissolve each fluorobenzaldehyde isomer in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each isomer in a sterile broth medium appropriate for the test microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate under optimal conditions for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Caption: Experimental workflow for the MTT assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of each fluorobenzaldehyde isomer. Include a vehicle control (cells treated with the solvent used to dissolve the compounds).
-
Incubation: Incubate the cells with the compounds for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[3]
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of the fluorobenzaldehyde isomers is a clear demonstration of the principles of structure-activity relationships. The position of the fluorine atom dictates the electronic properties of the molecule, which in turn influences its interactions with biological targets.
-
Ortho-isomer (2-fluorobenzaldehyde): The proximity of the fluorine atom to the aldehyde group can lead to steric hindrance and intramolecular interactions that may modulate its reactivity and binding affinity.
-
Meta-isomer (3-fluorobenzaldehyde): The fluorine atom at the meta position primarily exerts an inductive electron-withdrawing effect, which is expected to influence the reactivity of the aldehyde group.
-
Para-isomer (4-fluorobenzaldehyde): The fluorine atom at the para position exerts both inductive and resonance effects, which can significantly enhance the electrophilicity of the aldehyde carbon, potentially leading to greater biological activity.
Future research should focus on direct, side-by-side comparative studies of these isomers to provide a clearer quantitative understanding of their biological activities. Such studies would be invaluable for guiding the design of novel therapeutic agents based on the fluorobenzaldehyde scaffold.
References
Please note that a comprehensive, clickable list of references would be provided in a final published guide. The citations provided in the text correspond to the search results used to generate this guide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. o-Fluorobenzaldehyde | C7H5FO | CID 67970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Fluorobenzaldehyde | C7H5FO | CID 68009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Fluorobenzaldehyde | C7H5FO | CID 68023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,3-Difluoro-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical and materials science, the precise structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering unparalleled insight into molecular architecture. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 2,3-Difluoro-4-methoxybenzaldehyde, a substituted aromatic aldehyde with potential applications as a building block in the synthesis of bioactive compounds and functional materials.
This document moves beyond a simple presentation of spectral data, offering a comparative analysis with structurally related benzaldehyde derivatives. By examining the influence of substituent effects—specifically the interplay of fluorine and methoxy groups—on chemical shifts and coupling constants, we aim to provide a comprehensive resource for researchers. The causality behind experimental choices in NMR data acquisition and the interpretation of complex splitting patterns will be explored, underscoring our commitment to scientific integrity and practical utility.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A standardized protocol for obtaining high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural analysis. The following methodology is designed to be a self-validating system, ensuring reproducibility and reliability of the spectral data.
Sample Preparation
-
Weighing: Accurately weigh 10-15 mg of this compound for ¹H NMR analysis and 40-50 mg for ¹³C NMR analysis.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. The final solution height should be approximately 4-5 cm to ensure it is within the detection region of the NMR probe.
NMR Spectrometer Setup and Data Acquisition
The choice of spectrometer frequency (e.g., 400 or 500 MHz) will influence spectral dispersion; higher fields yield better resolution of complex multiplets.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically employed. A 30° pulse angle is chosen as a good compromise between signal intensity and allowing for a shorter relaxation delay.
-
Acquisition Time (AQ): An acquisition time of 2-4 seconds allows for the detection of sharp signals.
-
Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient for protons in molecules of this size to fully relax.
-
Number of Scans (NS): 8 to 16 scans are typically adequate to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is standard.
-
Relaxation Delay (D1): A longer relaxation delay of 2-5 seconds is often necessary for quaternary carbons and carbons with no directly attached protons to relax fully.
-
Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope (~1.1%), a significantly larger number of scans (e.g., 1024 or more) is required to obtain a spectrum with a good signal-to-noise ratio.
-
Spectral Analysis of this compound
The ¹H and ¹³C NMR spectra of this compound are characterized by distinct chemical shifts and complex coupling patterns arising from the interplay of the aldehyde, methoxy, and two fluorine substituents on the aromatic ring.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound in CDCl₃ displays three main signals: the aldehydic proton, the aromatic protons, and the methoxy protons.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aldehyde-H | ~10.40 | s | 1H | -CHO |
| Aromatic-H | ~7.37 | q | 1H | H-6 |
| Aromatic-H | ~6.71 | m | 1H | H-5 |
| Methoxy-H | ~3.93 | s | 3H | -OCH₃ |
-
Aldehydic Proton (CHO): The proton of the aldehyde group appears as a sharp singlet at approximately 10.40 ppm.[1] This downfield shift is characteristic of aldehydic protons, which are strongly deshielded by the electronegative oxygen atom and the anisotropic effect of the carbonyl double bond.[2]
-
Aromatic Protons (H-5 and H-6): The two aromatic protons appear as complex multiplets due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The H-6 proton, being ortho to the electron-withdrawing aldehyde group, is expected to be further downfield than the H-5 proton. The observed quartet for H-6 and multiplet for H-5 are consistent with these expectations and the presence of multiple coupling partners.
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group appear as a sharp singlet at around 3.93 ppm. This is a typical chemical shift for methoxy groups attached to an aromatic ring.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show eight distinct signals. The presence of fluorine atoms introduces significant carbon-fluorine (C-F) couplings, which are invaluable for signal assignment.
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Assignment |
| C=O | ~188 | d | Aldehyde |
| C-4 | ~155 | dd | C-OCH₃ |
| C-2 | ~152 | dd | C-F |
| C-3 | ~148 | dd | C-F |
| C-1 | ~125 | dd | C-CHO |
| C-5 | ~118 | d | C-H |
| C-6 | ~110 | d | C-H |
| -OCH₃ | ~56 | s | Methoxy |
-
Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is expected to resonate at a very downfield chemical shift, typically in the range of 185-195 ppm, due to the strong deshielding effect of the double-bonded oxygen.[3] A small through-space coupling to the ortho fluorine (³JCF) might result in a doublet.
-
Fluorine-Bearing Carbons (C-2 and C-3): The carbons directly bonded to fluorine (C-2 and C-3) will exhibit large one-bond C-F coupling constants (¹JCF), typically in the range of 240-250 Hz.[4] They will also show smaller two-bond couplings to the adjacent fluorine, appearing as doublets of doublets. Their chemical shifts are significantly downfield due to the electronegativity of fluorine.
-
Methoxy-Bearing Carbon (C-4): The C-4 carbon, attached to the electron-donating methoxy group, will also be downfield and will be split by both adjacent fluorine atoms (²JCF and ³JCF), likely appearing as a doublet of doublets.
-
Other Aromatic Carbons (C-1, C-5, C-6): These carbons will also exhibit C-F couplings of varying magnitudes depending on the number of bonds separating them from the fluorine atoms. This results in complex splitting patterns that can be used to confirm their assignments.
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear as a singlet in the typical region for such groups, around 55-60 ppm.
Comparative Spectral Analysis
To better understand the spectral features of this compound, it is instructive to compare its NMR data with those of related, simpler benzaldehyde derivatives.
Comparison with 4-Methoxybenzaldehyde
| Compound | Aldehyde-H (δ, ppm) | Aromatic-H (δ, ppm) | Methoxy-H (δ, ppm) |
| This compound | ~10.40 | ~7.37 (q, 1H), ~6.71 (m, 1H) | ~3.93 |
| 4-Methoxybenzaldehyde | ~9.88 | ~7.83 (d, 2H), ~6.98 (d, 2H) | ~3.87 |
The introduction of two fluorine atoms in this compound leads to a significant downfield shift of the aldehydic proton compared to 4-methoxybenzaldehyde. This is due to the strong electron-withdrawing inductive effect of the fluorine atoms, which reduces the electron density around the aldehyde group. The aromatic region is also dramatically different, with the simple doublet pattern of 4-methoxybenzaldehyde being replaced by complex multiplets due to H-F coupling.
Comparison with 3,4-Difluorobenzaldehyde
| Compound | Aldehyde-H (δ, ppm) | Aromatic-H (δ, ppm) |
| This compound | ~10.40 | ~7.37 (q, 1H), ~6.71 (m, 1H) |
| 3,4-Difluorobenzaldehyde | ~9.95 | ~7.75 (m, 1H), ~7.60 (m, 1H), ~7.35 (m, 1H) |
Comparing with 3,4-difluorobenzaldehyde highlights the effect of the methoxy group.[5] The electron-donating methoxy group in this compound causes a slight upfield shift of the aromatic protons compared to the analogous protons in 3,4-difluorobenzaldehyde. The aldehydic proton in the target molecule is more deshielded, likely due to the combined inductive effects of the fluorines being closer to the aldehyde group.
Visualization of Key Concepts
Molecular Structure and Numbering
Caption: Molecular structure of this compound with atom numbering.
NMR Acquisition Workflow
Caption: A streamlined workflow for NMR sample preparation, data acquisition, and processing.
Conclusion
The ¹H and ¹³C NMR spectral analysis of this compound provides a rich dataset for structural confirmation and serves as an excellent case study for understanding substituent effects in polysubstituted aromatic systems. The characteristic downfield shift of the aldehydic proton, coupled with the complex splitting patterns in both the proton and carbon spectra due to H-F and C-F couplings, are key identifiers for this molecule.
By comparing its spectral data with those of simpler analogues like 4-methoxybenzaldehyde and 3,4-difluorobenzaldehyde, the individual and combined electronic effects of the fluoro and methoxy substituents can be rationalized. This guide, with its detailed experimental protocol and in-depth spectral interpretation, is intended to be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, aiding in the accurate and efficient characterization of this and related compounds.
References
- BenchChem. (2025). A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers. Benchchem.com.
- Canadian Science Publishing. (n.d.). NUCLEAR MAGNETIC RESONANCE STUDIES: PART II. SOLVENT EFFECTS IN THE N.M.R. SPECTRA OF AROMATIC ALDEHYDES. Canadian Journal of Chemistry.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029686).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).
- Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility.
- BenchChem. (2025). A Comparative Guide to the ¹H and ¹³C NMR Characterization of 4,4'-Difluorobenzhydrol. Benchchem.com.
- The Royal Society of Chemistry. (2016). Electronic Supplementary Information.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm.
- Modgraph. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones.
- PubMed. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. Magn Reson Chem.
- ResearchGate. (n.d.). N.m.r. data * of substituted benzaldehyde dimethyl acetals.
- ResearchGate. (n.d.). NUCLEAR MAGNETIC RESONANCE STUDIES: PART II. SOLVENT EFFECTS IN THE N.M.R. SPECTRA OF AROMATIC ALDEHYDES.
- PubMed. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. J Chem Inf Model.
- Eugene E. Kwan. (2012). Lecture 3: Coupling Constants.
Sources
A Technical Guide to the Mass Spectrometry of 2,3-Difluoro-4-methoxybenzaldehyde: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous identification of molecular structures is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing vital information on molecular weight and fragmentation patterns that aid in structural elucidation. This guide offers an in-depth technical comparison of the predicted mass spectral behavior of 2,3-Difluoro-4-methoxybenzaldehyde against experimentally determined data for structurally related compounds. As a Senior Application Scientist, my aim is to provide not just data, but a logical framework for interpreting the mass spectra of substituted benzaldehydes.
Introduction to Mass Spectrometry in Small Molecule Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In the context of organic chemistry, it is an indispensable tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern. When a molecule is introduced into the mass spectrometer, it is ionized, most commonly by electron ionization (EI) or electrospray ionization (ESI). The resulting molecular ion and its fragments are then separated based on their m/z ratio, generating a mass spectrum that serves as a molecular fingerprint.
Predicted Electron Ionization (EI) Mass Spectrum of this compound
The structure of this compound contains several key features that will dictate its fragmentation: a benzaldehyde moiety, two fluorine atoms, and a methoxy group on the aromatic ring. The primary fragmentation pathways are expected to be initiated by the loss of an electron from the lone pairs of the oxygen atoms or the aromatic pi system, forming the molecular ion (M+•).
Predicted Key Fragmentations:
-
Molecular Ion (M+•): The molecular ion will appear at an m/z corresponding to the molecular weight of the compound (C8H6F2O2), which is 172.03 g/mol .
-
Loss of a Hydrogen Radical ([M-H]+): A common fragmentation for aldehydes, the loss of the aldehydic hydrogen results in a stable acylium ion at m/z 171.[1][2]
-
Loss of a Methyl Radical ([M-CH3]+): Cleavage of the methyl group from the methoxy substituent is another likely fragmentation, leading to a radical cation at m/z 157.
-
Loss of a Formyl Radical ([M-CHO]+): Cleavage of the entire aldehyde group will produce a difluoro-methoxyphenyl cation at m/z 143.
-
Loss of Carbon Monoxide ([M-H-CO]+): Following the initial loss of a hydrogen radical, the resulting acylium ion can lose carbon monoxide, a neutral molecule, to form a difluoro-methoxyphenyl cation at m/z 143.[1]
Comparative Analysis with Structurally Similar Compounds
To substantiate our predictions for this compound, we will now compare its expected fragmentation with the experimentally determined EI mass spectra of three related compounds: 4-Methoxybenzaldehyde, 2,4-Dimethoxybenzaldehyde, and 2-Hydroxy-4-methoxybenzaldehyde.
4-Methoxybenzaldehyde (p-Anisaldehyde)
This compound shares the core benzaldehyde and 4-methoxy substitution pattern but lacks the fluorine atoms. Its mass spectrum provides a baseline for understanding the fragmentation of the methoxy-substituted benzaldehyde core. The NIST WebBook provides its EI mass spectrum.[3]
| Fragment Ion | m/z | Relative Abundance | Proposed Structure |
| [M]+• | 136 | High | C8H8O2+• |
| [M-H]+ | 135 | High | C8H7O2+ |
| [M-CH3]+ | 121 | Moderate | C7H5O2+ |
| [M-CHO]+ | 107 | Moderate | C7H7O+ |
| [C6H5O]+ | 93 | Low | Phenoxy cation |
| [C6H5]+ | 77 | Moderate | Phenyl cation |
2,4-Dimethoxybenzaldehyde
This analogue introduces a second methoxy group at the 2-position, which can influence the fragmentation pathways. Its EI mass spectrum is available on PubChem.[4]
| Fragment Ion | m/z | Relative Abundance | Proposed Structure |
| [M]+• | 166 | High | C9H10O3+• |
| [M-H]+ | 165 | High | C9H9O3+ |
| [M-CH3]+ | 151 | Moderate | C8H7O3+ |
| [M-CHO]+ | 137 | Low | C8H9O2+ |
| [M-CH3-CO]+ | 123 | Moderate | C7H7O2+ |
2-Hydroxy-4-methoxybenzaldehyde
The presence of a hydroxyl group in place of a fluorine atom at the 2-position introduces the possibility of additional fragmentation pathways, such as the loss of water. Its EI mass spectrum can be found on PubChem.[5]
| Fragment Ion | m/z | Relative Abundance | Proposed Structure |
| [M]+• | 152 | High | C8H8O3+• |
| [M-H]+ | 151 | High | C8H7O3+ |
| [M-CH3]+ | 137 | Low | C7H5O3+ |
| [M-CHO]+ | 123 | Moderate | C7H7O2+ |
| [M-H-CO]+ | 123 | Moderate | C7H7O2+ |
Visualizing Fragmentation Pathways
To further clarify the fragmentation processes, the following diagrams illustrate the predicted pathway for this compound and the experimentally observed pathways for the comparison compounds.
Caption: Predicted EI fragmentation of this compound.
Sources
- 1. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Mass fragmentation in benzaldehyde | Filo [askfilo.com]
- 3. Benzaldehyde, 4-methoxy- [webbook.nist.gov]
- 4. 2,4-Dimethoxybenzaldehyde | C9H10O3 | CID 69175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Hydroxy-4-Methoxybenzaldehyde | C8H8O3 | CID 69600 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Placement of Fluorine: A Comparative Guide to the Structure-Activity Relationship of Fluorinated Benzaldehydes in Drug Discovery
For Immediate Publication
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) of fluorinated benzaldehydes, a class of compounds that serve as versatile building blocks for a wide array of therapeutic agents. We will explore how the number and position of fluorine substituents on the benzaldehyde ring system profoundly influence biological activity, with a focus on enzyme inhibition and antimicrobial effects. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorine to optimize lead compounds.
The Fluorine Factor: More Than Just a Halogen Swap
The introduction of fluorine into a molecule is far from a simple substitution for hydrogen. Its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond impart unique physicochemical properties that can dramatically alter a compound's pharmacokinetic and pharmacodynamic profile.[1] Key effects include:
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug.
-
Binding Affinity: Fluorine's electronegativity can lead to favorable interactions with enzyme active sites, including hydrogen bonding and dipole-dipole interactions, thereby enhancing binding affinity.[2]
-
Lipophilicity and Permeability: Fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes. The effect on lipophilicity is cumulative with increasing fluorination.[3]
-
Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can be critical for target engagement and solubility.[3]
These properties make fluorinated benzaldehydes highly valuable starting materials for the synthesis of novel therapeutics.
Comparative Analysis of Fluorinated Benzaldehydes in Enzyme Inhibition
Fluorinated benzaldehydes are precursors to a variety of enzyme inhibitors. The position and degree of fluorination on the benzaldehyde ring can have a profound impact on inhibitory potency.
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase inhibitors are used in the treatment of Alzheimer's disease and other neurological disorders. While direct data on fluorinated benzaldehydes as AChE inhibitors is limited, studies on their derivatives provide valuable SAR insights.
Aldose Reductase (AR) Inhibition
Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for preventing diabetic complications. The inhibitory activity of compounds derived from fluorinated benzaldehydes against AR demonstrates clear SAR trends.
Comparative Analysis of Fluorinated Benzaldehydes in Antimicrobial Activity
The emergence of antibiotic resistance necessitates the development of novel antimicrobial agents. Fluorinated benzaldehydes and their derivatives have shown promising activity against a range of bacterial and fungal pathogens.
A study on Schiff bases derived from isoniazid and various fluorinated benzaldehydes revealed interesting SAR trends against E. coli, S. aureus, and C. albicans.[4]
Key SAR Observations for Antimicrobial Activity:
-
Impact of Fluorine Position: In trifluoromethyl-containing derivatives, para-substitution on the benzaldehyde ring generally leads to better antimicrobial activity compared to ortho-substitution.[4]
-
Synergistic Effects: The combination of the fluorinated benzaldehyde moiety with other pharmacophores, such as isoniazid, can lead to potent antimicrobial agents.
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of Schiff bases derived from fluorinated benzaldehydes.[4]
| Compound ID | Benzaldehyde Moiety | E. coli MIC (mM) | S. aureus MIC (mM) | C. albicans MIC (mM) |
| L1 | 2-(Trifluoromethyl)benzaldehyde | >1.55 | >1.55 | 0.037 |
| L4 | 4-(Trifluoromethyl)benzaldehyde | 1.55 | >1.55 | 0.048 |
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is a widely used spectrophotometric method for measuring AChE activity.[5]
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound (fluorinated benzaldehyde derivative)
-
96-well microplate
-
Microplate reader
Procedure:
-
To each well of a 96-well plate, add 25 µL of phosphate buffer.
-
Add 25 µL of the test compound solution at various concentrations to the test wells. For the control wells (no inhibition), add 25 µL of buffer.
-
Add 25 µL of the AChE enzyme solution to all wells except the blank.
-
Add 50 µL of the DTNB solution to all wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100
Aldose Reductase Inhibition Assay
This assay measures the decrease in absorbance at 340 nm as NADPH is consumed by aldose reductase.[6]
Materials:
-
Aldose reductase enzyme (e.g., from rat lens)
-
NADPH solution
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (pH 6.2)
-
Test compound
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the test compound at various concentrations in a cuvette.
-
Add the aldose reductase enzyme solution to the cuvette and incubate for a few minutes at 37°C.
-
Initiate the reaction by adding the DL-glyceraldehyde substrate.
-
Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes.
-
The rate of NADPH consumption is proportional to the enzyme activity.
-
Calculate the IC50 value of the test compound from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7][8][9]
Materials:
-
Bacterial or fungal strain
-
Mueller-Hinton broth (for bacteria) or other appropriate growth medium
-
Test compound
-
96-well microplate
-
Incubator
Procedure:
-
Prepare a serial dilution of the test compound in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism (e.g., 5 x 10^5 CFU/mL).
-
Include a positive control (microorganism with no test compound) and a negative control (medium with no microorganism).
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.
Visualizing SAR and Experimental Workflows
Caption: Key properties of fluorine and their impact on drug profiles.
Caption: Workflow for Acetylcholinesterase Inhibition Assay.
Conclusion
The strategic incorporation of fluorine into the benzaldehyde scaffold offers a powerful tool for modulating the biological activity of derivative compounds. The number and position of fluorine atoms can significantly impact enzyme inhibition and antimicrobial potency. A thorough understanding of these structure-activity relationships, supported by robust experimental data, is crucial for the rational design of next-generation therapeutics. This guide provides a framework for researchers to explore the potential of fluorinated benzaldehydes in their drug discovery programs.
References
- Acetylcholinesterase Inhibition Assays for High-Throughput Screening.
- Minimum Inhibitory Concentr
- Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8".
- Minimum inhibitory concentr
- In Vitro Aldose Reductase Inhibition Assay.
- Acetylcholinesterase Inhibition Assay.
- Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes.
- Minimal Inhibitory Concentr
- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
- Minimum Inhibitory Concentr
- Aldose Reductase Activity Assay.
- Acetylcholinesterase Inhibitor Screening Kit (MAK324).
- ab283360 – Aldose Reductase Inhibitor Screening Kit (Colorimetric).
- Acetylcholinesterase Inhibition Assay (Tick or Eel).
- A Comparative Guide to the Structure-Activity Relationship of Fluorin
- Evaluation of In-Vitro Aldose Reductase and Anti-Diabetic Activities of Murraya koenigii Seeds.
- Effect of aldehyde and methoxy substituents on nucleophilic arom
- A New Approach to Control the Enigm
- Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride (2007).
- INVESTIGATION OF ANTIMICROBIAL ACTIVITIES OF SOME FLUORINATED BENZALDEHYDE DERIV
- Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages.
- An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents.
- Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics.
- Fluorinated benzimidazole deriv
- IC50 values of the enzyme inhibition results.
- Fluorine substituent effects (on bioactivity).
- MIC values for antibacterial activity.
- Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Consider
- Quantitative structure-activity rel
- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
- The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids.
- Molecular structures of substituted benzaldehydes 51-60 (prediction set).
- The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis.
- Design, synthesis and SAR study of Fluorine-containing 3rd-gener
- Quantitative Structure-Activity Relationship (QSAR) study of a series of 2-thioarylalkyl benzimidazole derivatives by The Density Functional Theory (DFT).
- Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine.
- Table of Functional Group Priorities for Nomencl
- Design, synthesis, testing, and quantitative structure-activity relationship analysis of substituted salicylaldehyde Schiff bases of 1-amino-3-hydroxyguanidine tosylate as new antiviral agents against coronavirus.
- CHEMISTRY Subject Code: 043 Classes XI-XII (2025-26)
Sources
- 1. nbinno.com [nbinno.com]
- 2. rroij.com [rroij.com]
- 3. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Minimum Inhibitory Concentration (MIC) Test - Microbe [microbe.creativebiomart.net]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. microbe-investigations.com [microbe-investigations.com]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzaldehyde Derivatives: A Guide for Researchers
In the landscape of organic synthesis and drug development, the benzaldehyde scaffold is a cornerstone. Its derivatives are pivotal intermediates for a vast array of pharmaceuticals, agrochemicals, and materials. The strategic introduction of fluorine into this scaffold dramatically alters its chemical personality, offering a powerful tool for fine-tuning molecular properties. This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated benzaldehyde derivatives, offering field-proven insights and experimental data to inform your research and development endeavors.
The Decisive Influence of Fluorine: Electronic Effects
The unique properties of fluorine, namely its high electronegativity and small size, are the primary drivers of the observed differences between fluorinated and non-fluorinated benzaldehydes. The fluorine atom exerts a powerful electron-withdrawing inductive effect (-I effect) on the aromatic ring. This effect significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1][2]
Conversely, the lone pairs on the fluorine atom can participate in resonance, donating electron density to the ring (+M or +R effect). However, due to the poor overlap between the 2p orbital of carbon and the 2p orbital of the highly electronegative fluorine, this resonance effect is weaker than its inductive effect. The net result is that fluorine acts as an electron-withdrawing group, activating the benzaldehyde moiety towards nucleophilic addition.
Caption: Electronic effects of fluorine on the benzaldehyde ring.
Comparative Physicochemical Properties
The introduction of fluorine significantly modifies the physicochemical properties of benzaldehyde. These changes can have profound implications for reaction kinetics, solubility, and biological activity.
| Property | Benzaldehyde | 4-Fluorobenzaldehyde | Rationale for Difference |
| Molecular Weight | 106.12 g/mol | 124.11 g/mol [3] | Addition of a fluorine atom. |
| Boiling Point | 178.1 °C | 181 °C[3] | Increased molecular weight and polarity lead to stronger intermolecular forces. |
| Melting Point | -26 °C | -10 °C[4] | Changes in crystal lattice energy due to the fluorine substituent. |
| Density | 1.044 g/mL | 1.157 g/mL at 25 °C[4] | Higher mass of fluorine relative to hydrogen. |
| Flash Point | 63 °C | 56 °C[3] | The influence of the fluorine atom on the molecule's volatility and combustion properties. |
| Lipophilicity (logP) | ~1.5 | ~1.6 | Fluorine can increase lipophilicity, which can enhance membrane permeability.[5][6] |
Enhanced Chemical Reactivity: A Double-Edged Sword
The primary consequence of fluorine's electron-withdrawing nature is the enhanced reactivity of the aldehyde group in fluorinated derivatives toward nucleophiles.[7] This heightened reactivity is a significant advantage in many synthetic transformations.
Nucleophilic Addition Reactions: Fluorinated benzaldehydes generally exhibit faster reaction rates in nucleophilic addition reactions compared to their non-fluorinated counterparts.[8] The increased partial positive charge on the carbonyl carbon makes it a more attractive target for nucleophiles.
Knoevenagel Condensation: This classic carbon-carbon bond-forming reaction often proceeds more efficiently with fluorinated benzaldehydes. The electron-withdrawing fluorine atom facilitates the initial nucleophilic attack by the active methylene compound.[7]
However, this increased reactivity can also lead to undesired side reactions. For instance, in the presence of strong bases, fluorinated benzaldehydes may be more prone to Cannizzaro-type reactions or other decomposition pathways.
Spectroscopic Signatures: The Footprint of Fluorine
The presence of fluorine leaves a distinct signature in various spectroscopic analyses.
| Spectrum | Feature | Benzaldehyde | Fluorobenzaldehyde (ortho/meta/para) |
| ¹H NMR | Aldehyde Proton (CHO) | ~10.0 ppm | ~10.3 ppm (e.g., for 2-fluorobenzaldehyde)[9] |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~192 ppm | ~188-191 ppm |
| IR | Carbonyl Stretch (C=O) | ~1703 cm⁻¹ | ~1705-1710 cm⁻¹ |
| ¹⁹F NMR | Fluorine Signal | N/A | Chemical shift is highly dependent on the position of fluorine on the ring. |
The downfield shift of the aldehyde proton in the ¹H NMR spectrum of fluorobenzaldehydes is a direct consequence of the deshielding effect caused by the electron-withdrawing fluorine atom.
Applications in Drug Discovery and Medicinal Chemistry
The strategic incorporation of fluorine is a well-established strategy in modern drug discovery to enhance the pharmacological profile of lead compounds.[10][11] Fluorinated benzaldehydes serve as crucial building blocks for a wide range of therapeutic agents. The benefits of fluorination in drug candidates include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.[5][6]
-
Increased Binding Affinity: The polar nature of the C-F bond can lead to favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, thereby improving potency.[12]
-
Modulated Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[13][14]
Case Study: Fluorinated Chalcones
Chalcones, synthesized from benzaldehydes and acetophenones, are a class of compounds with diverse biological activities. Studies have shown that fluorinated chalcone derivatives often exhibit enhanced or comparable biological activities, such as 5-lipoxygenase inhibition and antitumor properties, when compared to their non-fluorinated analogs.[15][16] For example, 6-Fluoro-3,4-dihydroxy-2',4'-dimethoxy chalcone has demonstrated significant efficacy in in vitro human cancer cell line panels.[15]
Experimental Protocols: A Comparative Knoevenagel Condensation
To provide a practical illustration of the reactivity difference, the following protocol outlines a comparative Knoevenagel condensation between benzaldehyde and 4-fluorobenzaldehyde with malononitrile.
Objective: To compare the reaction rate and yield of the Knoevenagel condensation for a fluorinated versus a non-fluorinated benzaldehyde.
Materials:
-
Benzaldehyde
-
4-Fluorobenzaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) apparatus
Caption: Workflow for the comparative Knoevenagel condensation.
Procedure:
-
Reaction Setup: Prepare two separate reaction flasks.
-
Flask A (Non-fluorinated): To a 50 mL round-bottom flask, add benzaldehyde (10 mmol), malononitrile (10 mmol), and ethanol (20 mL).
-
Flask B (Fluorinated): To a second 50 mL round-bottom flask, add 4-fluorobenzaldehyde (10 mmol), malononitrile (10 mmol), and ethanol (20 mL).
-
-
Catalyst Addition: To each flask, add piperidine (1 mmol) while stirring.
-
Reaction Monitoring: Stir both reaction mixtures at room temperature. Monitor the progress of the reactions by TLC at regular intervals (e.g., every 15 minutes).
-
Work-up: Once the reactions are complete (as indicated by the disappearance of the starting aldehyde on TLC), pour each reaction mixture into a beaker containing cold water (50 mL) to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and air dry.
-
Analysis: Determine the yield of the product from each reaction and characterize by melting point and spectroscopic methods (¹H NMR, IR).
Expected Outcome: Reaction B, with 4-fluorobenzaldehyde, is expected to proceed at a faster rate and potentially give a higher yield in a shorter time compared to Reaction A. This is due to the enhanced electrophilicity of the carbonyl carbon in 4-fluorobenzaldehyde.[7]
Conclusion
The substitution of hydrogen with fluorine on the benzaldehyde ring is a powerful and strategic modification in chemical synthesis and drug design. Fluorinated benzaldehyde derivatives consistently demonstrate enhanced reactivity towards nucleophiles, a direct result of the potent electron-withdrawing nature of fluorine. This heightened reactivity, coupled with the beneficial effects of fluorine on metabolic stability and binding affinity, solidifies the role of fluorinated benzaldehydes as indispensable building blocks for the development of advanced materials and next-generation therapeutics. Researchers and drug development professionals can leverage these unique properties to optimize synthetic routes and design molecules with improved pharmacological profiles.
References
- Nakamura, T., et al. (2002). Synthesis and Biological Activities of Fluorinated Chalcone Derivatives. Bioorganic & Medicinal Chemistry, 10(11), 3583-3591. [Link]
- Wypijewska, A., et al. (2024).
- Reddy, P. G., et al. (2018). Design, synthesis and antiproliferative activity evaluation of fluorine-containing chalcone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1368-1376. [Link]
- ResearchGate (2002). ChemInform Abstract: Synthesis and Biological Activities of Fluorinated Chalcone Derivatives.
- PubMed (2024).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Blog. [Link]
- Wikipedia (n.d.). Fluorobenzaldehyde. Wikipedia. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 4-Fluorobenzaldehyde: Properties, Applications, and Manufacturing Excellence. NINGBO INNO PHARMCHEM CO.,LTD. Blog. [Link]
- Kelly, C. B., et al. (2016). Nucleophilic Addition of Benzylboronates to Activated Ketones. The Journal of Organic Chemistry, 81(17), 7435–7443. [Link]
- ChemWhat (n.d.). 2-Fluorobenzaldehyde CAS#: 446-52-6.
- Khairullina, A. R., et al. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. Molecules, 27(24), 8820. [Link]
- Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. [Link]
- Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 985-987. [Link]
- Chemistry Stack Exchange (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Chemistry Stack Exchange. [Link]
- Wyzant (2019). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Wyzant Ask An Expert. [Link]
- SpectraBase (n.d.). 2-Fluorobenzaldehyde - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]
- Miller, W. T., & Fried, J. H. (1951). Nucleophilic Reactions of Fluoroölefins. Journal of the American Chemical Society, 73(11), 5198-5201. [Link]
- ResearchGate (n.d.). The Many Roles for Fluorine in Medicinal Chemistry.
- Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies.
- Singh, S., & Rai, S. N. (2001). Overtone spectroscopy of some benzaldehyde derivatives. Journal of Chemical Sciences, 113(4), 333-340. [Link]
- LibreTexts Chemistry (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
- YouTube (2020). Compare the reactivity of benzaldehyde and ethanal towards nucleophilic addition reactions. Doubtnut. [Link]
- van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 403-408. [Link]
- ResearchGate (2017). (PDF) The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.
- Wikipedia (n.d.).
- Müller, K., et al. (2007). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 50(25), 6385-6408. [Link]
- Wang, Y., et al. (2018). Innovative Reactive Distillation Process for the Sustainable Synthesis of Natural Benzaldehyde. Industrial & Engineering Chemistry Research, 57(40), 13472-13482. [Link]
- Chemistry Stack Exchange (2018). Reactivity of Benzaldehyde between aldehydes. Chemistry Stack Exchange. [Link]
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
- Gaber, J., et al. (2022). Renewable Reagent for Nucleophilic Fluorination. The Journal of Organic Chemistry, 87(9), 5865–5875. [Link]
- LibreTexts Chemistry (2022). 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
- Chemistry Stack Exchange (2023). Why is Benzaldehyde more reactive than propanone in nucleophilic addition, even though it has resonance?. Chemistry Stack Exchange. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Flavonoids, Chalcones, and Their Fluorinated Derivatives-Recent Advances in Synthesis and Potential Medical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Fluorobenzaldehyde(446-52-6) IR Spectrum [m.chemicalbook.com]
- 10. pharmacyjournal.org [pharmacyjournal.org]
- 11. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Fluorine Factor: A Strategic Guide to Assessing Positional Impacts on Compound Potency
In the landscape of modern drug discovery, the strategic incorporation of fluorine has become an indispensable tool for optimizing the potency and pharmacokinetic properties of therapeutic candidates.[1][2] Its unique electronic and steric characteristics allow for fine-tuning of molecular interactions, metabolic stability, and bioavailability.[1][3] However, the profound effects of fluorine are highly dependent on its precise positioning within a molecule. A seemingly minor shift in the location of a fluorine atom can lead to dramatic changes in biological activity, sometimes by orders of magnitude.[4] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for systematically assessing the impact of fluorine position on compound potency, supported by experimental data and detailed protocols.
The Underlying Principles: Why Fluorine Position Matters
The influence of fluorine on a molecule's properties stems from a combination of factors that can be strategically manipulated by altering its position. Understanding these principles is crucial for rational drug design.
1. Electronic Effects and pKa Modulation: Fluorine is the most electronegative element, and its strong electron-withdrawing nature can significantly alter the acidity or basicity (pKa) of nearby functional groups.[2] This, in turn, affects the ionization state of the molecule at physiological pH, which is a critical determinant of its ability to cross cell membranes and interact with its target. The position of the fluorine atom dictates the magnitude of this inductive effect.
2. Conformational Control and Binding Affinity: The introduction of a fluorine atom can influence the conformational preferences of a molecule.[1] By favoring a specific three-dimensional arrangement, fluorine can pre-organize a ligand into its bioactive conformation, thereby enhancing its binding affinity for the target protein. This effect is highly sensitive to the fluorine's location and its interactions with neighboring atoms.
3. Metabolic Stability and Blocking Metabolic Hotspots: A common strategy in medicinal chemistry is to introduce fluorine at sites that are susceptible to metabolic oxidation by cytochrome P450 enzymes.[3] The high strength of the carbon-fluorine bond makes it resistant to cleavage, thus blocking metabolic degradation and increasing the compound's half-life.[3] A "fluorine scan," where fluorine is systematically moved across a molecule, can help identify and protect these metabolic "hotspots."
4. Altering Lipophilicity and Membrane Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to permeate cell membranes and reach its site of action.[2] However, the overall impact on lipophilicity is context-dependent and can be fine-tuned by the number and position of fluorine atoms.
Case Study: Positional Fluorination of a GPCR Ligand
A compelling example of the dramatic effect of fluorine positioning can be seen in the development of ligands for G protein-coupled receptors (GPCRs). A study on a series of 5-HT1a serotonin receptor ligands demonstrated that the position of fluorine on a quinoline ring significantly impacted both affinity and functional activity.[4]
| Compound | Fluorine Position | 5-HT1a Affinity (Ki, nM) | Functional Activity (cAMP assay) |
| Parent Compound | None | 15.2 | Full Antagonist |
| Analog 1 | 5-position | 8.5 | Full Antagonist |
| Analog 2 | 6-position | 25.1 | Partial Agonist |
| Analog 3 | 7-position | 42.8 | Partial Agonist |
Data synthesized from literature reports for illustrative purposes.
As the data illustrates, fluorination at the 5-position maintained the desired antagonist activity with improved affinity. In contrast, moving the fluorine to the 6- or 7-position not only decreased affinity but also switched the functional profile of the compound to a partial agonist. This highlights the critical importance of empirical testing of different fluorine isomers. In some cases, a change in fluorine position can lead to a more than 1000-fold change in potency.[4]
Experimental Workflows for Assessing Potency
A systematic assessment of fluorine's positional impact requires a suite of robust and well-controlled experiments. The following section details key protocols for quantifying changes in compound potency.
Workflow for Potency Assessment
Caption: A streamlined workflow for evaluating the impact of fluorine position on compound potency.
Detailed Experimental Protocol 1: IC50 Determination using Fluorescence Polarization (FP)
This protocol describes a competitive binding assay to determine the half-maximal inhibitory concentration (IC50) of test compounds.
Principle: FP measures the change in the rotational speed of a fluorescently labeled ligand (tracer) upon binding to a larger protein target. Unlabeled test compounds compete with the tracer for binding, causing a decrease in fluorescence polarization.[5]
Materials:
-
Fluorescently labeled tracer
-
Purified target protein
-
Test compounds (fluorinated analogs)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well, non-binding black microplates
-
Fluorescence polarization plate reader
Step-by-Step Methodology:
-
Tracer and Protein Optimization:
-
Compound Dilution:
-
Prepare a serial dilution of the test compounds in assay buffer. A typical starting concentration is 100 µM with 1:3 serial dilutions.
-
-
Assay Setup: [8]
-
Dispense 20 µL of the test compound dilutions into the microplate wells.
-
Prepare a receptor/tracer complex by mixing the optimized concentrations of the target protein and fluorescent tracer.
-
Dispense 20 µL of the receptor/tracer complex to all wells.
-
Include control wells for "no inhibition" (receptor/tracer complex with buffer) and "full displacement" (receptor/tracer complex with a high concentration of a known potent inhibitor).
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 2 hours) to allow the binding to reach equilibrium.[8]
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.[9]
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each fluorinated analog.
-
Detailed Experimental Protocol 2: Assessing Downstream Signaling by Western Blot
This protocol is used to determine if the observed potency of a compound translates to a functional effect on a cellular signaling pathway, for example, by measuring the phosphorylation of a downstream target.
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. Phospho-specific antibodies can be used to quantify changes in protein phosphorylation, a common indicator of kinase inhibitor activity.
Materials:
-
Cell line expressing the target of interest
-
Cell lysis buffer with protease and phosphatase inhibitors[10][11]
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes[12]
-
Blocking buffer (e.g., 5% BSA in TBST)[10]
-
Primary antibodies (total protein and phospho-specific)
-
HRP-conjugated secondary antibody[12]
-
Chemiluminescent substrate[10]
-
Imaging system
Step-by-Step Methodology:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the fluorinated analogs for a specified time.
-
-
Sample Preparation: [11]
-
Wash cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice.[10]
-
Quantify protein concentration using a standard method (e.g., BCA assay).
-
-
Gel Electrophoresis and Transfer: [12]
-
Denature protein lysates by adding SDS-PAGE sample buffer and heating.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C.[11]
-
Wash the membrane extensively with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein as a loading control.
-
Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
-
Advanced Assessment: Drug-Target Residence Time
For promising candidates, assessing the drug-target residence time can provide deeper insights into their potential in vivo efficacy. A longer residence time can lead to a more durable pharmacological effect.[14]
Principle: The "jump-dilution" method is a common approach to measure the dissociation rate (k_off) of an inhibitor from its target enzyme. The reciprocal of k_off gives the residence time (τ).[14]
Workflow for Residence Time Measurement:
Caption: Key steps in determining drug-target residence time using the jump-dilution method.
Detailed protocols for residence time measurements can be found in specialized guides and are often tailored to the specific target and assay platform, such as the Transcreener® biochemical assays.[14][15][16]
Conclusion
The strategic placement of fluorine is a powerful tactic in modern medicinal chemistry for enhancing compound potency and optimizing drug-like properties.[1] However, the effects of fluorination are highly position-dependent and require careful empirical evaluation. By employing a systematic approach that combines rational design with robust experimental workflows for assessing IC50, cellular activity, and drug-target residence time, researchers can effectively harness the "fluorine factor" to accelerate the development of novel and more effective therapeutics.
References
- Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. PubMed Central.
- A Guide to Measuring Drug-Target Residence Times with Biochemical Assays. BellBrook Labs.
- A Guide to Measuring Drug-Target Residence Times with Biochemical Assays. BellBrook Labs.
- Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne.
- Protein Phosphorylation in Western Blotting: Key Challenges & Solutions. CUSABIO.
- A Guide to Measuring Drug-Target Residence Times with Biochemical Assays. BellBrook Labs.
- 10 Tips for Western Blot Detection of Phosphorylation Events. Bio-Rad.
- Fluorine in drug discovery: Role, design and case studies. ResearchGate.
- Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. MDPI.
- Determination of Affinity and Residence Time of Potent Drug-Target Complexes by Label-free Biosensing. ACS Publications.
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. R Discovery.
- Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. MDPI.
- The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- Residence Time: The Impact of Binding Kinetics on Compound-Target Interactions. Promega Connections.
- Fluorination methods for drug discovery and development. PubMed.
- Fluorine local environment: From screening to drug design. ResearchGate.
- Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. Research and Reviews.
- The role of fluorine in medicinal chemistry. ResearchGate.
- Fluorinated diazoalkanes - a versatile class of reagents for the synthesis of fluorinated compounds. ResearchGate.
- Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. PubMed Central.
- Fluorinated diazoalkanes – a versatile class of reagents for the synthesis of fluorinated compounds. SciSpace.
- Modern Synthetic Methods for Fluorine-Substituted Target Molecules. ResearchGate.
- Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicrospheres.
- FLUORESCENCE POLARIZATION ASSAYS. BPS Bioscience.
- Establishing and optimizing a fluorescence polarization assay. Molecular Devices.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 7. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 10. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 11. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. bioradiations.com [bioradiations.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. viewonline.technologynetworks.com [viewonline.technologynetworks.com]
comparing 2,3-Difluoro-4-methoxybenzaldehyde with other methoxybenzaldehyde isomers
An In-Depth Comparative Guide to 2,3-Difluoro-4-methoxybenzaldehyde and its Methoxybenzaldehyde Isomers for Advanced Research Applications
Introduction: The Strategic Role of Substitution in Benzaldehyde Chemistry
Benzaldehyde and its derivatives are fundamental building blocks in organic synthesis, serving as precursors to a vast array of pharmaceuticals, agrochemicals, and specialty materials. The reactivity and utility of the benzaldehyde scaffold are profoundly influenced by the nature and position of substituents on the aromatic ring. This guide provides a detailed comparative analysis of this compound against its non-fluorinated structural isomers: 2-methoxybenzaldehyde, 3-methoxybenzaldehyde, and 4-methoxybenzaldehyde (anisaldehyde).
For researchers in drug development, understanding the subtle yet significant impact of fluorination and substituent positioning is critical. Fluorine atoms, in particular, are known to modulate a molecule's pharmacokinetic and pharmacodynamic properties, enhancing metabolic stability, binding affinity, and lipophilicity.[1][2] This guide will delve into the synthesis, spectroscopic properties, chemical reactivity, and applications of these compounds, offering field-proven insights and supporting experimental data to inform your research and development endeavors.
Comparative Synthesis: A Tale of Classical Methods and Modern Strategy
The synthetic routes to these aldehydes are dictated by the directing effects of the substituents. While the simple methoxy isomers are often prepared through classical oxidation or methylation reactions, the targeted synthesis of the difluorinated analogue requires a more nuanced regioselective approach.
Synthesis of Methoxybenzaldehyde Isomers: The preparation of 2-, 3-, and 4-methoxybenzaldehyde typically involves one of two straightforward strategies:
-
Methylation of Hydroxybenzaldehydes: A common and effective method involves the methylation of the corresponding hydroxybenzaldehyde isomer using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.[3][4]
-
Oxidation of Methoxybenzyl Alcohols: The corresponding methoxybenzyl alcohol can be oxidized to the aldehyde using a variety of oxidizing agents, such as nitric acid or sodium hypochlorite.[5][6]
Synthesis of this compound: The precise installation of the aldehyde group in the presence of multiple directing groups necessitates a more advanced strategy. The most effective route is a Directed ortho-Metalation (DoM) .[7] In this case, the synthesis begins with 1,2-difluoro-3-methoxybenzene. The methoxy group acts as a powerful directed metalation group (DMG), coordinating with an organolithium base (like lithium diisopropylamide, LDA) and directing the deprotonation to the adjacent ortho position. Subsequent quenching with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), yields the target aldehyde with high regioselectivity.[8]
This synthetic divergence is a key point of comparison: the fluorinated target requires a sophisticated, regioselective C-H activation strategy, whereas its non-fluorinated cousins can be accessed via more traditional functional group interconversions.
Caption: Workflow for the synthesis of this compound via Directed ortho-Metalation.
Spectroscopic Properties: Unambiguous Identification
The substitution pattern of each isomer gives rise to a unique spectroscopic fingerprint, which is essential for its unambiguous identification and quality control.
¹H and ¹³C NMR Spectroscopy: The chemical shifts of the aldehyde proton and carbon are particularly diagnostic. In the methoxybenzaldehyde isomers, the electron-donating methoxy group influences the electron density at the carbonyl, with the effect being most pronounced in the 4-methoxy isomer. For this compound, the strongly electron-withdrawing fluorine atoms deshield the aromatic protons and carbons, and introduce characteristic C-F and H-F coupling constants.
Table 1: Comparative ¹H and ¹³C NMR Data (Aldehyde Group)
| Compound | Solvent | Aldehyde δ (¹H, ppm) | Aldehyde δ (¹³C, ppm) | Reference |
| 2-methoxybenzaldehyde | DMSO-d₆ | ~10.4 | ~189.0 | [9] |
| 3-methoxybenzaldehyde | DMSO-d₆ | ~9.98 | ~193.0 | [9] |
| 4-methoxybenzaldehyde | DMSO-d₆ | ~9.87 | ~191.3 | [9] |
| This compound | CDCl₃ | ~10.40 | Predicted ~185-190 | [8] |
Infrared (IR) Spectroscopy: All four compounds exhibit a strong characteristic C=O stretching vibration for the aldehyde group, typically in the range of 1680-1710 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the ring substituents. Electron-donating groups (like methoxy) tend to lower the frequency, while electron-withdrawing groups (like fluorine) tend to increase it.
Comparative Reactivity: The Interplay of Electronic and Steric Effects
The core of this comparison lies in the reactivity of the aldehyde functional group and the aromatic ring, which is governed by the electronic effects of the substituents.
-
Methoxy Group (-OCH₃): This group exerts a strong, electron-donating resonance effect (+R) and a weaker, electron-withdrawing inductive effect (-I). Overall, it is an activating, ortho, para-directing group.[10]
-
Fluorine Atoms (-F): Fluorine is highly electronegative, exerting a powerful electron-withdrawing inductive effect (-I). It also has a weak, electron-donating resonance effect (+R) due to its lone pairs, but the inductive effect dominates.
Caption: Influence of substituent electronic effects on carbonyl reactivity.
1. Nucleophilic Addition to the Carbonyl Group: This is a hallmark reaction of aldehydes. The rate of reaction is proportional to the electrophilicity (partial positive charge) of the carbonyl carbon.
-
Methoxybenzaldehydes: The electron-donating methoxy group deactivates the carbonyl towards nucleophilic attack compared to unsubstituted benzaldehyde. This deactivation is strongest in 4-methoxybenzaldehyde, where the +R effect directly increases electron density at the carbonyl position, and weakest in 3-methoxybenzaldehyde, where the resonance effect does not extend to the carbonyl carbon.[11] Therefore, the general reactivity trend towards nucleophiles is: 3-methoxy > 2-methoxy > 4-methoxy .
-
This compound: The two strongly electron-withdrawing fluorine atoms significantly counteract the donating effect of the methoxy group. Their powerful -I effects withdraw electron density from the ring and, consequently, from the carbonyl carbon. This increases the carbonyl's electrophilicity, making This compound significantly more reactive towards nucleophiles than any of the simple methoxybenzaldehyde isomers.
2. Oxidation to Carboxylic Acids: The oxidation of benzaldehydes is generally accelerated by electron-donating substituents that can stabilize the positive charge buildup in the transition state.
-
Reactivity Trend: Both 4-methoxybenzaldehyde and 2-methoxybenzaldehyde are more readily oxidized than unsubstituted benzaldehyde.[10] Conversely, the electron-withdrawing fluorine atoms in this compound would be expected to decrease the rate of oxidation relative to its non-fluorinated counterpart.
Table 2: Summary of Predicted Reactivity
| Reaction Type | 4-Methoxy- | 3-Methoxy- | 2-Methoxy- | 2,3-Difluoro-4-methoxy- | Causality |
| Nucleophilic Addition | Lowest | Highest (of isomers) | Intermediate | Very High | -I effect of F >> +R effect of OMe |
| Oxidation | High | Low | High | Low | +R effect of OMe stabilizes transition state |
| Electrophilic Subst. | High | High | High | Low | -I effect of F deactivates the ring |
Applications in Drug Discovery and Materials Science
The distinct properties of these aldehydes translate into diverse applications.
-
Methoxybenzaldehyde Isomers: These are widely used as intermediates in the pharmaceutical, fragrance, and dye industries.[12] For example, 3-methoxybenzaldehyde is a key raw material for the synthesis of isoquinoline alkaloids.[12] 4-Methoxybenzaldehyde (anisaldehyde) is used extensively in perfumery and as a staining agent in thin-layer chromatography.
-
This compound: The strategic incorporation of fluorine makes this a highly valuable building block in modern medicinal chemistry.[2] The difluoro-methoxy substitution pattern can be found in a variety of advanced drug candidates. The fluorine atoms can block metabolic oxidation sites, improve binding to target proteins through hydrogen bonding or dipole interactions, and fine-tune the pKa of nearby functional groups.[1][13] Its derivatives are explored for a range of biological activities, including antifungal and anticancer applications.[14][15][16]
Experimental Protocols
Protocol 1: Synthesis of 3-Methoxybenzaldehyde via Oxidation
This protocol is adapted from a patented method and demonstrates a common route to methoxybenzaldehydes.[5]
Materials:
-
m-Methoxybenzyl alcohol
-
Nitric acid (30% aqueous solution)
-
Deionized water
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (10-15 °C), add m-methoxybenzyl alcohol (1 equiv).
-
Slowly add deionized water (approx. 1x the mass of the alcohol).
-
Add the 30% nitric acid solution dropwise over 30 minutes, ensuring the temperature remains below 18 °C. The molar ratio of nitric acid to alcohol should be approximately 1.5:1.
-
After the addition is complete, allow the mixture to stir at room temperature for 6-8 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is ~7.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude 3-methoxybenzaldehyde, which can be further purified by vacuum distillation.
Protocol 2: Comparative Reactivity via Knoevenagel Condensation
This experiment can be used to qualitatively or quantitatively compare the reactivity of the aldehydes towards a nucleophile (in this case, a malonate carbanion). The more electrophilic the aldehyde, the faster the reaction will proceed.
Materials:
-
Aldehyde (this compound or a methoxy-isomer) (1 mmol)
-
Diethyl malonate (1.1 mmol)
-
Piperidine (0.1 mmol, catalyst)
-
Ethanol (5 mL)
Procedure:
-
Set up parallel reactions for each aldehyde to ensure identical conditions.
-
In a small vial, dissolve the aldehyde (1 mmol) in ethanol (5 mL).
-
Add diethyl malonate (1.1 mmol) followed by piperidine (0.1 mmol).
-
Stir the reactions at room temperature.
-
Monitor the formation of the condensed product (a substituted benzylidenemalonate) over time using Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.
-
Expected Outcome: The reaction with this compound is expected to proceed significantly faster than the reactions with the methoxybenzaldehyde isomers, visually demonstrated by the more rapid disappearance of the starting aldehyde spot on the TLC plate. The rate for the isomers should follow: 3-methoxy > 2-methoxy > 4-methoxy.
Conclusion
While all four compounds are substituted benzaldehydes, this compound is a distinctly different chemical entity from its non-fluorinated isomers. Its synthesis requires a modern, regioselective ortho-metalation strategy, contrasting with the classical methods used for the others. The powerful inductive effect of its two fluorine atoms overrides the donating resonance effect of the methoxy group, rendering its carbonyl carbon significantly more electrophilic and thus more reactive to nucleophiles. This heightened reactivity, combined with the favorable pharmacokinetic properties imparted by fluorine, makes this compound a highly valuable and strategic building block for the development of next-generation pharmaceuticals and advanced materials.
References
- CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.
- What is 3-Methoxybenzaldehyde and how is it prepared and used? - FAQ - Guidechem.
- 3-Methoxybenzaldehyde | 591-31-1. ChemicalBook.
- Synthesis of 4-methoxybenzaldehyde 8 by a two-phase oxidation reaction...
- A Comparative Guide to the Reactivity of 4-Butoxybenzaldehyde and 4-Methoxybenzaldehyde. Benchchem.
- What is the decreasing order of reactivity of (a) benzaldehyde, (b) 4- methyl benzaldehyde, (c) 4- Nitro benzaldehyde, (4) 4- methoxy benzaldehyde towards Cannizzaro reaction? Quora.
- Benzaldehyde, m-methoxy-. Organic Syntheses Procedure.
- Electronic Supplementary Inform
- Showing metabocard for 4-Methoxybenzaldehyde (HMDB0029686).
- A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus.
- Application Notes and Protocols: 2',3'-Difluoro-4'-methylacetophenone as a Chemical Intermedi
- The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis.
- Antifungal activity of redox-active benzaldehydes that target cellular antioxid
- The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Medicinal Chemistry. Benchchem.
- 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis. ChemicalBook.
- Synthesis and biological activity of fluorinated combretast
- Directed ortho metal
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-Methoxybenzaldehyde | 591-31-1 [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN101570473B - Method for synthesizing 3-methoxybenzaldehyde - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. quora.com [quora.com]
- 12. Page loading... [wap.guidechem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and biological activity of fluorinated combretastatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxic Effects of Fluorinated Benzaldehyde Derivatives in Cancer Cells
For researchers, scientists, and professionals in drug development, the exploration of novel chemical entities with potent and selective anticancer activity is a paramount objective. Among the vast landscape of organic molecules, fluorinated benzaldehyde derivatives have emerged as a promising class of compounds demonstrating significant cytotoxic effects against various cancer cell lines. The strategic incorporation of fluorine atoms into the benzaldehyde scaffold can profoundly influence the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets, often leading to enhanced therapeutic efficacy.
This guide provides an in-depth, objective comparison of the cytotoxic performance of various fluorinated benzaldehyde derivatives, supported by experimental data from peer-reviewed studies. We will delve into the mechanistic underpinnings of their anticancer activity, provide detailed experimental protocols for their evaluation, and explore the structure-activity relationships that govern their potency.
The Rationale for Fluorination in Benzaldehyde-Based Drug Design
The introduction of fluorine into a drug candidate can lead to several advantageous modifications of its biological profile.[1] Fluorine's high electronegativity can alter the electronic properties of the benzaldehyde ring, influencing its interaction with target proteins. Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of the compound by blocking sites susceptible to oxidative metabolism. This increased stability can lead to a longer biological half-life and improved bioavailability.
Comparative Cytotoxicity of Fluorinated Benzaldehyde Derivatives
The cytotoxic potential of fluorinated benzaldehyde derivatives has been evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher cytotoxic potency.
The following table summarizes the IC50 values of representative fluorinated benzaldehyde derivatives against three common cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HL-60 (promyelocytic leukemia). This data has been compiled from multiple studies to provide a comparative overview. It is important to note that direct comparisons between studies should be made with caution due to potential variations in experimental conditions.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorinated Schiff Bases | Compound 6 (pentafluorinated) | A549 | 0.64 | [1] |
| Fluorinated Curcumin-Pyrimidine Analogs | 4-fluorophenyl derivative 3g | MCF-7 | 0.61 | [2] |
| Benzyloxybenzaldehyde Derivatives | 2-[(3-methoxybenzyl)oxy]benzaldehyde | HL-60 | 1-10 | [3] |
| Fluorinated Isoflavone Analogs | Isoflavone 7 | MCF-7 | 11.73 | [4] |
| Fluorinated Isoflavone Analogs | Isoflavone 4 | MCF-7 | 13.66 | [4] |
| Fluorinated Isoflavone Analogs | Isoflavone 5 | MCF-7 | 15.43 | [4] |
Note: The IC50 values are presented as reported in the respective studies. Variations in experimental protocols may exist.
Mechanisms of Action: Inducing Cancer Cell Death
Fluorinated benzaldehyde derivatives exert their cytotoxic effects through a variety of mechanisms, primarily by inducing programmed cell death, or apoptosis, and by inhibiting key enzymes involved in cancer cell survival and proliferation.
Induction of Apoptosis
Apoptosis is a crucial process for eliminating damaged or cancerous cells. Many fluorinated benzaldehyde derivatives have been shown to trigger this cellular suicide program through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
A key event in the intrinsic pathway is the regulation of the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[5][6] An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a cascade of cysteine-aspartic proteases known as caspases.[7][8]
Fluorinated compounds have been shown to modulate the expression of these proteins, leading to the activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3).[9] Activated caspase-3 is responsible for cleaving various cellular substrates, ultimately leading to the dismantling of the cell.
Caption: Simplified signaling pathway of apoptosis induced by fluorinated benzaldehyde derivatives.
Inhibition of Aldehyde Dehydrogenase (ALDH)
Certain fluorinated benzaldehyde derivatives have been identified as potent inhibitors of aldehyde dehydrogenase (ALDH) enzymes, particularly the ALDH1A3 and ALDH3A1 isoforms, which are often overexpressed in cancer stem cells and contribute to chemoresistance. By inhibiting these enzymes, these compounds can sensitize cancer cells to other chemotherapeutic agents.
Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the cytotoxic effects of fluorinated benzaldehyde derivatives.
Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde
This protocol describes a two-step synthesis of a benzyloxybenzaldehyde derivative.
Step 1: Synthesis of 2-Fluoro-4-hydroxybenzaldehyde from 3-Fluorophenol
This initial step involves the protection of the hydroxyl group of 3-fluorophenol, followed by a series of reactions including bromination, Grignard reaction, and formylation to yield the intermediate, 2-fluoro-4-hydroxybenzaldehyde.
Step 2: O-benzylation of 2-Fluoro-4-hydroxybenzaldehyde
-
In a round-bottom flask, dissolve 2-fluoro-4-hydroxybenzaldehyde (1 equivalent) in anhydrous dimethylformamide (DMF) at room temperature.
-
Add potassium carbonate (2.5 equivalents) to the solution and stir the resulting suspension.
-
Add benzyl bromide (1.2 equivalents) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate three times.
-
Combine the organic layers, wash with water and then with a saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography using a mixture of ethyl acetate and n-heptane as the eluent to obtain the final product, 2-(benzyloxy)-4-fluorobenzaldehyde.
Cytotoxicity Assessment using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Caption: A typical workflow for determining cytotoxicity using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the fluorinated benzaldehyde derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
Structure-Activity Relationship (SAR) Insights
The cytotoxic activity of fluorinated benzaldehyde derivatives is significantly influenced by the number and position of the fluorine substituents on the aromatic ring. Generally, the presence of electron-withdrawing fluorine atoms can enhance the electrophilicity of the aldehyde group, making it more reactive towards biological nucleophiles.
Studies have shown that the position of the fluorine atom can dramatically affect the compound's biological activity. For instance, certain substitution patterns may lead to a better fit within the active site of a target enzyme or receptor, thereby increasing the inhibitory potency. The overall lipophilicity of the molecule, which is influenced by fluorination, also plays a crucial role in its ability to cross cell membranes and reach its intracellular target.
Conclusion and Future Directions
Fluorinated benzaldehyde derivatives represent a versatile and promising scaffold for the development of novel anticancer agents. Their ability to induce apoptosis and inhibit key cancer-related enzymes, coupled with the favorable physicochemical properties imparted by fluorine, makes them attractive candidates for further investigation.
Future research should focus on synthesizing and evaluating a wider range of fluorinated benzaldehyde derivatives to establish more comprehensive structure-activity relationships. Investigating their efficacy in combination with existing chemotherapeutic drugs could also unveil synergistic effects and provide new avenues for cancer treatment. Furthermore, in vivo studies are essential to validate the preclinical anticancer activity and to assess the pharmacokinetic and safety profiles of the most promising compounds.
References
- Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC - NIH. (n.d.).
- Application Notes and Protocols: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde Derivatives - Benchchem. (n.d.).
- 2,4-Difluorobenzaldehyde | 1550-35-2 | FD36640 - Biosynth. (n.d.).
- 2,4-Difluorobenzaldehyde 98 1550-35-2 - Sigma-Aldrich. (n.d.).
- What is the synthesis of 2,4-Difluorobenzaldehyde and its applications? - FAQ - Guidechem. (n.d.).
- Selective ALDH3A1 Inhibition by Benzimidazole Analogues Increase Mafosfamide Sensitivity in Cancer Cells | Journal of Medicinal Chemistry - ACS Publications. (2014, January 4).
- Synthesis of 2,4-difluorobenzaldehyde - PrepChem.com. (n.d.).
- Navigating the Cytotoxic Landscape: A Comparative Analysis of 5-(4-Fluorophenyl)oxazol-2-amine Analogs in Cancer Cell Lines - Benchchem. (n.d.).
- Efficient Consecutive Synthesis of Fluorinated Isoflavone Analogs, X-Ray Structures, Hirshfeld Analysis, and Anticancer Activity Assessment - MDPI. (n.d.).
- Targeting growth of breast cancer cell line (MCF-7) with curcumin-pyrimidine analogs - Indian Academy of Sciences. (n.d.).
- A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC - NIH. (n.d.).
- Fluoride induces apoptosis by caspase-3 activation in human leukemia HL-60 cells. (n.d.).
- New approaches to anticancer therapy through different ... - I.R.I.S. (n.d.).
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC - PubMed Central. (2022, April 28).
- From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment | Journal of Medicinal Chemistry - ACS Publications. (2023, March 1).
- Design, synthesis and biological evaluation of novel anticancer agents able to target the hBAG3 protein. (n.d.).
- Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed. (n.d.).
- Cytotoxicity effects of di- and tri-hydroxybenzaldehydes as a chemopreventive potential agent on tumor cells - PubMed. (n.d.).
- Recent Advances in Bioactive Flavonoid Hybrids Linked by 1,2,3-Triazole Ring Obtained by Click Chemistry - MDPI. (n.d.).
- Journal of Medicinal Chemistry - ACS Publications - American Chemical Society. (n.d.).
- Cytotoxicity of 2-Methylbenzaldehyde Derivatives: A Comparative Guide - Benchchem. (n.d.).
- Comparative evaluation of cytotoxicity and metabolism of four aldehydes in two hepatoma cell lines - PubMed. (n.d.).
- Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity - PMC - NIH. (n.d.).
- Fluoride-induced apoptosis in non-skeletal tissues of experimental animals: A systematic review and meta-analysis - NIH. (n.d.).
- The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC. (n.d.).
- The BCL-2 family of proteins and their role in the regulation of... - ResearchGate. (n.d.).
- Regulation of Apoptosis by the Bcl-2 Family of Proteins: Field on a Brink - MDPI. (n.d.).
- Bcl-2 family - Wikipedia. (n.d.).
- Evaluation of caspase-dependent apoptosis during fluoride-induced liver lesion in pigs - PubMed. (n.d.).
- Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - NIH. (n.d.).
- Biochemical pathways of caspase activation during apoptosis - PubMed. (n.d.).
Sources
- 1. 2,4-二氟苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Analysis of structure-cytotoxicity in vitro relationship (SAR) for perfluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative evaluation of cytotoxicity and metabolism of four aldehydes in two hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,4-Difluorobenzaldehyde | 1550-35-2 | FD36640 | Biosynth [biosynth.com]
- 8. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
